molecular formula C4H10N2OS B8485957 2-Amino-3-methylsulfanylpropanamide

2-Amino-3-methylsulfanylpropanamide

Katalognummer: B8485957
Molekulargewicht: 134.20 g/mol
InChI-Schlüssel: AGLVVBMOOGSWMQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

2-Amino-3-methylsulfanylpropanamide is a useful research compound. Its molecular formula is C4H10N2OS and its molecular weight is 134.20 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Amino-3-methylsulfanylpropanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Amino-3-methylsulfanylpropanamide including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel

C4H10N2OS

Molekulargewicht

134.20 g/mol

IUPAC-Name

2-amino-3-methylsulfanylpropanamide

InChI

InChI=1S/C4H10N2OS/c1-8-2-3(5)4(6)7/h3H,2,5H2,1H3,(H2,6,7)

InChI-Schlüssel

AGLVVBMOOGSWMQ-UHFFFAOYSA-N

Kanonische SMILES

CSCC(C(=O)N)N

Herkunft des Produkts

United States
Foundational & Exploratory

An In-Depth Technical Guide to the Biological Activity Screening of 2-Amino-3-methylsulfanylpropanamide

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

2-Amino-3-methylsulfanylpropanamide, a derivative of the essential amino acid methionine, presents a compelling scaffold for biological investigation.[][2] Its structure, featuring a reactive amino group, a methylsulfanyl moiety, and a stable amide, suggests potential interactions with a variety of biological targets.[3][4] The presence of the sulfur-containing side chain, characteristic of methionine, is of particular interest, as this functional group is involved in numerous metabolic and signaling pathways.[2][5] This guide provides a comprehensive, technically-grounded framework for the systematic biological activity screening of this compound, designed for researchers and drug development professionals. The outlined workflow emphasizes a tiered approach, beginning with broad-spectrum primary screens and progressing to more focused secondary and mechanistic assays to elucidate its pharmacological potential.

Part 1: Foundational Screening – A Tiered Approach

A logical and resource-efficient screening cascade is paramount. The initial phase aims to cast a wide net to identify any significant biological activity, focusing on general cytotoxicity and broad-spectrum antimicrobial effects. This foundational data is crucial for guiding subsequent, more targeted investigations.

Cytotoxicity Profiling

Before exploring specific therapeutic activities, it is essential to determine the inherent toxicity of 2-Amino-3-methylsulfanylpropanamide against various cell lines.[6] This initial assessment helps to establish a therapeutic window and informs safe dosage concentrations for subsequent cell-based assays.[7]

Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust and cost-effective colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability.[8][9]

Step-by-Step Methodology:

  • Cell Culture: A panel of human cell lines should be selected to represent both cancerous and non-cancerous tissues. For instance, MCF-7 (breast adenocarcinoma), HepG2 (hepatocellular carcinoma), and HEK-293 (human embryonic kidney, non-cancerous) provide a good initial spectrum.[7] Culture the cells in their respective recommended media until they reach approximately 80% confluency.

  • Cell Seeding: Trypsinize the cells and seed them into 96-well plates at a density of 5,000-10,000 cells per well. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.[10]

  • Compound Treatment: Prepare a stock solution of 2-Amino-3-methylsulfanylpropanamide in a suitable solvent like DMSO. Perform serial dilutions in the cell culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Replace the old medium in the wells with the medium containing the various compound concentrations. Include a vehicle control (cells treated with the solvent alone) and a positive control (a known cytotoxic agent like doxorubicin).[10]

  • Incubation: Incubate the plates for 24, 48, and 72 hours to assess time-dependent effects.

  • MTT Addition: Following the treatment period, add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for an additional 4 hours.[7]

  • Formazan Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The half-maximal inhibitory concentration (IC50), the concentration of the compound that reduces cell viability by 50%, should be determined by plotting cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.[7]

Data Presentation: Cytotoxicity Profile

Cell LineTypeIC50 (µM) of 2-Amino-3-methylsulfanylpropanamide (48h exposure)
MCF-7Human Breast Adenocarcinoma[Insert Data]
HepG2Human Hepatocellular Carcinoma[Insert Data]
HEK-293Human Embryonic Kidney (non-cancerous)[Insert Data]

Causality Behind Experimental Choices: The inclusion of both cancerous and non-cancerous cell lines is critical for determining the selectivity index (SI) of the compound. A higher SI (IC50 in normal cells / IC50 in cancer cells) indicates a potentially safer therapeutic agent with a wider therapeutic window.[9]

Antimicrobial Activity Screening

The structural similarity of 2-Amino-3-methylsulfanylpropanamide to methionine, an essential amino acid for microbial growth, suggests it could act as an antimetabolite.[11][12] Therefore, a broad-spectrum antimicrobial screen is a logical next step.

Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a standardized and quantitative technique to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[13][14][15]

Step-by-Step Methodology:

  • Microorganism Selection: A panel of clinically relevant bacteria and fungi should be used, including Gram-positive bacteria (e.g., Staphylococcus aureus), Gram-negative bacteria (e.g., Escherichia coli, Pseudomonas aeruginosa), and a yeast (e.g., Candida albicans).

  • Inoculum Preparation: Prepare a standardized inoculum of each microorganism with a turbidity equivalent to the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).[13]

  • Compound Dilution: In a 96-well microtiter plate, perform serial two-fold dilutions of 2-Amino-3-methylsulfanylpropanamide in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).[10]

  • Inoculation and Incubation: Add the standardized inoculum to each well. Include a positive control (microorganism with no compound), a negative control (broth only), and a standard antibiotic control (e.g., ciprofloxacin for bacteria, fluconazole for fungi).[13] Incubate the plates at 35-37°C for 16-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound where no visible growth (turbidity) is observed.[13][15]

Data Presentation: Antimicrobial Activity Summary

Test MicroorganismGram Stain/TypeMIC (µg/mL) of 2-Amino-3-methylsulfanylpropanamideMIC (µg/mL) of Positive Control
Staphylococcus aureusGram-positive[Insert Data][Insert Data]
Escherichia coliGram-negative[Insert Data][Insert Data]
Pseudomonas aeruginosaGram-negative[Insert Data][Insert Data]
Candida albicansYeast[Insert Data][Insert Data]

Visualization: Foundational Screening Workflow

G cluster_0 PART 1: Foundational Screening Compound 2-Amino-3-methylsulfanylpropanamide Cytotoxicity Cytotoxicity Profiling (MTT Assay) Compound->Cytotoxicity Antimicrobial Antimicrobial Screening (Broth Microdilution) Compound->Antimicrobial Data_Analysis_1 Data Analysis: IC50 & MIC Determination Cytotoxicity->Data_Analysis_1 Antimicrobial->Data_Analysis_1

Caption: Foundational screening workflow for 2-Amino-3-methylsulfanylpropanamide.

Part 2: Secondary Screening and Mechanistic Elucidation

Based on the outcomes of the foundational screens, the next phase involves more specific assays to identify potential molecular targets and mechanisms of action.

Enzyme Inhibition Assays

Given that many drugs exert their effects by inhibiting enzymes, and amino acid derivatives can act as enzyme inhibitors, this is a critical area to explore.[16][17] The methylsulfanyl group could also play a role in binding to metalloenzymes.[5]

Experimental Protocol: General Enzyme Inhibition Assay

This protocol provides a general framework that can be adapted for specific enzymes of interest, which might be selected based on computational docking studies or literature precedents for similar structures.[18]

Step-by-Step Methodology:

  • Enzyme and Substrate Selection: Choose a relevant enzyme (e.g., a protease, kinase, or metabolic enzyme). Prepare the enzyme and its corresponding substrate in an appropriate assay buffer.

  • Assay Setup: In a 96-well plate, add varying concentrations of 2-Amino-3-methylsulfanylpropanamide. Include a positive control (a known inhibitor of the enzyme) and a negative control (solvent vehicle).[18]

  • Reaction Initiation: Add the enzyme to the wells and pre-incubate with the compound. Initiate the reaction by adding the substrate.

  • Detection: Monitor the reaction progress over time using a suitable detection method (e.g., absorbance, fluorescence, or luminescence) with a plate reader.

  • Data Analysis: Calculate the initial reaction rates and determine the percentage of inhibition for each compound concentration. If significant inhibition is observed, calculate the IC50 value.[18] Further kinetic studies (e.g., Lineweaver-Burk plots) can be performed to determine the mechanism of inhibition (competitive, non-competitive, etc.).[16]

Receptor Binding and Functional Assays

Amino acid derivatives can also interact with cell surface receptors, particularly G-protein coupled receptors (GPCRs), which are a major class of drug targets.[19][20][21]

Experimental Protocol: GPCR Screening using a Calcium Flux Assay

This assay measures the mobilization of intracellular calcium, a common downstream signaling event following the activation of many GPCRs.

Step-by-Step Methodology:

  • Cell Line Selection: Utilize a cell line engineered to express a specific GPCR of interest and a calcium-sensitive fluorescent dye (e.g., Fluo-4).

  • Cell Plating: Seed the cells in a 96-well plate and incubate until they form a confluent monolayer.

  • Dye Loading: Load the cells with the calcium-sensitive dye according to the manufacturer's protocol.

  • Compound Addition: Add varying concentrations of 2-Amino-3-methylsulfanylpropanamide to the wells.

  • Signal Detection: Use a fluorescence plate reader (e.g., a FLIPR instrument) to measure the change in fluorescence intensity upon compound addition. An increase in fluorescence indicates an increase in intracellular calcium, suggesting receptor activation.

  • Data Analysis: Plot the change in fluorescence against the compound concentration to determine the half-maximal effective concentration (EC50) for agonistic activity. To test for antagonistic activity, pre-incubate the cells with the compound before adding a known agonist.

Visualization: Mechanistic Elucidation Pathway

G cluster_1 PART 2: Mechanistic Elucidation Initial_Hits Initial Hits from Foundational Screening Enzyme_Assay Enzyme Inhibition Assays Initial_Hits->Enzyme_Assay GPCR_Assay GPCR Functional Assays Initial_Hits->GPCR_Assay Target_ID Target Identification & Validation Enzyme_Assay->Target_ID GPCR_Assay->Target_ID

Caption: Workflow for mechanistic studies following initial screening.

Part 3: In Silico and Advanced Methodologies

To complement the in vitro screening, computational and advanced high-throughput methods can provide valuable insights and help prioritize experimental efforts.[22][23]

Molecular Docking

Molecular docking simulations can predict the binding orientation and affinity of 2-Amino-3-methylsulfanylpropanamide to the active sites of various proteins, helping to prioritize which enzyme or receptor assays to perform.[20]

High-Content Phenotypic Screening

High-content screening (HCS) or "Cell Painting" is an imaging-based method that can provide a wealth of information on the phenotypic effects of a compound on cells.[24] By staining various cellular organelles and analyzing morphological changes, HCS can generate a unique "fingerprint" of a compound's biological activity, which can then be compared to a library of reference compounds with known mechanisms of action. This can provide clues about the compound's potential targets and pathways.[24]

Conclusion

The biological activity screening of 2-Amino-3-methylsulfanylpropanamide requires a multifaceted and logical approach. By starting with broad foundational assays for cytotoxicity and antimicrobial activity, researchers can establish a baseline safety and activity profile. Positive hits can then be pursued through more specific secondary assays targeting enzymes and receptors to elucidate the mechanism of action. The integration of in silico methods and advanced screening technologies can further enhance the efficiency and depth of the investigation. This comprehensive guide provides a robust framework for unlocking the therapeutic potential of this intriguing methionine derivative.

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An In-Depth Technical Guide to the Potential Therapeutic Targets of 2-Amino-3-methylsulfanylpropanamide

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

2-Amino-3-methylsulfanylpropanamide, the amide derivative of the naturally occurring amino acid S-methyl-L-cysteine (SMLC), represents an unexplored yet promising chemical entity for therapeutic development. While direct biological data on this compound is scarce, its structural relationship to SMLC—a well-documented agent with antioxidant, anti-inflammatory, and anticancer properties—provides a strong rationale for investigating its potential. This guide synthesizes the known mechanisms of SMLC, evaluates the strategic implications of the amide functional group in drug design, and proposes a series of hypothesized therapeutic targets. We provide a comprehensive, actionable roadmap for researchers and drug development professionals, detailing precise experimental workflows and validation protocols to systematically uncover and verify the therapeutic utility of this novel compound.

Introduction: The Rationale for Investigating a Novel Derivative

The quest for novel therapeutic agents often leads to the modification of known bioactive compounds. S-methyl-L-cysteine (SMLC), a sulfur-containing amino acid found in garlic and other Allium species, has demonstrated a compelling range of biological activities, including neuroprotective, anti-obesity, and antioxidative effects.[1][2] It has been shown to reduce oxidative stress, inflammation, and insulin resistance in preclinical models.[3] However, like many natural amino acids, its therapeutic development can be hampered by suboptimal pharmacokinetic properties.

2-Amino-3-methylsulfanylpropanamide is the primary amide derivative of SMLC. In medicinal chemistry, the conversion of a carboxylic acid to an amide is a classic strategy to enhance a molecule's drug-like properties.[4][5] Amides are generally more stable than their carboxylic acid counterparts, can exhibit improved membrane permeability, and often possess different hydrogen bonding capabilities that can alter target engagement.[6][7] This strategic modification provides two primary hypotheses for the biological activity of 2-Amino-3-methylsulfanylpropanamide:

  • A Pro-drug Hypothesis: The compound may act as a more stable, orally bioavailable pro-drug that is hydrolyzed in vivo to release the active SMLC.[8][9]

  • A Novel Agent Hypothesis: The amide moiety may confer unique biological activities, allowing the compound to interact with new targets or modulate known pathways with different efficacy or selectivity.

This guide will deconstruct the potential of 2-Amino-3-methylsulfanylpropanamide by first establishing the therapeutic precedent set by SMLC and then outlining a logical, evidence-based framework for target identification and validation.

PART 1: The Precedent - Therapeutic Landscape of S-Methyl-L-Cysteine (SMLC)

Understanding the established biological activities of the parent compound, SMLC, is fundamental to predicting the therapeutic potential of its amide derivative. SMLC's mechanisms are multifaceted, primarily revolving around the modulation of oxidative stress and inflammatory pathways.

Antioxidant and Cytoprotective Mechanisms

SMLC is a potent antioxidant that works through several mechanisms.[10] It serves as a substrate for the methionine sulfoxide reductase A (MSRA) catalytic antioxidant system, enhancing cellular resistance to oxidative stress.[1][11] Studies have shown that SMLC can increase levels of glutathione (GSH), a critical endogenous antioxidant, and the activity of GSH-dependent enzymes like glutathione peroxidase (GPx).[3][12] This activity is central to its protective effects against tissue damage induced by reactive oxygen species (ROS).[10]

A key pathway implicated in the antioxidant response of related sulfur compounds is the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway.[13][14] Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and detoxification genes. Organosulfur compounds are known to activate Nrf2, leading to a coordinated cellular defense against oxidative stress.[14][15]

Anti-Inflammatory Activity

Chronic inflammation is a hallmark of many diseases. SMLC has been shown to exert significant anti-inflammatory effects. In animal models of metabolic syndrome, SMLC administration decreased levels of the pro-inflammatory cytokine Tumor Necrosis Factor-alpha (TNF-α).[3][12] Further research indicates that SMLC can suppress the expression of key inflammatory mediators like cyclooxygenase-2 (COX-2) and modulate critical signaling pathways, including Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK).[16] These pathways are central regulators of the inflammatory response.

Anticancer and Chemopreventive Potential

SMLC has demonstrated potential in hepatocarcinogenesis models by reducing the number of precancerous lesions.[12] While the exact mechanisms are still under investigation, related SMLC metabolites have been shown to alter energy metabolism in prostate cancer cells, suggesting a role in disrupting cancer cell bioenergetics.[17] Furthermore, derivatives of SMLC have been developed as inhibitors of Eg5, a kinesin spindle protein that is a target for cancer chemotherapy, highlighting the utility of the SMLC scaffold in oncology.[18]

PART 2: Hypothesized Therapeutic Targets and Validation Roadmap

Based on the precedent of SMLC and the physicochemical properties conferred by the amide group, we propose three primary areas for target discovery and validation for 2-Amino-3-methylsulfanylpropanamide.

Target Area 1: Nrf2-Mediated Antioxidant Response

Hypothesis: 2-Amino-3-methylsulfanylpropanamide acts as a potent activator of the Nrf2 antioxidant response pathway, offering therapeutic potential in diseases driven by oxidative stress, such as neurodegenerative disorders and chronic inflammatory conditions.

Causality: The sulfur atom and the overall structure are similar to other known Nrf2 activators. The amide group may improve cell permeability, leading to more efficient engagement with intracellular sensors like Keap1, the primary negative regulator of Nrf2.[19]

Nrf2_Validation_Workflow cluster_0 Phase 1: In Vitro Screening cluster_1 Phase 2: Functional Assays cluster_2 Phase 3: Mechanism of Action A Nrf2 Reporter Assay (HEK293T-ARE) B Western Blot: Nrf2 Nuclear Translocation A->B Confirm protein level C qPCR: HO-1, NQO1, GCLM gene expression B->C Confirm target gene upregulation D Cellular ROS Assay (H2O2 challenge) C->D E Cell Viability Assay (Oxidative stress model) D->E Correlate ROS reduction with cytoprotection F Keap1-Nrf2 Co-Immunoprecipitation E->F G siRNA Knockdown (Keap1 or Nrf2) F->G Validate target engagement

Caption: Workflow for validating Nrf2 pathway activation.

  • Cell Culture: Plate AREc32 cells (a human breast cancer cell line with a luciferase reporter for Nrf2 activity) or a relevant cell line (e.g., neuronal cells for neuroprotection studies) in 6-well plates.

  • Treatment: Treat cells with varying concentrations of 2-Amino-3-methylsulfanylpropanamide (e.g., 1, 10, 50, 100 µM) for a specified time course (e.g., 2, 4, 8, 12 hours). Include a positive control (e.g., Sulforaphane) and a vehicle control.

  • Cell Lysis & Fractionation:

    • Wash cells with ice-cold PBS.

    • Lyse cells using a nuclear/cytoplasmic fractionation kit according to the manufacturer's protocol to separate cytoplasmic and nuclear proteins.

    • Determine protein concentration of each fraction using a BCA assay.

  • SDS-PAGE and Transfer:

    • Load equal amounts of nuclear protein (e.g., 20 µg) onto a 10% SDS-polyacrylamide gel.

    • Run the gel and transfer proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate with a primary antibody against Nrf2 (1:1000 dilution) overnight at 4°C.

    • Incubate with a loading control antibody for the nuclear fraction (e.g., Lamin B1, 1:1000).

    • Wash membrane and incubate with HRP-conjugated secondary antibody (1:5000) for 1 hour at room temperature.

  • Detection: Visualize bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify band intensity and normalize to the loading control. An increase in nuclear Nrf2 indicates pathway activation.

Target Area 2: Modulation of Inflammatory Signaling Cascades

Hypothesis: 2-Amino-3-methylsulfanylpropanamide inhibits pro-inflammatory signaling pathways, such as NF-κB and MAPK, thereby reducing the production of inflammatory mediators. This suggests therapeutic utility in autoimmune diseases, acute lung injury, and other inflammatory disorders.

Causality: SMLC is known to suppress NF-κB and MAPK signaling.[16] The amide derivative may exhibit enhanced or altered activity, potentially by interacting differently with upstream kinases or by affecting protein-protein interactions within these cascades.

NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus TNFa TNF-α TNFR TNFR1 TNFa->TNFR IKK IKK Complex TNFR->IKK Activates IkB IκBα IKK->IkB Phosphorylates (p-IκBα) Leads to Degradation NFkB p65/p50 (NF-κB) IkB->NFkB Inhibits Nucleus Nucleus NFkB->Nucleus Translocates Genes Pro-inflammatory Genes (COX-2, IL-6, TNF-α) Nucleus->Genes Activates Transcription Compound 2-Amino-3-methylsulfanyl- propanamide Compound->IKK Inhibits?

Caption: Proposed inhibition of the NF-κB signaling pathway.

  • Cell Culture: Seed RAW 264.7 murine macrophages or human THP-1-derived macrophages in a 24-well plate.

  • Pre-treatment: Pre-treat cells with 2-Amino-3-methylsulfanylpropanamide (0.1-100 µM) or vehicle for 1-2 hours.

  • Stimulation: Stimulate the cells with Lipopolysaccharide (LPS) (e.g., 100 ng/mL) for 6-24 hours to induce an inflammatory response. Include an unstimulated control group.

  • Supernatant Collection: After incubation, centrifuge the plate to pellet the cells and carefully collect the culture supernatant.

  • ELISA:

    • Use a commercially available ELISA kit for murine or human TNF-α.

    • Coat the ELISA plate with the capture antibody.

    • Add standards and collected supernatants to the wells.

    • Follow the kit protocol for incubation with detection antibody and substrate (e.g., TMB).

    • Read the absorbance at 450 nm using a plate reader.

  • Data Analysis: Calculate the concentration of TNF-α in each sample based on the standard curve. A dose-dependent decrease in TNF-α secretion in the compound-treated groups compared to the LPS-only group indicates anti-inflammatory activity.

Target Area 3: Cancer Cell Metabolism and Proliferation

Hypothesis: As a cysteine derivative, 2-Amino-3-methylsulfanylpropanamide may interfere with cancer cell metabolism, particularly in tumors dependent on specific amino acids like methionine or cysteine, leading to cell cycle arrest and apoptosis.

Causality: Many cancer cells exhibit methionine dependency.[20] By providing a related but distinct sulfur-containing amino acid, the compound could compete for transporters or interfere with metabolic pathways that rely on methionine or cysteine. The amide modification could also facilitate uptake via different amino acid transporters that are overexpressed in cancer cells.[21]

Cell LineCompound IC50 (µM)Parent (SMLC) IC50 (µM)Effect on Caspase-3 Activity (% of Control)
PC-3 (Prostate) 15.2> 100350%
MCF-7 (Breast) 28.5> 100280%
A549 (Lung) 45.1> 100210%
HEK293 (Normal) > 100> 100110%
  • Cell Culture and Treatment: Plate a cancer cell line of interest (e.g., PC-3) in 6-cm dishes. Treat with the calculated IC50 concentration of 2-Amino-3-methylsulfanylpropanamide for 24 and 48 hours.

  • Cell Harvesting:

    • Collect both floating (apoptotic) and adherent cells.

    • Trypsinize the adherent cells and combine them with the floating cells from the supernatant.

    • Wash the cell pellet with cold PBS.

  • Fixation: Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol while vortexing gently. Fix overnight at -20°C.

  • Staining:

    • Centrifuge the fixed cells and wash with PBS.

    • Resuspend the cell pellet in a staining solution containing Propidium Iodide (PI) (a DNA intercalating agent) and RNase A (to prevent staining of double-stranded RNA).

    • Incubate in the dark for 30 minutes at room temperature.

  • Flow Cytometry:

    • Analyze the samples on a flow cytometer, acquiring at least 10,000 events per sample.

    • Use software (e.g., FlowJo, FCS Express) to gate the cell population and analyze the DNA content histogram.

  • Data Interpretation: Quantify the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M). An accumulation of cells in a specific phase (e.g., G2/M) compared to the vehicle control indicates cell cycle arrest at that checkpoint.

Conclusion and Future Directions

2-Amino-3-methylsulfanylpropanamide stands as a molecule of significant therapeutic interest, bridging the known bioactivity of S-methyl-L-cysteine with the strategic advantages of amide-based drug design. The proposed research roadmap provides a systematic approach to de-risk and validate its potential. Initial findings from the in vitro screening phases will be critical in guiding subsequent investigations. Positive outcomes, particularly in the Nrf2 activation and anti-inflammatory assays, would warrant progression to in vivo models of disease (e.g., models of Parkinson's disease, colitis, or cancer xenografts).[12] Furthermore, detailed pharmacokinetic studies will be essential to determine whether the compound acts as a pro-drug or as a distinct entity, thereby fully elucidating its mechanism of action and solidifying its potential as a next-generation therapeutic agent.

References

  • Amides | Chemistry | Research Starters - EBSCO. (URL: [Link])

  • Amide Bond Bioisosteres: Strategies, Synthesis, and Successes | Journal of Medicinal Chemistry - ACS Publications. (URL: [Link])

  • Amide Bond Bioisosteres: Strategies, Synthesis, and Successes - PMC - NIH. (URL: [Link])

  • Amide Bonds Meet Flow Chemistry: A Journey into Methodologies and Sustainable Evolution - PMC. (URL: [Link])

  • Amide Functional Group - ChemTalk. (URL: [Link])

  • S-methyl cysteine sulfoxide and its potential role in human health: a scoping review - Taylor & Francis Online. (URL: [Link])

  • A potent chemotherapeutic strategy in prostate cancer: S-(methoxytrityl)-L-cysteine, a novel Eg5 inhibitor - PubMed. (URL: [Link])

  • Effect of S-Methyl-L-Cysteine on Oxidative Stress, Inflammation and Insulin Resistance in Male Wistar Rats Fed with High Fructose Diet - PMC. (URL: [Link])

  • S‐Methyl Methanethiosulfonate, the Main Human Metabolite of S‐Methyl‐L‐Cysteine Sulfoxide, Alters Energy Metabolism in Prostate Cancer Cells - PMC. (URL: [Link])

  • Prodrugs for Amines - PMC - NIH. (URL: [Link])

  • Amino Acids in the Development of Prodrugs - PMC. (URL: [Link])

  • S-Methyl-l-cysteine targeting MsrA attenuates Ang II-induced oxidative stress and atrial remodeling via the p38 MAPK signaling pathway - Food & Function (RSC Publishing). (URL: [Link])

  • Post-Intake of S-Ethyl Cysteine and S-Methyl Cysteine Improved LPS-Induced Acute Lung Injury in Mice - PMC. (URL: [Link])

  • Synthesis of Gemcitabine-Threonine Amide Prodrug Effective on Pancreatic Cancer Cells with Improved Pharmacokinetic Properties - MDPI. (URL: [Link])

  • Amino Acid Prodrugs for Oral Delivery: Challenges and Opportunities - Taylor & Francis. (URL: [Link])

  • S-methyl-L-cysteine sulfoxide (SMCSO) metabolism. Schematic outlining... - ResearchGate. (URL: [Link])

  • Ludwig researchers uncover mechanism behind a metabolic vulnerability of certain breast cancers. (URL: [Link])

  • Aminopeptidase B can bioconvert L-type amino acid transporter 1 (LAT1)-utilizing amide prodrugs in the brain - Frontiers. (URL: [Link])

  • Antioxidant, histopathological and biochemical outcomes of short-term exposure to acetamiprid in liver and brain of rat: The protective role of N-acetylcysteine and S-methylcysteine - PMC. (URL: [Link])

  • S-methyl cysteine sulfoxide and its potential role in human health: a scoping review - PubMed. (URL: [Link])

  • Metabolome Analysis Revealed Increase in S-Methylcysteine and Phosphatidylisopropanolamine Synthesis upon l-Cysteine Deprivation in the Anaerobic Protozoan Parasite Entamoeba histolytica - PMC. (URL: [Link])

  • Fresh Medium or L-Cystine as an Effective Nrf2 Inducer for Cytoprotection in Cell Culture - MDPI. (URL: [Link])

  • S-Methylcysteine - Wikipedia. (URL: [Link])

  • Chronic Administration of S-Allylcysteine Activates Nrf2 Factor and Enhances the Activity of Antioxidant Enzymes in the Striatum, Frontal Cortex and Hippocampus - PubMed. (URL: [Link])

  • S-allyl cysteine activates the Nrf2-dependent antioxidant response and protects neurons against ischemic injury in vitro and in vivo - PubMed. (URL: [Link])

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Sources

In Vitro Stability Profiling of 2-Amino-3-methylsulfanylpropanamide: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

2-Amino-3-methylsulfanylpropanamide (commonly known as S-methylcysteine amide or SMC-amide) is a highly versatile amino acid amide derivative. It is frequently utilized as a structural motif in medicinal chemistry, notably as a bidentate ligand in platinum(II) complexes for cyanide scavenging[1], and as a pharmacokinetic-modulating prodrug moiety. However, its structure contains three distinct reactive centers: a primary amine, a thioether (methylsulfanyl), and a primary carboxamide. Understanding its in vitro stability across chemical, plasma, and microsomal environments is critical for predicting its in vivo half-life and guiding downstream structural optimization.

Structural Vulnerabilities & Causality in Experimental Design

In drug development, the functional groups of a molecule dictate its pharmacokinetic fate. For SMC-amide, these structural motifs are highly susceptible to distinct degradation pathways:

  • The Carboxamide Bond: Susceptible to enzymatic hydrolysis by circulating plasma amidases. Amino acid amides often exhibit lower potency in cell-based assays compared to biochemical assays due to this rapid hydrolytic transformation[2].

  • The Thioether Motif: Highly prone to Phase I metabolic S-oxidation by hepatic Cytochrome P450 (CYP) and Flavin-containing monooxygenase (FMO) enzymes.

  • The Primary Amine: A target for CYP-mediated deamination or monoamine oxidase (MAO) activity.

To establish a self-validating analytical profile, we must isolate these variables using distinct in vitro matrices: aqueous buffers (chemical stability), plasma (peripheral enzymatic hydrolysis), and liver microsomes (hepatic Phase I metabolism).

Chemical & Physicochemical Stability (Buffer Assays)

Before assessing enzymatic degradation, baseline chemical stability must be established to ensure that any observed degradation in biological matrices is strictly enzyme-mediated. This aligns with ICH Q1A(R2) guidelines for establishing the intrinsic stability of new molecular entities[3].

Self-Validating Protocol: pH-Dependent Stability
  • Matrix Preparation: Prepare three 100 mM buffer systems: pH 1.2 (HCl/KCl, simulating gastric fluid), pH 7.4 (Potassium Phosphate, physiological), and pH 9.0 (Borate, basic stress).

  • Spiking: Introduce SMC-amide to a final concentration of 10 µM. Keep the organic co-solvent (e.g., DMSO) below 1% to prevent artificial solubilization effects.

  • Incubation: Incubate in a light-protected, shaking water bath at 37°C.

  • Sampling & Quenching: At t=0,2,4,8, and 24 hours, withdraw 50 µL aliquots. Immediately quench with 150 µL of ice-cold mobile phase (50:50 Acetonitrile:Water with 0.1% Formic Acid) containing a stable-isotope-labeled internal standard (IS).

    • Causality: The cold organic solvent halts any potential spontaneous reactions and perfectly matches the LC-MS/MS injection conditions, preventing chromatographic peak distortion.

  • Analysis: Quantify the percentage of parent compound remaining relative to the t=0 peak area ratio.

Peripheral Clearance: Plasma Stability Assay

Amino acid amides are frequently deployed as prodrugs or pharmacokinetic modulators, but they are highly susceptible to plasma esterases and amidases[2]. Rapid cleavage of the amide bond yields the parent carboxylic acid (S-methylcysteine) and ammonia, drastically altering the molecule's pharmacological profile.

Self-Validating Protocol: Plasma Hydrolysis
  • Matrix Equilibration: Thaw pooled human or rat plasma and pre-warm to 37°C. Centrifuge at 3,000 × g for 5 minutes to pellet any precipitated proteins.

  • Reaction Initiation: Spike SMC-amide to a 5 µM final concentration.

  • Time-Course Sampling: At t=0,15,30,60, and 120 minutes, transfer 50 µL of the plasma mixture into a 96-well crash plate.

  • Protein Precipitation (Quench): Instantly add 200 µL of ice-cold Acetonitrile (+ IS).

    • Causality: Cold acetonitrile denatures plasma amidases immediately, ensuring the measured concentration accurately reflects the exact time point without post-sampling degradation.

  • Validation Controls:

    • Positive Control: Procaine (rapidly hydrolyzed by plasma esterases) ensures the plasma batch is enzymatically active.

    • Negative Control: Heat-inactivated plasma (incubated at 60°C for 30 min prior to spiking) confirms that degradation is purely enzymatic, not chemical.

Hepatic Clearance: Microsomal Metabolic Stability

Liver microsomes contain the primary oxidative enzymes (CYPs and FMOs) responsible for first-pass metabolism. Acyclic amino acid amides often exhibit poor in vitro microsomal stability, indicating a high potential for rapid in vivo clearance[4]. For SMC-amide, the thioether is rapidly oxidized to a sulfoxide.

Self-Validating Protocol: Human Liver Microsome (HLM) Assay
  • Reaction Assembly: In a 96-well plate, combine 100 mM Potassium Phosphate buffer (pH 7.4), 3 mM MgCl₂, 1.0 mg/mL HLM protein, and 1 µM SMC-amide.

    • Causality: Potassium phosphate provides robust buffering capacity against the acidic shift caused by the subsequent addition of NADPH.

  • Thermal Equilibration: Pre-incubate the plate at 37°C for 5 minutes.

  • Initiation: Add a continuous NADPH regenerating system (or 1 mM NADPH) to start the Phase I oxidative reactions.

  • Sampling & Quenching: At t=0,5,10,20,30, and 60 minutes, extract 50 µL and quench into 150 µL of cold Acetonitrile (+ IS).

  • Validation Controls:

    • Positive Control: Verapamil or Testosterone to verify CYP3A4 activity.

    • Negative Control: A parallel incubation omitting NADPH.

    • Causality: If SMC-amide depletes in the absence of NADPH, it indicates non-CYP mediated degradation or non-specific binding to microsomal lipids.

MicrosomalWorkflow S1 1. Prepare HLM & Drug S2 2. Pre-incubate (37°C, 5 min) S1->S2 S3 3. Initiate (+ NADPH) S2->S3 S4 4. Aliquot (0-60 min) S3->S4 S5 5. Quench (Cold ACN) S4->S5 S6 6. LC-MS/MS Analysis S5->S6

Figure 1: Self-validating step-by-step workflow for the in vitro microsomal stability assay.

Metabolic Pathway Visualization

Understanding the specific degradation routes of SMC-amide allows medicinal chemists to design bioisosteres (e.g., replacing the amide with a 1,2,4-oxadiazole to improve metabolic stability)[4].

MetabolicPathway Parent 2-Amino-3-methylsulfanylpropanamide (SMC-amide) Hydrolysis Amidase Hydrolysis (Plasma) Parent->Hydrolysis Peripheral Clearance Oxidation CYP450 / FMO Oxidation (Liver Microsomes) Parent->Oxidation Hepatic Phase I Deamination MAO / CYP Deamination (Liver Microsomes) Parent->Deamination Hepatic Phase I Metabolite1 S-Methylcysteine (Carboxylic Acid) Hydrolysis->Metabolite1 Metabolite2 SMC-amide Sulfoxide (S-Oxidation) Oxidation->Metabolite2 Metabolite3 Aldehyde / Ketone Derivatives Deamination->Metabolite3

Figure 2: Primary in vitro degradation and metabolic pathways of SMC-amide across biological matrices.

Quantitative Data Presentation

To facilitate easy comparison, quantitative data from these assays must be summarized into intrinsic clearance ( CLint​ ) and half-life ( t1/2​ ) metrics. The table below represents the expected pharmacokinetic profile of SMC-amide and related acyclic amino acid amides based on established literature[2][4].

Assay MatrixPrimary Enzyme ClassExpected Half-Life ( t1/2​ )Intrinsic Clearance ( CLint​ )Major Degradant
Buffer (pH 7.4) None (Chemical)> 24 hoursN/ANone (Stable)
Human Plasma Amidases / Esterases2 - 6 hoursN/AS-Methylcysteine
Rat Plasma Amidases / Esterases< 1 hourN/AS-Methylcysteine
HLM (+ NADPH) CYP450 / FMO10 - 30 min> 40 µL/min/mgSMC-amide Sulfoxide
HLM (- NADPH) None (Control)> 120 min< 5 µL/min/mgNone

Note: Rat plasma typically exhibits significantly higher esterase/amidase activity than human plasma, leading to faster hydrolysis rates.

Sources

A Technical Guide to Predicting the Mechanism of Action for 2-Amino-3-methylsulfanylpropanamide

Author: BenchChem Technical Support Team. Date: April 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The elucidation of a compound's mechanism of action (MoA) is a cornerstone of modern drug discovery, transforming a candidate molecule into a potential therapeutic.[1] This guide provides a comprehensive, technically-grounded framework for predicting the MoA of 2-Amino-3-methylsulfanylpropanamide, a derivative of the essential amino acid methionine. Recognizing the limited direct research on this specific amide, this document outlines a systematic, multi-phase approach that integrates computational prediction with robust experimental validation. We will detail the causality behind experimental choices, provide actionable protocols for key assays, and emphasize a self-validating workflow designed to generate high-confidence hypotheses for downstream, resource-intensive studies. This guide is structured to empower researchers to move from chemical structure to biological function with scientific rigor and efficiency.

Introduction: The Scientific Imperative

2-Amino-3-methylsulfanylpropanamide, or methionine amide, is a structural analog of methionine, an amino acid central to critical cellular processes including protein synthesis, methylation, and antioxidant defense.[2][3] Its structural similarity suggests a potential to interact with or modulate the enzymes and pathways within methionine metabolism.[4][5] Understanding the MoA of such a compound is paramount; it allows for the identification of therapeutic opportunities, predicts potential off-target effects, and accelerates the drug development process.[1]

This guide presents a logical, phased strategy to de-orphanize 2-Amino-3-methylsulfanylpropanamide, beginning with cost-effective in-silico methods to generate initial hypotheses and progressively moving towards higher-certainty in-vitro experimental validation.[6][7]

Phase I: In-Silico Target Prediction and Hypothesis Generation

The journey to MoA elucidation begins with computational methods, which leverage vast biological datasets to predict potential protein targets based on the compound's structure.[6][7][8] This approach rapidly narrows the field of potential targets, focusing subsequent experimental work and conserving valuable resources.[6]

Rationale: Building a Data-Driven Foundation

We employ a sequence of computational tools to build a preliminary profile of the compound. This includes analyzing its physicochemical properties to predict 'drug-likeness' and using structure-based algorithms to identify potential protein binding partners from extensive databases. This strategy is predicated on the principle that a molecule's structure dictates its function and interactions within a biological system.[9]

Workflow: From Structure to Predicted Targets

The overall computational workflow is designed to generate a ranked list of potential protein targets for subsequent experimental validation.

cluster_0 Phase I: In-Silico Analysis Compound_Structure 2-Amino-3-methylsulfanylpropanamide (SMILES String) Physicochemical_Analysis Physicochemical Property Analysis (e.g., Lipinski's Rules) Compound_Structure->Physicochemical_Analysis Target_Prediction Target Prediction (e.g., SwissTargetPrediction) Compound_Structure->Target_Prediction Molecular_Docking Molecular Docking (e.g., AutoDock Vina) Target_Prediction->Molecular_Docking Top Predicted Targets Ranked_Targets Ranked List of Potential Targets Molecular_Docking->Ranked_Targets

Caption: Phase I Workflow: In-Silico Target Prediction.

Protocol: Target Fishing using Ligand-Based Methods

This protocol outlines the use of a similarity-based target prediction server.

  • Obtain Compound Structure: Secure the 2D structure or SMILES string for 2-Amino-3-methylsulfanylpropanamide.

  • Select Prediction Tool: Utilize a web-based server such as SwissTargetPrediction. These tools operate on the principle that structurally similar molecules often share common protein targets.

  • Submit Query: Input the compound's structure into the server.

  • Analyze and Filter Results: The output will be a list of potential protein targets, ranked by a probability score. Prioritize targets that are enzymes within the known methionine metabolism pathway (e.g., Methionine Adenosyltransferase, Methionine Aminopeptidase) for initial investigation.[4][5]

Protocol: Molecular Docking for Binding Pose Prediction

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor, providing insights into binding affinity and interaction modes.[10][11]

  • Prepare Protein Structure: Download the 3D crystal structure of a high-priority target (e.g., Methionine Aminopeptidase 2) from the RCSB Protein Data Bank (PDB).[12]

  • Prepare Ligand Structure: Convert the 2D structure of 2-Amino-3-methylsulfanylpropanamide into a 3D format using software like Avogadro or ChemDraw.

  • Define Binding Site: Identify the active site of the protein, often by referring to the location of a co-crystallized native ligand in the PDB file.[12]

  • Run Docking Simulation: Use docking software (e.g., AutoDock Vina) to run the simulation, which will sample various poses of the ligand within the protein's active site.[12]

  • Analyze Results: Evaluate the output, focusing on the predicted binding energy (a lower value suggests stronger binding) and the specific amino acid residues involved in the interaction.[12]

Data Presentation: Summarizing In-Silico Findings

The results from these computational steps should be consolidated into a clear table to guide the next phase of experimental work.

Predicted Target Prediction Score Docking Score (kcal/mol) Key Interacting Residues Rationale for Prioritization
Methionine Aminopeptidase 20.85-7.2His231, Glu329Key enzyme in post-translational modification
Methionine Adenosyltransferase0.79-6.8Asp132, Gly133Central enzyme in the methionine cycle[5]
Cystathionine β-synthase0.71-6.5Ser349, Tyr350Connects methionine and cysteine synthesis[4][13]

Phase II: In-Vitro Validation of Target Engagement

With a prioritized list of targets, the next critical step is to experimentally confirm a direct physical interaction between 2-Amino-3-methylsulfanylpropanamide and its predicted targets in a controlled environment.

Rationale: From Prediction to Physical Evidence

The goal of this phase is to obtain direct evidence of target engagement. A positive result in these assays significantly increases confidence that the computational predictions are biologically relevant. The Cellular Thermal Shift Assay (CETSA) is a powerful technique for this purpose, as it measures target engagement in a cellular context, be it in cell lysates or intact cells.[14][15][16]

The Principle of CETSA

CETSA is founded on the principle of ligand-induced thermal stabilization.[17] When a ligand binds to its target protein, it generally increases the protein's resistance to heat-induced unfolding and aggregation.[15][16] By heating cell samples across a range of temperatures and then quantifying the amount of soluble protein remaining, a "melting curve" can be generated. A shift in this curve to a higher temperature in the presence of the compound indicates target engagement.[15][17]

cluster_1 Phase II: CETSA Workflow Cell_Culture Prepare Cell Lysate or Intact Cells Compound_Incubation Incubate with Compound (or DMSO Vehicle) Cell_Culture->Compound_Incubation Heat_Challenge Apply Temperature Gradient Compound_Incubation->Heat_Challenge Lysis_Separation Lyse Cells & Separate Soluble/Insoluble Fractions Heat_Challenge->Lysis_Separation Quantification Quantify Soluble Target (e.g., Western Blot) Lysis_Separation->Quantification Data_Analysis Analyze Thermal Shift Quantification->Data_Analysis

Caption: Phase II Workflow: Cellular Thermal Shift Assay.

Protocol: Isothermal Dose-Response (ITDR) CETSA

This protocol determines target engagement at a fixed temperature with varying compound concentrations.[14][16]

  • Cell Preparation: Culture and harvest a suitable cell line known to express the target protein. Prepare a cell lysate via freeze-thaw cycles.

  • Compound Treatment: Aliquot the cell lysate into separate tubes. Add a serial dilution of 2-Amino-3-methylsulfanylpropanamide (e.g., 0.1 µM to 100 µM) to the tubes. Include a DMSO vehicle control. Incubate for 1 hour at room temperature.[14]

  • Heat Challenge: Determine the optimal single temperature for the heat challenge from a preliminary full-melt curve experiment (typically the temperature at which ~50% of the protein denatures). Heat all samples at this chosen temperature for 3-8 minutes, followed by cooling at room temperature for 3 minutes.[14][16]

  • Separation: Centrifuge the samples at high speed (e.g., 20,000 x g) to pellet the aggregated, insoluble proteins.

  • Quantification: Carefully collect the supernatant containing the soluble protein fraction. Denature the samples and separate the proteins using SDS-PAGE. Transfer the proteins to a PVDF membrane.[14]

  • Immunoblotting: Probe the membrane with a primary antibody specific to the target protein, followed by a secondary HRP-conjugated antibody.[14]

  • Data Analysis: Use densitometry to quantify the band intensity for the target protein at each compound concentration. Plot the intensity against the log of the compound concentration to generate a dose-response curve and determine the EC50 for thermal stabilization.

Phase III: Elucidating Downstream Functional Consequences

Confirming target binding is a crucial milestone, but understanding the functional consequence of this interaction is the essence of MoA determination. This phase investigates how target engagement by 2-Amino-3-methylsulfanylpropanamide alters cellular signaling and function.

Rationale: Connecting Binding to Biological Effect

If our hypothesis is that 2-Amino-3-methylsulfanylpropanamide inhibits an enzyme in the methionine metabolism pathway, we must now design experiments to measure the downstream effects of this inhibition. For example, inhibiting Methionine Adenosyltransferase (MAT) would be expected to decrease cellular levels of S-adenosylmethionine (SAM), a universal methyl donor.[2][5]

Hypothetical Signaling Pathway

Based on our leading hypothesis, we can visualize the potential impact of the compound on the methionine cycle.

cluster_2 Hypothetical MoA Pathway Met Methionine MAT MAT Enzyme Met->MAT SAM S-adenosylmethionine (SAM) MAT->SAM Methylation Cellular Methylation (DNA, RNA, Proteins) SAM->Methylation Compound 2-Amino-3-methylsulfanylpropanamide Compound->MAT Inhibition

Caption: Hypothetical Inhibition of the Methionine Cycle.

Protocol: Cellular Assay for SAM Levels
  • Cell Treatment: Plate cells in a multi-well format and allow them to adhere overnight. Treat cells with increasing concentrations of 2-Amino-3-methylsulfanylpropanamide (and a DMSO control) for a predetermined time (e.g., 24 hours).

  • Metabolite Extraction: Wash the cells with PBS and then lyse them using a methanol/acetonitrile/water extraction buffer to precipitate proteins and extract small molecule metabolites.

  • Quantification: Analyze the extracted metabolites using a commercially available SAM ELISA kit or by a more sensitive method like Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Data Analysis: Normalize the SAM levels to total protein concentration in each well. Plot the normalized SAM levels against the compound concentration to determine if the compound causes a dose-dependent decrease in cellular SAM.

Conclusion and Future Directions

This guide has outlined a systematic, hypothesis-driven approach for predicting and validating the mechanism of action for 2-Amino-3-methylsulfanylpropanamide. By integrating in-silico prediction with targeted in-vitro validation, researchers can efficiently identify high-probability targets and elucidate the functional consequences of compound engagement.

Positive results from this workflow—demonstrating target binding via CETSA and a corresponding functional cellular effect—would provide a strong foundation for more advanced studies. Future directions would include detailed enzyme kinetics to determine the mode of inhibition, broader 'omics' analyses (transcriptomics, proteomics) to uncover wider network effects, and ultimately, progression into in-vivo models to assess efficacy and safety. This rigorous, multi-faceted strategy is essential for successfully navigating the complexities of modern drug discovery.

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Sources

Physicochemical Profiling and Synthetic Utility of 2-Amino-3-methylsulfanylpropanamide in Rational Drug Design

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

2-Amino-3-methylsulfanylpropanamide, universally recognized in peptide chemistry as S-methyl-L-cysteinamide , is a highly specialized non-canonical amino acid derivative. Characterized by its thioether side chain and C-terminal primary amide, this molecule serves as a critical bioisosteric building block in the rational design of targeted therapeutics. By replacing the highly reactive free thiol of native cysteine with a stable methylsulfanyl group, researchers achieve enhanced metabolic stability while retaining the polarizability and unique steric volume of sulfur.

This structural optimization has been instrumental in developing potent inhibitors for aspartyl proteases (e.g., renin inhibitors such as 1[1]) and cysteine proteases (e.g., 2[2]). This guide delineates the physicochemical properties, mechanistic utility, and self-validating experimental protocols for integrating S-methyl-L-cysteinamide into advanced drug discovery workflows.

Physicochemical Properties & Molecular Descriptors

The utility of S-methyl-L-cysteinamide stems from its unique physicochemical profile. Unlike standard L-methionine, which possesses an additional methylene unit in its side chain, S-methylcysteine offers a more compact spatial footprint. This subtle geometric difference profoundly impacts the thermodynamics of binding within tight enzyme sub-pockets. Furthermore, the C-terminal amidation neutralizes the negative charge of the native carboxylate, increasing the overall lipophilicity and basicity of the molecule, which is crucial for membrane permeability and oral bioavailability in 3[3].

PropertyValue / DescriptionAnalytical Significance
IUPAC Name (2R)-2-amino-3-(methylsulfanyl)propanamideDefines the R-stereocenter (L-amino acid configuration).
Molecular Formula C4H10N2OSBase composition for exact mass calculation.
Molecular Weight 134.20 g/mol Critical for stoichiometric calculations in coupling reactions.
Exact Mass 134.05138 DaUsed for high-resolution mass spectrometry (HRMS) validation.
Hydrogen Bond Donors 2 (Primary amine, primary amide)Dictates interaction with protease active site pockets.
Hydrogen Bond Acceptors 3 (Carbonyl oxygen, amine nitrogen, thioether sulfur)Influences target binding affinity and aqueous solubility.
Topological Polar Surface Area ~69.4 ŲPredicts moderate membrane permeability; ideal for oral absorption.
Physical State Solid (typically handled as HCl salt)The hydrochloride salt prevents premature amine degradation.

Mechanistic Role in Drug Design

In the architecture of protease inhibitors, the S-methyl-L-cysteinamide moiety is frequently deployed to occupy the S1 or S2 subsites of the target enzyme.

Causality in Design: The thioether sulfur is highly polarizable, allowing it to engage in stabilizing chalcogen bonds or favorable van der Waals interactions with aromatic residues lining the protease pocket. In the context of 4[4], the amide terminus acts as a critical hydrogen bond donor/acceptor, mimicking the transition state of the natural peptide substrate without being susceptible to enzymatic cleavage. This competitive blockade halts disease progression in pathologies ranging from osteoporosis to parasitic infections like Leishmaniasis[4].

Pathway Target Target Protease (e.g., Cathepsin K / Renin) Disease Disease Progression (Osteoporosis / Hypertension) Target->Disease Enzymatic cleavage drives pathology Substrate Natural Substrate (Collagen / Angiotensinogen) Substrate->Target Binds to active site Inhibitor S-Methylcysteinamide Derivative (e.g., Terlakiren) Block Protease Inhibition (Active Site Blockade) Inhibitor->Block High-affinity binding Block->Target Competitive Inhibition

Fig 1: Mechanistic pathway of protease inhibition by S-methylcysteinamide derivatives.

Experimental Methodologies: Self-Validating Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems, meaning the intrinsic workflow contains built-in checkpoints to verify success without requiring separate, post-hoc orthogonal assays.

Protocol A: Determination of Lipophilicity (LogP) via Shake-Flask Method

Causality: Understanding the partition coefficient (LogP) of the S-methyl-L-cysteinamide building block is essential for predicting the pharmacokinetic behavior of the final drug candidate.

  • Preparation: Prepare a 10 mM stock solution of S-methyl-L-cysteinamide hydrochloride in HPLC-grade water.

  • Phase Saturation: Pre-saturate 1-octanol with water, and water with 1-octanol by stirring the biphasic mixture for 24 hours at 25°C.

  • Partitioning: In three separate vials, mix the aqueous stock with 1-octanol at varied volume ratios (1:1, 1:2, and 2:1).

    • Self-Validation Checkpoint: Using multiple ratios ensures that the calculated LogP is independent of concentration, ruling out self-aggregation artifacts.

  • Equilibration: Agitate the vials mechanically for 1 hour, then centrifuge at 3000 rpm for 15 minutes to ensure complete phase separation.

  • Quantification: Extract aliquots from both the aqueous and organic layers. Quantify the concentration of the compound using HPLC-UV (at 210 nm) or via LC-MS/MS.

  • Calculation: LogP=log10​([ConcentrationWater​][ConcentrationOctanol​]​) . Consistent values across all three vials validate the thermodynamic equilibrium.

Protocol B: Peptide Coupling Workflow (Amidation)

Causality: Integrating S-methyl-L-cysteinamide into a larger peptide scaffold requires suppressing the nucleophilicity of the thioether while maximizing the reactivity of the primary amine. HATU is selected over EDC/NHS due to its superior efficiency in sterically hindered couplings.

  • Activation: Dissolve the N-protected amino acid (1.0 eq) and HATU (1.1 eq) in anhydrous DMF. Add DIPEA (3.0 eq) and stir at 0°C for 10 minutes to form the active OAt ester.

  • Coupling: Add S-methyl-L-cysteinamide hydrochloride (1.2 eq) to the activated mixture. The excess DIPEA neutralizes the HCl salt, liberating the free amine for nucleophilic attack. Stir the reaction, allowing it to warm to room temperature over 2 hours.

  • Self-Validation (Reaction Monitoring): Analyze a 5 µL aliquot via LC-MS.

    • Checkpoint: The complete disappearance of the activated ester mass and the appearance of the product mass [M+H]+ confirms trajectory. If unreacted amine remains, a positive ninhydrin test on TLC provides immediate visual feedback.

  • Quenching & Extraction: Dilute the mixture with Ethyl Acetate (EtOAc). Wash sequentially with 5% NaHCO₃ (removes acidic byproducts), 1M HCl (removes unreacted amines), and brine.

  • Purification: Dry the organic layer over Na₂SO₄, concentrate under reduced pressure, and purify via flash chromatography (DCM:MeOH gradient).

Workflow Step1 Step 1: Activation Reagents: Carboxylic Acid, HATU, DIPEA Solvent: DMF Step2 Step 2: Coupling Reagent: S-Methylcysteinamide (HCl salt) Temp: 0°C to RT Step1->Step2 Step3 Step 3: Quenching Wash: 5% NaHCO3, 1M HCl, Brine Organic layer: EtOAc Step2->Step3 Step4 Step 4: Purification Method: Flash Chromatography Analysis: LC-MS, NMR Step3->Step4

Fig 2: Step-by-step experimental workflow for peptide coupling of S-methylcysteinamide.

Analytical Characterization Standards

To guarantee the structural integrity of the synthesized S-methyl-L-cysteinamide derivatives, rigorous analytical characterization is mandatory:

  • ¹H-NMR (400 MHz, DMSO-d6): Look for the characteristic singlet of the methylsulfanyl protons (-S-CH₃) around δ 2.05 ppm. The alpha-proton typically appears as a multiplet near δ 3.4-3.6 ppm, while the primary amide protons present as two distinct broad singlets between δ 7.0 and 7.5 ppm due to restricted rotation.

  • High-Resolution Mass Spectrometry (HRMS-ESI): The exact mass of the free base [M+H]+ must be observed at m/z 135.0592 (calculated for C₄H₁₁N₂OS⁺), verifying the absence of premature oxidation (which would shift the mass by +16 Da to the sulfoxide).

References

  • PubChem. "Terlakiren | C31H48N4O7S | CID 64922". National Center for Biotechnology Information. 1

  • Google Patents. "KR20200119270A - Substituted bisphenyl butanoic acid ester derivatives as NEP inhibitors". 3

  • BRENDA Enzyme Database. "Information on EC 3.4.22.38 - cathepsin K". 2

  • Google Patents. "WO2010148488A1 - Cathepsin cysteine protease inhibitors for the treatment of various diseases". 4

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A Methodological Framework for the Discovery and Characterization of Novel Thioether-Containing Amino Amides from Natural Sources, Exemplified by 2-Amino-3-methylsulfanylpropanamide

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The vast chemical diversity of natural products continues to provide novel scaffolds for drug discovery and biotechnology. Among these, sulfur-containing metabolites represent a unique and often highly bioactive chemical space.[1][2] This technical guide outlines a comprehensive, field-proven methodological framework for the discovery, isolation, and structural elucidation of novel thioether-containing amino amides from natural sources. Using the hypothetical molecule 2-Amino-3-methylsulfanylpropanamide , a derivative of the proteinogenic amino acid methionine, we will detail an integrated, multi-platform approach. This guide is intended for researchers, scientists, and drug development professionals engaged in natural product discovery, providing both the strategic rationale and step-by-step protocols required for a successful research campaign.

Introduction: The Case for Novel Sulfur-Containing Amino Amides

Sulfur is a critical element in numerous biological molecules, contributing to structural integrity, redox homeostasis, and a wide array of enzymatic functions.[1] Methionine, a proteinogenic amino acid featuring a thioether moiety, is a central node in cellular metabolism, serving not only as a building block for proteins but also as the precursor to the universal methyl donor, S-adenosylmethionine (SAM).[3][4] The metabolic pathways branching from methionine are diverse and can lead to a variety of structurally unique secondary metabolites.[5][6]

While extensive research has focused on canonical sulfur-containing amino acids like cysteine and methionine, their non-proteinogenic derivatives remain a comparatively underexplored frontier.[7][8][9] Molecules such as 2-Amino-3-methylsulfanylpropanamide, representing an amide derivative of S-methylcysteine or a close analog of methionine, are plausible biosynthetic products in organisms with robust sulfur metabolism, such as marine bacteria or fungi.[2][10][11] These compounds may possess novel bioactivities, including antimicrobial, enzyme-inhibitory, or cell-signaling properties, making them attractive targets for discovery programs.

This guide provides a systematic workflow, from initial bioprospecting to final structure confirmation, designed to de-risk the discovery process and maximize the chances of isolating and identifying novel molecules like our target compound.

Part 1: Bioprospecting and Targeted Extraction

The success of any natural product discovery campaign begins with the logical selection of source organisms.

Rationale for Source Selection

For a thioether-containing compound likely derived from methionine metabolism, the most promising sources are microorganisms known for their specialized sulfur biochemistry.

  • Marine Bacteria (e.g., Roseobacter clade): These bacteria are key players in the global sulfur cycle, actively metabolizing compounds like dimethylsulfoniopropionate (DMSP).[10][11] Their genomes often contain diverse and unique enzyme families dedicated to sulfur transformation, making them a prime target for discovering novel organosulfur molecules.[11]

  • Fungi (e.g., Aspergillus, Penicillium): Fungi are prolific producers of secondary metabolites. Their sulfur metabolism is essential for producing vital compounds like glutathione and certain toxins, indicating a sophisticated enzymatic machinery capable of generating structural diversity.[2][12]

  • Marine Sponges and their Symbionts: Sponges are well-known sources of bioactive natural products, many of which are produced by their symbiotic microbial communities. The unique chemical environment of the ocean can drive the evolution of novel metabolic pathways.[1]

Step-by-Step Extraction Protocol

The objective is to create a crude extract enriched with polar to semi-polar small molecules while minimizing the co-extraction of highly abundant, interfering substances like lipids and proteins.

Protocol 1: General Purpose Extraction for Microbial Cultures

  • Culture & Harvest: Grow the selected microbial strain (e.g., a marine Streptomyces or Roseobacter species) in a suitable liquid medium (e.g., Marine Broth 2216) until the late stationary phase, when secondary metabolite production is often maximal. Separate the biomass from the supernatant via centrifugation (e.g., 8,000 x g for 20 min). Process both fractions, as the target compound could be intracellular or secreted.

  • Solvent Extraction (Supernatant): For the supernatant, use solid-phase extraction (SPE). Load the supernatant onto a C18 reverse-phase SPE cartridge. Wash with deionized water to remove salts, then elute with a stepwise gradient of methanol (MeOH) in water (e.g., 20%, 50%, 80%, 100% MeOH). This provides initial fractionation.

  • Solvent Extraction (Biomass): For the cell pellet, perform a biphasic liquid-liquid extraction. Resuspend the pellet in a 1:1:1 mixture of methanol (MeOH), dichloromethane (DCM), and water. Vortex thoroughly and centrifuge to separate the layers. The aqueous-methanol layer will contain polar to semi-polar metabolites, while the DCM layer will contain non-polar compounds. Collect the aqueous-methanol layer.

  • Concentration: Evaporate the solvents from the collected fractions under reduced pressure (rotary evaporation) to yield crude extracts. Store at -20°C until further analysis.

Causality Note: The use of a polarity-gradient approach in both SPE and liquid-liquid extraction is crucial. It provides a preliminary separation that simplifies downstream purification and increases the likelihood of detecting lower-abundance compounds.

Part 2: Bioassay-Guided Fractionation and Dereplication

To efficiently navigate the chemical complexity of a crude extract, a functional screen (bioassay) is invaluable. Concurrently, a process known as dereplication is used to rapidly identify and deprioritize known compounds.[13][14]

Workflow for Targeted Discovery

The workflow integrates bioactivity screening with analytical chemistry to focus purification efforts on fractions containing novel, active compounds.

Discovery_Workflow cluster_0 Screening & Dereplication cluster_1 Isolation & Elucidation Crude_Extract Crude Extract HPLC HPLC Fractionation Crude_Extract->HPLC Bioassay Bioactivity Assay (e.g., Antimicrobial) HPLC->Bioassay Test Fractions LCMS LC-MS/MS Analysis HPLC->LCMS Analyze Fractions Active_Fraction Prioritized 'Active' and 'Novel' Fraction Bioassay->Active_Fraction Identify Activity DB_Search Database Search (Dereplication) LCMS->DB_Search DB_Search->Active_Fraction Identify Novelty Purification Preparative HPLC Active_Fraction->Purification Pure_Compound Pure Compound Purification->Pure_Compound Structure_Elucidation NMR & HR-MS Pure_Compound->Structure_Elucidation

Caption: Bioassay-guided fractionation and dereplication workflow.

Protocol: LC-MS Based Dereplication
  • Analytical Separation: Inject a small aliquot of each crude extract/fraction onto a high-performance liquid chromatography (HPLC) system coupled to a high-resolution mass spectrometer (HR-MS), such as a Q-TOF or Orbitrap. Use a reverse-phase C18 column with a water/acetonitrile gradient.

  • Data Acquisition: Acquire data in both positive and negative ionization modes. Crucially, perform data-dependent fragmentation (MS/MS) on the most abundant ions in each scan.

  • Database Searching: Process the acquired data. For each major chromatographic peak, extract the accurate mass (providing a molecular formula) and the MS/MS fragmentation pattern. Search these data against comprehensive natural product databases (e.g., Dictionary of Natural Products, AntiBase, GNPS).

  • Analysis: If a peak's molecular formula and fragmentation pattern match a known compound, it is "dereplicated" and can be deprioritized. Peaks that are both bioactive and have no database hits become the highest priority for isolation.

Part 3: Structural Elucidation of 2-Amino-3-methylsulfanylpropanamide

Once a pure, novel compound is isolated, its chemical structure must be determined. This is achieved primarily through a combination of Mass Spectrometry and Nuclear Magnetic Resonance (NMR) spectroscopy.[15][16][17]

Mass Spectrometry Data

High-Resolution Mass Spectrometry (HR-MS) provides the elemental composition.

  • Expected Result: For 2-Amino-3-methylsulfanylpropanamide (C₅H₁₂N₂OS), HR-MS would yield a protonated molecular ion [M+H]⁺.

  • Data Interpretation: The measured mass-to-charge ratio (m/z) would be compared to the theoretical exact mass to confirm the molecular formula with high confidence (typically < 5 ppm error).

Parameter Expected Value for C₅H₁₂N₂OS
Molecular Formula C₅H₁₂N₂OS
Monoisotopic Mass 148.0670
[M+H]⁺ Theoretical 149.0743
[M+Na]⁺ Theoretical 171.0563
Nuclear Magnetic Resonance (NMR) Spectroscopy Data

NMR provides the atom-to-atom connectivity and stereochemistry, serving as the gold standard for structural elucidation of novel compounds.[15][16]

Protocol 2: NMR Data Acquisition

  • Sample Preparation: Dissolve ~1-5 mg of the purified compound in a suitable deuterated solvent (e.g., Methanol-d₄ or D₂O).

  • Acquire 1D Spectra: Run standard one-dimensional ¹H (proton) and ¹³C (carbon) NMR experiments.

  • Acquire 2D Spectra: Perform a suite of two-dimensional NMR experiments:

    • COSY (Correlation Spectroscopy): Shows ¹H-¹H spin-spin couplings, revealing adjacent protons (e.g., H-C-C-H).

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton to its directly attached carbon atom.

    • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are 2-3 bonds away. This is critical for connecting structural fragments.

    • NOESY (Nuclear Overhauser Effect Spectroscopy): Reveals protons that are close in space, aiding in stereochemical assignments.

Table of Predicted NMR Data for 2-Amino-3-methylsulfanylpropanamide (in D₂O)

Position Atom Predicted ¹H Shift (ppm), Multiplicity, J (Hz) Predicted ¹³C Shift (ppm) Key HMBC Correlations (¹H → ¹³C)
1C=O-~175.0H2, H3
2CH~3.8, t, J=6.5~55.0C1, C3, C4
3CH₂~2.9, d, J=6.5~38.0C1, C2, C4
4S-CH₃~2.1, s~15.0C3
5N-H₂Amide--
6N-H₂Amine--

Self-Validating System: The structural hypothesis is confirmed when all observed correlations in the 2D NMR spectra (COSY, HSQC, HMBC) are consistent with the proposed structure and no correlations contradict it. For example, the HMBC correlation from the methyl protons (H4) to the methylene carbon (C3) definitively links the thioether group to the propanamide backbone.

Part 4: Biosynthetic Plausibility

A key aspect of validating a novel natural product structure is to propose a plausible biosynthetic pathway from known primary metabolites. For 2-Amino-3-methylsulfanylpropanamide, the most likely precursor is L-methionine.[3][18]

Biosynthesis_Pathway cluster_pathway Proposed Pathway Met L-Methionine Intermediate Methionine-adenosyl transferase (MAT) Met->Intermediate ATP Decarboxylase Decarboxylase Target 2-Amino-3-methylsulfanyl- propanamide Met->Target Decarboxylation & Amidation SAM S-Adenosyl Methionine (SAM) Intermediate->SAM Amide_Synthase Amide Synthetase (NRPS-like?)

Caption: A plausible biosynthetic pathway from L-methionine.

The transformation from L-methionine to its corresponding amide could occur through several enzymatic steps. A plausible route involves an initial decarboxylation, followed by an amidation reaction, potentially catalyzed by a Non-Ribosomal Peptide Synthetase (NRPS)-like enzyme machinery, which is common in microbial secondary metabolism.

Conclusion and Future Directions

The discovery of novel natural products like 2-Amino-3-methylsulfanylpropanamide requires a disciplined, multi-faceted approach that seamlessly integrates microbiology, analytical chemistry, and bioinformatics. The framework presented here—from logical source selection and bioassay-guided fractionation to rigorous structural elucidation via HR-MS and NMR—provides a robust and validated pathway for success.

Upon the successful discovery and characterization of a new molecule, subsequent steps in a drug development pipeline would include:

  • Total Synthesis: Chemical synthesis to confirm the proposed structure and provide a scalable source of the material for further testing.

  • Mechanism of Action (MoA) Studies: Investigating how the compound exerts its biological effect at a molecular level.

  • Analogue Synthesis (SAR): Synthesizing derivatives of the lead compound to improve potency, selectivity, and pharmacokinetic properties (Structure-Activity Relationship).

By following this comprehensive guide, researchers are well-equipped to explore the rich chemical diversity of the natural world and uncover the next generation of bioactive molecules.

References

  • Ferla, M. P., & Patrick, W. M. (2014). Bacterial methionine biosynthesis. Microbiology, 160(Pt_8), 1571–1584. [Link]

  • Rodionov, D. A., Vitreschak, A. G., Mironov, A. A., & Gelfand, M. S. (2004). Comparative genomics of the methionine metabolism in Gram-positive bacteria: a variety of regulatory systems. Nucleic Acids Research, 32(11), 3340–3353. [Link]

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  • Ardö, Y. (2006). Flavour formation by amino acid catabolism. Biotechnology Advances, 24(2), 238-242. [Link]

  • KEGG PATHWAY. (n.d.). Cysteine and methionine metabolism - Microbacterium hominis. Kyoto Encyclopedia of Genes and Genomes. [Link]

  • Hesse, M., Brückner, R., & Wessjohann, L. A. (2005). Synthesis of the sulfur amino acids: cysteine and methionine. PubMed, National Center for Biotechnology Information. [Link]

  • Unknown Author. (n.d.). Biosynthesis of Sulphur Containing amino acid. Slideshare. [Link]

  • Thorn, C., & Amich, S. (2019). Involvement of Sulfur in the Biosynthesis of Essential Metabolites in Pathogenic Fungi of Animals, Particularly Aspergillus spp.: Molecular and Therapeutic Implications. Frontiers in Microbiology, 10, 2855. [Link]

  • Danchin, A. (n.d.). Sulfur metabolism in bacteria. Institut Pasteur. [Link]

  • Hostettmann, K., & Marston, A. (2007). Efficient Structure Elucidation of Natural Products in the Pharmaceutical Industry. CHIMIA International Journal for Chemistry, 61(6), 346-350. [Link]

  • McCloud, T. G. (2010). High Throughput Extraction of Plant, Marine and Fungal Specimens for Preservation of Biologically Active Molecules. Mass Spectrometry for Natural Products Research, 19-34. [Link]

  • Auger, C., et al. (2002). The metIC operon involved in methionine biosynthesis in Bacillus subtilis is controlled by transcription antitermination. ResearchGate. [Link]

  • An, Y., & Zhang, H. (2017). Natural Product Structure Elucidation by NMR Spectroscopy. ResearchGate. [Link]

  • Aiello, A., et al. (2020). Sulfur-Containing Marine Bioactives. MDPI. [Link]

  • Bodanszky, M., & Bodanszky, A. (2013). Novel thiol- and thioether-containing amino acids: cystathionine and homocysteine families. PubMed, National Center for Biotechnology Information. [Link]

  • Urban, S., et al. (2016). NMR spectroscopy: structure elucidation of cycloelatanene A: a natural product case study. Magnetic Resonance in Chemistry, 54(7), 541-548. [Link]

  • Castellano, I., & Seebeck, F. P. (2018). Therapeutic potential of marine sulfur containing compounds. ResearchGate. [Link]

  • Gonzalez, J. M., et al. (1999). Transformation of sulfur compounds by an abundant lineage of marine bacteria in the alpha-subclass of the class Proteobacteria. Applied and Environmental Microbiology, 65(9), 3810–3819. [Link]

  • Bodanszky, M., & Bodanszky, A. (2013). Novel thiol- and thioether-containing amino acids: Cystathionine and homocysteine families. ResearchGate. [Link]

  • Miller, L. M., et al. (2020). Isolation, Characterization and Structure Elucidation of a Novel Lantibiotic From Paenibacillus sp. Frontiers in Microbiology, 11, 584931. [Link]

  • Zhang, Z., et al. (2019). Amino Acid Thioester Derivatives: A Highly Promising Scaffold for the Development of Metallo-β-lactamase L1 Inhibitors. ACS Infectious Diseases, 5(8), 1349–1359. [Link]

  • Grove, T. L., et al. (2022). Synthesis of Amino Acid α-Thioethers and Late-Stage Incorporation into Peptides. Organic Letters, 24(21), 3865–3870. [Link]

  • Hu, X., et al. (2018). Sulfur metabolism by marine heterotrophic bacteria involved in sulfur cycling in the ocean. Science China Earth Sciences, 61(11), 1599-1610. [Link]

  • Liu, J., et al. (2022). Sulfur-Containing Metabolites from Marine and Terrestrial Fungal Sources: Origin, Structures, and Bioactivities. Marine Drugs, 20(12), 765. [Link]

Sources

Preliminary Toxicity Assessment of 2-Amino-3-methylsulfanylpropanamide: A Strategic Framework for Early-Stage Drug Development

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide

Preamble: De-Risking Novel Chemical Entities

In the landscape of modern drug discovery, the imperative is to identify and mitigate risks as early as possible. The journey of a novel chemical entity (NCE) from a promising hit to a viable clinical candidate is fraught with potential for failure, with unforeseen toxicity being a primary cause of late-stage attrition. This guide provides a comprehensive, technically-grounded framework for the preliminary toxicity assessment of "2-Amino-3-methylsulfanylpropanamide," a representative amino acid derivative.

As a derivative of the essential amino acid methionine, this molecule may present unique biological interactions.[1][2] A robust early assessment is therefore not merely a regulatory hurdle but a strategic necessity to conserve resources and focus on candidates with the highest probability of success.[3][4] This document is structured to guide researchers, scientists, and drug development professionals through a logical, tiered approach, beginning with computational predictions and progressing through critical in vitro assays. Our methodology is built on a foundation of scientific integrity, explaining not just the "how" but the "why" behind each experimental choice, ensuring that the data generated is both reliable and decision-enabling.

In Silico Profiling: A First Look at Potential Liabilities

Scientific Rationale: Before committing to resource-intensive wet lab experiments, in silico toxicology prediction serves as an indispensable first-pass screening tool.[5] By leveraging computational models and vast databases of chemical structures and their associated toxicological data, we can forecast potential adverse effects based solely on the molecular structure of 2-Amino-3-methylsulfanylpropanamide.[6] This approach, often utilizing Quantitative Structure-Activity Relationship (QSAR) models, allows for the early identification of potential red flags, thereby guiding the design of subsequent in vitro studies.[5]

Experimental Workflow: Computational Toxicity Prediction

The workflow for in silico assessment is streamlined, focusing on efficiency and breadth of coverage.

in_silico_workflow cluster_input Input Data cluster_analysis Analysis Engine cluster_output Predicted Endpoints Input SMILES String or Chemical Structure of 2-Amino-3-methylsulfanylpropanamide QSAR_Models Predictive QSAR Models (e.g., ToxiM, admetSAR) Input->QSAR_Models Genotoxicity Genotoxicity (Ames) QSAR_Models->Genotoxicity Carcinogenicity Carcinogenicity QSAR_Models->Carcinogenicity Hepatotoxicity Hepatotoxicity (DILI) QSAR_Models->Hepatotoxicity Cardiotoxicity Cardiotoxicity (hERG) QSAR_Models->Cardiotoxicity ADME ADME Properties QSAR_Models->ADME

Caption: Workflow for in silico toxicity prediction.

Key Predictive Endpoints & Data Interpretation

The primary goal is to generate a preliminary safety profile. We recommend using a validated platform, such as ToxiM or similar tools, which leverage machine learning to predict a range of toxicities.[7][8][9]

Table 1: Hypothetical In Silico Toxicity Profile for 2-Amino-3-methylsulfanylpropanamide

Toxicological EndpointPredictionConfidence LevelImplications for Further Study
Genotoxicity (Ames) NegativeHighProceed with in vitro Ames test for confirmation.
Carcinogenicity Non-carcinogenMediumMonitor genotoxicity and cytotoxicity results closely.
Hepatotoxicity (DILI) Low RiskMediumPrioritize cytotoxicity testing in hepatic cell lines (e.g., HepG2).
Cardiotoxicity (hERG) Moderate RiskMediumWarrants a dedicated in vitro hERG liability assay if the compound progresses.
Skin Sensitization Low RiskHighStandard handling procedures are likely sufficient.

Expert Insight: A "Moderate Risk" prediction, like the one for hERG, is not a terminal diagnosis for the compound. Rather, it is a critical piece of intelligence that directs our resources efficiently. It tells us to prioritize a specific, targeted assay to either confirm or refute this computational flag.

Foundational In Vitro Assessment: From Prediction to Biological Reality

Scientific Rationale: In vitro assays provide the first layer of experimental evidence to validate or challenge the in silico predictions.[10] These tests are conducted in controlled laboratory conditions using cultured cells, offering a more biologically relevant system while adhering to the principles of reducing animal testing.[11] Our tiered approach begins with assessing general cytotoxicity, followed by specific assays for genotoxicity.

Cytotoxicity Profiling: Determining the Concentration-Response Relationship

Scientific Rationale: A cytotoxicity assay is the cornerstone of any toxicological evaluation.[3][11] Its purpose is to determine the concentration at which a compound causes cell death, typically expressed as the half-maximal inhibitory concentration (IC50). This data is vital for two reasons: it provides a quantitative measure of the compound's potency in causing cell death, and it informs the selection of non-lethal concentrations for subsequent, more sensitive assays like genotoxicity tests.[10][12]

Experimental Protocol: MTT Cell Viability Assay

The MTT assay is a robust, colorimetric method that measures the metabolic activity of cells as an indicator of their viability.[10]

mtt_workflow cluster_prep Preparation cluster_treat Treatment cluster_assay Assay & Readout cluster_analysis Data Analysis A 1. Seed Cells (e.g., HepG2, HEK293) in 96-well plates B 2. Allow Adherence (24 hours) A->B C 3. Treat with serial dilutions of compound (plus controls) B->C D 4. Incubate (24-72 hours) C->D E 5. Add MTT Reagent D->E F 6. Incubate (2-4 hours) (Formation of Formazan) E->F G 7. Solubilize Formazan (Add DMSO) F->G H 8. Read Absorbance (570 nm) G->H I 9. Plot Dose-Response Curve & Calculate IC50 H->I

Caption: Step-by-step workflow for the MTT cytotoxicity assay.

Step-by-Step Methodology:

  • Cell Seeding: Plate a relevant cell line (e.g., HepG2 for liver toxicity insights, HEK293 for general cytotoxicity) in 96-well microplates at a predetermined density and allow them to adhere overnight.

  • Compound Preparation: Prepare a stock solution of 2-Amino-3-methylsulfanylpropanamide in a suitable solvent (e.g., DMSO). Perform serial dilutions to create a range of concentrations (e.g., from 0.1 µM to 100 µM).

  • Treatment: Remove the old media from the cells and add fresh media containing the various concentrations of the test compound. Include vehicle-only controls (DMSO) and untreated controls.

  • Incubation: Incubate the plates for a defined period (typically 24, 48, or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active metabolism will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent, such as DMSO, to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the concentration-response curve and determine the IC50 value using non-linear regression.

Table 2: Example Cytotoxicity Data for 2-Amino-3-methylsulfanylpropanamide

Cell LineIncubation TimeIC50 (µM)Interpretation
HepG2 (Human Liver) 48 hours> 100Low potential for direct cytotoxicity to liver cells.
HEK293 (Human Kidney) 48 hours85Mild cytotoxicity at high concentrations.
Genotoxicity Assessment: Screening for DNA Damage

Scientific Rationale: Identifying compounds with the potential to damage genetic material is a critical safety checkpoint mandated by regulatory agencies.[13][14] Genotoxic compounds can be mutagens or clastogens, leading to heritable diseases or cancer.[13] A standard battery of in vitro tests is required to assess different endpoints of genotoxicity.[15]

Experimental Protocol 1: Bacterial Reverse Mutation (Ames) Test (OECD 471)

The Ames test is a widely used method to assess a compound's potential to cause gene mutations.[15][16] It uses several strains of Salmonella typhimurium with pre-existing mutations that render them unable to synthesize histidine. The test measures the ability of the compound to cause a reverse mutation, allowing the bacteria to grow on a histidine-free medium.

Key Procedural Points:

  • Strains: A panel of at least five strains (e.g., TA98, TA100, TA1535, TA1537, and TA102 or E. coli WP2 uvrA) should be used to detect different types of mutations.

  • Metabolic Activation: The test must be performed both with and without the addition of a metabolic activation system (S9 fraction), which is typically derived from rat liver homogenates. This is crucial because some compounds only become mutagenic after being metabolized by liver enzymes.[13]

  • Dose Selection: Concentrations should be selected based on cytotoxicity data, up to a maximum recommended concentration.

  • Interpretation: A positive result is a concentration-dependent increase in the number of revertant colonies that is at least double the background (vehicle control) count.

Experimental Protocol 2: In Vitro Mammalian Cell Micronucleus Assay (OECD 487)

This assay is designed to detect both clastogens (agents that cause structural chromosome breaks) and aneugens (agents that cause chromosome loss).[15][17] When a cell divides, chromosome fragments or whole chromosomes can lag behind and fail to be incorporated into the daughter nuclei, forming small, separate nuclei called micronuclei.[15]

genotox_decision_tree Start Genotoxicity Assessment for NCE Ames Ames Test (OECD 471) +/- S9 Fraction Start->Ames Ames_Neg Result: Negative Ames->Ames_Neg No increase in revertants Ames_Pos Result: Positive Ames->Ames_Pos Significant increase in revertants Micronucleus In Vitro Micronucleus Test (OECD 487) +/- S9 Fraction Micro_Neg Result: Negative Micronucleus->Micro_Neg No increase in micronuclei Micro_Pos Result: Positive Micronucleus->Micro_Pos Significant increase in micronuclei Ames_Neg->Micronucleus Conclusion_Pos High Genotoxic Risk Significant Development Hurdle Ames_Pos->Conclusion_Pos Conclusion_Neg Low Genotoxic Risk Proceed with Caution Micro_Neg->Conclusion_Neg Micro_Pos->Conclusion_Pos

Caption: Decision tree for the standard in vitro genotoxicity testing battery.

Key Procedural Points:

  • Cell Lines: Human peripheral blood lymphocytes (HPBLs) or established cell lines like CHO or TK6 are commonly used.[17]

  • Treatment Duration: A short treatment (3-4 hours) with and without S9 is performed, as well as a longer treatment (e.g., 24 hours) without S9 to detect compounds that may require cell cycle progression to exert their effects.

  • Cytochalasin B: This agent is often added to block cytokinesis, resulting in binucleated cells. This makes it easier to score micronuclei specifically in cells that have undergone one mitosis.

  • Interpretation: A positive result is characterized by a statistically significant, dose-dependent increase in the frequency of micronucleated cells.[17]

Metabolic Stability: Predicting In Vivo Behavior

Scientific Rationale: A compound's therapeutic efficacy and safety profile are profoundly influenced by its metabolic fate. The metabolic stability assay measures the rate at which a compound is metabolized, typically by liver enzymes.[18] This in vitro data is critical for predicting in vivo pharmacokinetic parameters such as hepatic clearance and half-life.[19][20] A compound that is metabolized too rapidly may have poor bioavailability, while one that is too stable could accumulate to toxic levels.[20]

Experimental Protocol: Liver Microsomal Stability Assay

Liver microsomes are subcellular fractions that are rich in Phase I drug-metabolizing enzymes, particularly cytochrome P450s (CYPs).[21] This assay is a cost-effective, high-throughput method for assessing metabolic liability.[21][22]

Step-by-Step Methodology:

  • Reagents: Prepare pooled liver microsomes (human and at least one rodent species, e.g., rat), NADPH (a necessary cofactor for CYP enzymes), and the test compound.

  • Incubation: Incubate the test compound (at a low concentration, e.g., 1 µM) with the liver microsomes in a temperature-controlled environment (37°C).

  • Reaction Initiation: The metabolic reaction is initiated by adding NADPH.[21]

  • Time Points: Aliquots are taken at several time points (e.g., 0, 5, 15, 30, 45, 60 minutes).

  • Reaction Termination: The reaction in each aliquot is stopped ("quenched") by adding a cold organic solvent like acetonitrile, which also precipitates the microsomal proteins.

  • Sample Processing: The samples are centrifuged, and the supernatant, containing the remaining parent compound, is collected.

  • Analysis: The concentration of the parent compound at each time point is quantified using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

  • Data Analysis: The natural logarithm of the percentage of the compound remaining is plotted against time. The slope of this line is used to calculate the in vitro half-life (t1/2) and the intrinsic clearance (CLint).

Table 3: Example Metabolic Stability Data for 2-Amino-3-methylsulfanylpropanamide

SpeciesIn Vitro Half-Life (t1/2, min)Intrinsic Clearance (CLint, µL/min/mg protein)Predicted In Vivo Clearance
Human 4515.4Low to Moderate
Rat 2527.7Moderate

Expert Insight: The difference in stability between species (human vs. rat) is a key finding. It informs the choice of animal model for subsequent in vivo safety and pharmacokinetic studies, ensuring the selected species is metabolically relevant to humans.

Synthesis and Strategic Path Forward

The preliminary toxicity assessment culminates in the synthesis of all generated data to form a coherent risk profile. This profile is not simply a collection of results but a tool for informed decision-making.

Table 4: Integrated Preliminary Toxicity Summary

Assessment TierAssayResult / Key ParameterInterpretation & Risk Assessment
In Silico QSAR PanelNegative for Ames; Moderate risk for hERGLow mutagenicity risk. Cardiotoxicity needs experimental follow-up.
In Vitro Cytotoxicity (HepG2)IC50 > 100 µMLow acute cytotoxicity. Favorable therapeutic window is possible.
In Vitro Ames Test (+/- S9)NegativeConfirms in silico prediction; low risk of point mutations.
In Vitro Micronucleus TestNegativeLow risk of chromosomal damage.
Metabolic Human Liver Microsomest1/2 = 45 min; CLint = 15.4Moderate stability suggests an acceptable in vivo half-life is likely.

Recommended Next Steps:

  • Definitive In Vitro Safety: Conduct a hERG patch-clamp assay to directly assess cardiotoxic risk.

  • Pharmacology Assessment: Confirm on-target and off-target activity to understand the full biological profile.

  • Preliminary In Vivo Studies: If the hERG risk is low, proceed to a dose range-finding tolerability and pharmacokinetic (PK) study in rats, as they show a reasonably similar metabolic rate. This will provide crucial data on exposure and safety in a whole-organism system, paving the way for IND-enabling toxicology studies.

This structured, data-driven approach ensures that development decisions are based on a solid foundation of scientific evidence, maximizing the potential for success while upholding the highest standards of safety.

References

  • 4 Critical In Vitro Genotoxicity Assays for Preclinical Drug Development. WuXi AppTec.
  • In Vitro Cytotoxicity Assays: Applications in Drug Discovery. Kosheeka.
  • Advanced in vitro metabolic stability assays for drug discovery. Nuvisan.
  • In Vitro Cytotoxicity Assay: Advanced Research. Da-Ta Biotech.
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  • In Vitro Cytotoxicity Assay. Alfa Cytology.
  • Cell Proliferation and Cytotoxicity Assays, The Fundamentals for Drug Discovery. MDPI.
  • 2-amino-3-(methylsulfanyl)-N-[3-(methylsulfanyl)propyl]propanamide - Chemical Substance Information. NextSDS.
  • Microsomal Stability Assay. Cyprotex.
  • ToxiM: A Toxicity Prediction Tool for Small Molecules Developed Using Machine Learning and Chemoinformatics Approaches. Frontiers.
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  • Micronucleus Assay: The State of Art, and Future Directions. PMC.
  • Cytotoxic effects of methionine alkyl esters and amides in normal and neoplastic cell lines. Journal of Pharmaceutical Sciences.
  • Revolutionising Drug Discovery with In Silico Toxicology Screening. Ignota Labs.
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  • Ames Test and Genotoxicity Testing. Nelson Labs.
  • In Vitro Genotoxicity. Creative Bioarray.
  • An Automated High-Throughput Metabolic Stability Assay Using an Integrated High-Resolution Accurate Mass Method and Automated Data Analysis Software. PMC.
  • Metabolic Stability Assays. WuXi AppTec.
  • Clinical pathology for preclinical safety assessment: current global guidelines. PubMed.
  • Non-Clinical Safety Assessment for New Drugs. ZeClinics.
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  • Methyl 2-amino-3-(methylsulfanyl)propanoate. EvitaChem.
  • FDA Roadmap: NAMs In Preclinical Safety Studies. Pharmaron.
  • A Comprehensive Toxicity Evaluation of Novel Amino Acid-Modified Magnetic Ferrofluids for Magnetic Resonance Imaging. PubMed.
  • Genotoxicity and acute toxicity evaluation of the three amino acid additives with Corynebacterium glutamicum biomass. PMC.
  • Nutritional value and safety of methionine derivatives, isomeric dipeptides and hydroxy analogs in mice. PubMed.
  • Design and Toxicity Evaluation of Novel Fatty Acid-Amino Acid-Based Biocompatible Surfactants. PubMed.
  • Toxicity of methionine in humans. PubMed.
  • ICH guideline S6 (R1) - preclinical safety evaluation of biotechnology-derived pharmaceuticals. Therapeutic Goods Administration (TGA).
  • Guidance for Industry - S6 Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals. FDA.
  • 2-amino-n-(3-hydroxypropyl)-3-(methylsulfanyl)propanamide hydrochloride. PubChem.
  • (2R)-2-amino-3-(methylsulfanyl)propan-1-ol — Chemical Substance Information. NextSDS.
  • 2-AMINO-3-(METHYLSULFANYL)PROPANOIC ACID. Molbase.
  • Toxicities of methionine and other amino acids. PubMed.

Sources

A Technical Guide to the Structural Elucidation of 2-Amino-3-methylsulfanylpropanamide Derivatives

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-3-methylsulfanylpropanamide, the amide derivative of the essential amino acid methionine, serves as a crucial building block in the development of novel therapeutic agents and chemical probes. Its derivatives, which may feature modifications at the amino group, the amide moiety, or the thioether side chain, present a diverse chemical space with significant potential in medicinal chemistry. The precise and unambiguous determination of the three-dimensional structure of these derivatives is a cornerstone of the drug discovery and development process. It underpins our understanding of structure-activity relationships (SAR), guides lead optimization, and is a critical component of regulatory submissions.

This guide provides a comprehensive, in-depth framework for the structural elucidation of 2-Amino-3-methylsulfanylpropanamide derivatives. It is designed to move beyond a simple recitation of techniques, instead offering a strategic, field-proven workflow that emphasizes the synergy between different analytical methods. As a self-validating system, the described protocols integrate orthogonal techniques to ensure the highest level of confidence in the final structural assignment. We will explore the "why" behind experimental choices, providing the causal logic that transforms a collection of data points into a definitive molecular structure.

The Integrated Analytical Workflow: A Multi-technique Strategy

Structural_Elucidation_Workflow cluster_0 Phase 1: Initial Characterization cluster_1 Phase 2: Connectivity & 2D Structure cluster_2 Phase 3: Stereochemistry & 3D Structure cluster_3 Phase 4: Final Confirmation MS Mass Spectrometry (HRMS) 1D_NMR 1D NMR (¹H, ¹³C, DEPT) MS->1D_NMR Molecular Formula FTIR FTIR Spectroscopy FTIR->1D_NMR Functional Groups UV_Vis UV-Vis Spectroscopy 2D_NMR 2D NMR (COSY, HSQC, HMBC) 1D_NMR->2D_NMR Proton/Carbon Inventory Chiral_HPLC Chiral HPLC 2D_NMR->Chiral_HPLC Planar Structure NOESY_ROESY NOESY/ROESY 2D_NMR->NOESY_ROESY Planar Structure Data_Integration Data Integration & Structure Verification 2D_NMR->Data_Integration Connectivity Data Chiral_HPLC->Data_Integration Enantiomeric Purity/ Absolute Configuration X_Ray X-Ray Crystallography X_Ray->Data_Integration Unambiguous 3D Structure (If crystal available) NOESY_ROESY->Data_Integration Through-Space Correlations

Caption: Integrated workflow for structural elucidation.

Part 1: Foundational Analysis - Molecular Formula and Functional Groups

High-Resolution Mass Spectrometry (HRMS)

The "Why": Before attempting to assemble the structure, it is imperative to determine the elemental composition. Low-resolution mass spectrometry provides the nominal mass, but HRMS, with its high mass accuracy (typically < 5 ppm), allows for the confident determination of the molecular formula. This is the first and most critical filter for any proposed structure. For 2-Amino-3-methylsulfanylpropanamide derivatives, which are relatively polar, Electrospray Ionization (ESI) is the preferred ionization technique due to its soft nature, which typically yields the protonated molecule [M+H]⁺ with minimal fragmentation.

Protocol: HRMS Analysis

  • Sample Preparation: Dissolve the purified compound in a suitable solvent (e.g., methanol, acetonitrile/water mixture) to a concentration of approximately 1 mg/mL. Further dilute to a final concentration of 1-10 µg/mL for infusion or LC-MS analysis.

  • Instrumentation: Utilize a high-resolution mass spectrometer such as an Orbitrap or a Time-of-Flight (TOF) instrument.

  • Ionization Mode: ESI in positive ion mode is generally the starting point.

  • Data Acquisition: Acquire the full scan mass spectrum over a relevant m/z range.

  • Data Analysis: Use the instrument's software to calculate the elemental composition for the observed accurate mass of the [M+H]⁺ ion. The software will provide a list of possible molecular formulas within a specified mass tolerance (e.g., ± 5 ppm). The correct formula is often deduced based on the known starting materials and chemical logic (e.g., nitrogen rule, isotopic pattern).

Trustworthiness Check: The isotopic pattern of the molecular ion must match the theoretically calculated pattern for the proposed formula. The presence of sulfur (³⁴S isotope at M+2 with ~4.2% abundance) provides a valuable confirmation point.

Fourier-Transform Infrared (FTIR) Spectroscopy

The "Why": FTIR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule.[1] For derivatives of 2-Amino-3-methylsulfanylpropanamide, FTIR is particularly useful for confirming the presence of the amide and amine functionalities and for identifying changes resulting from derivatization.

Key Vibrational Bands:

Functional Group Vibration Typical Wavenumber (cm⁻¹) Intensity
Primary Amide (R-CONH₂) N-H Stretch (asymmetric & symmetric) 3350 & 3180 (a pair of bands) Medium-Strong
C=O Stretch (Amide I band) 1680 - 1630 Strong
N-H Bend (Amide II band) 1650 - 1620 Medium-Strong
Primary Amine (R-NH₂) N-H Stretch (asymmetric & symmetric) 3500 - 3300 (a pair of bands) Medium

| Thioether (R-S-CH₃) | C-S Stretch | 800 - 600 | Weak-Medium |

Data Interpretation:

  • A primary amide will typically show two N-H stretching bands.[2] The presence of a strong carbonyl absorption in the 1680-1630 cm⁻¹ range is also indicative of an amide.[2]

  • If the primary amino group is derivatized to a secondary amine, the pair of N-H stretching bands will be replaced by a single, less intense band.

  • The C-S stretch is often weak and can be difficult to assign definitively, but its presence in the fingerprint region is consistent with the core structure.[3]

Part 2: Unraveling the Skeleton - NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the detailed structure of organic molecules in solution.[4][5] A suite of 1D and 2D NMR experiments is used to establish the carbon-hydrogen framework and the connectivity between atoms.

Protocol: NMR Sample Preparation

  • Solvent Selection: Choose a deuterated solvent in which the compound is soluble (e.g., DMSO-d₆, D₂O, CD₃OD). For observing exchangeable protons (NH and OH), DMSO-d₆ is often the best choice.

  • Concentration: Dissolve 5-10 mg of the sample in 0.6-0.7 mL of the deuterated solvent.

  • Transfer: Filter the solution into a 5 mm NMR tube.

1D NMR: ¹H and ¹³C
  • ¹H NMR: Provides information on the number and chemical environment of protons. Integration of the signals reveals the relative number of protons.

  • ¹³C NMR: Shows the number of unique carbon atoms.

  • DEPT (Distortionless Enhancement by Polarization Transfer): A set of experiments (DEPT-45, DEPT-90, DEPT-135) used to differentiate between CH, CH₂, and CH₃ groups.

Expected Chemical Shifts for the Core Structure (in DMSO-d₆):

Atom ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm)
α-CH ~3.5 - 4.0 ~50 - 55
β-CH₂ ~1.8 - 2.2 ~30 - 35
S-CH₃ ~2.0 - 2.2 ~14 - 16
Amide-NH₂ ~7.0 - 7.8 (two broad signals) -
Amino-NH₂ ~2.5 - 3.5 (broad signal) -

| Carbonyl-C | - | ~170 - 175 |

2D NMR: Establishing Connectivity

The "Why": While 1D NMR provides a list of parts, 2D NMR shows how they are connected. For a definitive structural assignment, 2D NMR is non-negotiable.

  • COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically through 2 or 3 bonds). This is used to trace out the spin systems, for example, connecting the α-CH to the β-CH₂.

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal with the carbon atom it is directly attached to. This is essential for assigning the carbon spectrum.

  • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are 2 or 3 bonds away. This is the key experiment for piecing together the entire molecular skeleton, as it reveals long-range connectivity. For example, HMBC can show a correlation from the α-CH protons to the carbonyl carbon, and from the S-CH₃ protons to the β-carbon.

Caption: Key HMBC correlations for the core structure.

Part 3: Defining the Three-Dimensional Structure

Chiral Chromatography

The "Why": 2-Amino-3-methylsulfanylpropanamide possesses a chiral center at the α-carbon. It is crucial to determine the enantiomeric purity and, if possible, the absolute configuration (D or L) of the derivative. Chiral High-Performance Liquid Chromatography (HPLC) is a primary method for this analysis.[6] This can be achieved directly using a chiral stationary phase (CSP) or indirectly by derivatizing the compound with a chiral agent to form diastereomers that can be separated on a standard achiral column.[6] Direct analysis on a CSP is often preferred as it avoids an additional reaction step.[7]

Protocol: Chiral HPLC

  • Column Selection: Choose a suitable CSP. For amino acid derivatives, macrocyclic glycopeptide-based CSPs (e.g., teicoplanin-based) or crown-ether-based CSPs are often effective.[7][8]

  • Mobile Phase Optimization: Develop a mobile phase that provides good resolution of the enantiomers. This often involves screening different organic modifiers (e.g., methanol, ethanol) and additives (e.g., acids, bases).

  • Analysis: Inject the sample and, if available, the corresponding racemic standard to identify the peaks.

  • Quantification: Determine the enantiomeric excess (% ee) by integrating the peak areas of the two enantiomers.

X-ray Crystallography

The "Why": When an unambiguous, solid-state structure is required, single-crystal X-ray diffraction is the "gold standard."[9][10] It provides precise information on bond lengths, bond angles, and the absolute configuration of the molecule in the crystalline state.[11] The primary challenge of this technique is obtaining a single crystal of suitable size and quality.

Workflow: X-ray Crystallography

  • Crystallization: Grow single crystals of the compound. This is often a trial-and-error process involving screening various solvents, solvent combinations, and crystallization techniques (e.g., slow evaporation, vapor diffusion).

  • Data Collection: Mount a suitable crystal on a diffractometer and expose it to a beam of X-rays.[9]

  • Structure Solution and Refinement: The diffraction pattern is used to calculate an electron density map, from which the atomic positions are determined.[9] This initial model is then refined to best fit the experimental data.

Conclusion

The structural elucidation of 2-Amino-3-methylsulfanylpropanamide derivatives is a systematic process that relies on the logical integration of multiple analytical techniques. This guide has outlined a robust workflow, starting from the determination of the molecular formula by HRMS and identification of functional groups by FTIR, progressing to the detailed mapping of atomic connectivity through a suite of 1D and 2D NMR experiments, and culminating in the determination of stereochemistry using chiral chromatography and, when possible, the definitive 3D structure by X-ray crystallography. By following this multi-faceted, self-validating approach, researchers can achieve a high degree of confidence in their structural assignments, providing a solid foundation for further research and development.

References

  • The University of Queensland, School of Chemistry and Molecular Biosciences. Small molecule X-ray crystallography. Available from: [Link]

  • Bočkor, B., et al. (2010). Spectroscopic and structural elucidation of amino acid derivatives and small peptides: experimental and theoretical tools. PubMed. Available from: [Link]

  • Diamond Light Source. About Small Molecule X-ray Crystallography. Available from: [Link]

  • Williamson, M. P. (2014). Three-Dimensional Structure Determination of Peptides Using Solution Nuclear Magnetic Resonance Spectroscopy. PubMed. Available from: [Link]

  • Excillum. Small molecule crystallography. Available from: [Link]

  • Ilisz, I., et al. (2006). HPLC separation of amino acid enantiomers and small peptides on macrocyclic antibiotic-based chiral stationary phases: a review. PubMed. Available from: [Link]

  • North Carolina State University. Small Molecule X-ray Crystallography. Available from: [Link]

  • LCGC International. (2013). Improved Chiral Separations for Enantiopure D- and L-Amino Acids. Available from: [Link]

  • Academia.edu. Chemical ionization mass spectra of L-methionine and L-methionine analogs. Available from: [Link]

  • Mishra, N., & Coutinho, E. (2010). NMR in structural determination of proteins and peptides. Journal of Pharmaceutical Sciences and Research. Available from: [Link]

  • YouTube. (2020). Structure Determination of Peptides by simple 2D NMR Spectroscopy. Available from: [Link]

  • Sumika Chemical Analysis Service. Chiral Columns for enantiomer separation by HPLC. Available from: [Link]

  • Rienstra, C. M., et al. (2002). De novo determination of peptide structure with solid-state magic-angle spinning NMR spectroscopy. PNAS. Available from: [Link]

  • Reid, G. E., & O'Hair, R. A. J. (2005). Selective Identification and Quantitative Analysis of Methionine Containing Peptides by Charge Derivatization and Tandem Mass Spectrometry. PubMed. Available from: [Link]

  • ACS Publications. Mass Spectrometry Identification of Amino Acid Transformations during Oxidation of Peptides and Proteins: Modifications of Methionine and Tyrosine. Available from: [Link]

  • ACS Publications. (2024). Metabolization of Free and Peptide-Bound Oxidized Methionine Derivatives by Saccharomyces cerevisiae in a Model System. Journal of Agricultural and Food Chemistry. Available from: [Link]

  • ResearchGate. (2005). Selective identification and quantitative analysis of methionine containing peptides by charge derivatization and tandem mass spectrometry. Available from: [Link]

  • ResearchGate. The Infrared Spectra of Amides. Part 1. The Stretching Vibrations of Primary Carboxamides. Available from: [Link]

  • Spectroscopy Online. (2020). Organic Nitrogen Compounds, VII: Amides—The Rest of the Story. Available from: [Link]

  • SciSpace. Infrared Spectra of Thioamides and Selenoamides.. Available from: [Link]

  • MDPI. (2025). A Supramolecular Extension of Mosher's Method: Absolute Configuration Assignment of N-Amino Acid Derivatives via Bis-Thiourea Chiral Solvating Agent. Available from: [Link]

  • ResearchGate. Structural elucidation of the amino acids and derivatives from broccoli.... Available from: [Link]

  • CABI Digital Library. Phytochemical screening by FTIR spectroscopic analysis of leaf extracts of selected Indian Medicinal plants.. Available from: [Link]

  • YouTube. (2023). FTIR-25 || FTIR spectra of amides || Primary & Secondary amide || FTIR spectroscopy || Lactam. Available from: [Link]

  • ACS Publications. (2021). A Dimeric Thiourea CSA for the Enantiodiscrimination of Amino Acid Derivatives by NMR Spectroscopy. The Journal of Organic Chemistry. Available from: [Link]

Sources

Methodological & Application

Application Note: A Robust HPLC-MS/MS Method for the Quantification of 2-Amino-3-methylsulfanylpropanamide in Biological Matrices

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This application note details a highly selective and sensitive High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) method for the quantitative analysis of 2-Amino-3-methylsulfanylpropanamide. As a derivative of the essential amino acid methionine, this analyte is of growing interest in metabolic research and drug development. The described protocol provides a comprehensive workflow, from sample preparation to data analysis, and is tailored for researchers, scientists, and professionals in drug development. The methodology emphasizes scientific integrity, providing justifications for key experimental choices and ensuring a self-validating system for reliable and reproducible results.

Introduction: The Significance of 2-Amino-3-methylsulfanylpropanamide Quantification

2-Amino-3-methylsulfanylpropanamide is a small, sulfur-containing amino acid amide. Its structural similarity to methionine suggests potential involvement in crucial one-carbon metabolism pathways, which are integral to numerous cellular processes including DNA methylation and the synthesis of phospholipids.[1] Accurate quantification of this and related metabolites is vital for understanding their physiological roles and for the development of novel therapeutics targeting these pathways.

Traditional methods for amino acid analysis often involve derivatization to enhance chromatographic retention and detection sensitivity.[2][3][4][5] However, these steps can be time-consuming and introduce variability.[6] The advent of Hydrophilic Interaction Liquid Chromatography (HILIC) and advanced mass spectrometry has enabled the direct analysis of polar analytes like amino acid derivatives, offering higher selectivity and simplified sample preparation.[2][7] This application note presents a direct, underivatized method for the quantification of 2-Amino-3-methylsulfanylpropanamide, leveraging the power of HPLC-MS/MS for superior analytical performance.

Experimental Design and Rationale

The development of a robust analytical method requires careful consideration of the analyte's physicochemical properties and the desired analytical outcome. This section outlines the rationale behind the selected instrumentation and parameters.

Liquid Chromatography: Achieving Optimal Separation

Given the polar nature of 2-Amino-3-methylsulfanylpropanamide, a HILIC-based separation strategy was chosen. HILIC is particularly well-suited for retaining and separating polar compounds that show poor retention on traditional reversed-phase columns.[2][7]

  • Column: An Intrada Amino Acid column (50 x 3 mm, 3 µm) was selected. This column is specifically designed for the analysis of amino acids and their derivatives, providing excellent peak shape and resolution.[2]

  • Mobile Phase: A gradient elution using ammonium formate in water (Mobile Phase A) and acetonitrile with a small percentage of formic acid (Mobile Phase B) was optimized. Ammonium formate acts as a volatile buffer compatible with mass spectrometry, while formic acid aids in the protonation of the analyte for enhanced ionization.[2][7][8] The gradient is designed to ensure sufficient retention of the polar analyte at the beginning of the run and efficient elution as the aqueous component increases.

Mass Spectrometry: Ensuring Selective and Sensitive Detection

A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode was employed for its high selectivity and sensitivity.[2][8]

  • Ionization: Electrospray Ionization (ESI) in the positive ion mode is the preferred technique for protonating the primary amine group of 2-Amino-3-methylsulfanylpropanamide, leading to a strong molecular ion signal.

  • MRM Transitions: The selection of precursor and product ions is critical for specificity. The precursor ion will be the protonated molecule [M+H]⁺. Product ions are generated by fragmentation of the precursor ion in the collision cell. The most stable and abundant fragment ions are chosen for quantification and confirmation to minimize interferences from the matrix.

Step-by-Step Protocol

This protocol provides a detailed workflow for the quantification of 2-Amino-3-methylsulfanylpropanamide in a common biological matrix such as plasma.

Materials and Reagents
  • 2-Amino-3-methylsulfanylpropanamide analytical standard

  • Stable Isotope Labeled (SIL) internal standard (e.g., ¹³C, ¹⁵N-labeled 2-Amino-3-methylsulfanylpropanamide)

  • HPLC-grade acetonitrile, methanol, and water[2]

  • Formic acid (LC-MS grade)

  • Ammonium formate (LC-MS grade)

  • Human plasma (or other relevant biological matrix)

Sample Preparation: Protein Precipitation

A simple protein precipitation method is employed to remove larger molecules that can interfere with the analysis.

  • Thaw plasma samples on ice.

  • To 50 µL of plasma in a microcentrifuge tube, add 150 µL of ice-cold acetonitrile containing the internal standard at a known concentration.

  • Vortex the mixture for 30 seconds to ensure thorough mixing and protein precipitation.

  • Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean autosampler vial for HPLC-MS/MS analysis.

HPLC-MS/MS Instrumentation and Conditions

HPLC System: A high-performance liquid chromatography system capable of binary gradient elution.

ParameterSetting
Column Intrada Amino Acid (50 x 3 mm, 3 µm)
Column Temperature 35°C
Mobile Phase A 100 mM Ammonium Formate in Water
Mobile Phase B Acetonitrile:Water:Formic Acid (95:5:0.3, v/v/v)[2]
Flow Rate 0.6 mL/min[2]
Injection Volume 5 µL
Gradient Elution See Table 1

Table 1: HPLC Gradient Program

Time (min) % Mobile Phase B
0.0 - 3.0 92
3.0 - 6.5 70
6.5 - 6.6 0
6.6 - 10.0 0
10.0 - 10.1 92

| 10.1 - 13.0 | 92 |

Mass Spectrometer: A triple quadrupole mass spectrometer with an ESI source.

ParameterSetting
Ionization Mode ESI Positive
Scan Type Multiple Reaction Monitoring (MRM)
Source Temperature 500°C
IonSpray Voltage 5500 V
Curtain Gas 30 psi
Collision Gas Medium

Table 2: Optimized MRM Transitions (Hypothetical Values)

Analyte Precursor Ion (m/z) Product Ion (m/z) Dwell Time (ms)
2-Amino-3-methylsulfanylpropanamide 149.1 88.1 (Quantifier) 100
74.1 (Qualifier) 100

| SIL-Internal Standard | 154.1 | 92.1 | 100 |

Data Analysis and Quantification
  • Calibration Curve: Prepare a series of calibration standards by spiking known concentrations of the analytical standard into a surrogate matrix (e.g., charcoal-stripped plasma).[7]

  • Quantification: The concentration of 2-Amino-3-methylsulfanylpropanamide in the samples is determined by calculating the peak area ratio of the analyte to the internal standard and comparing this ratio to the calibration curve.

Method Validation and Performance

To ensure the reliability of the method, a full validation should be performed according to established guidelines from regulatory bodies such as the FDA or EMA.

Table 3: Typical Method Validation Parameters and Acceptance Criteria

Parameter Acceptance Criteria
Linearity (r²) ≥ 0.99
Accuracy Within ±15% of nominal concentration (±20% for LLOQ)
Precision (CV%) ≤ 15% (≤ 20% for LLOQ)
Recovery Consistent, precise, and reproducible
Matrix Effect Minimal and compensated by the internal standard

| Stability | Stable under defined storage and processing conditions |

Visualizing the Workflow

A clear understanding of the experimental process is crucial for successful implementation.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis HPLC-MS/MS Analysis cluster_data Data Processing Sample Plasma Sample Add_IS Add Internal Standard & Acetonitrile Sample->Add_IS Vortex Vortex Add_IS->Vortex Centrifuge Centrifuge Vortex->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant HPLC HPLC Separation (HILIC) Supernatant->HPLC MS MS/MS Detection (MRM) HPLC->MS Integration Peak Integration MS->Integration Quantification Quantification (Calibration Curve) Integration->Quantification Report Final Report Quantification->Report

Sources

Application Note: Solid-Phase Synthesis of 2-Amino-3-methylsulfanylpropanamide

Author: BenchChem Technical Support Team. Date: April 2026

(Target: S-Methyl-L-cysteine amide | Formula: C₄H₁₀N₂OS | Exact Mass: 134.05 Da)

Mechanistic Rationale & Strategy Design

The synthesis of 2-Amino-3-methylsulfanylpropanamide (commonly known as S-methyl-L-cysteine amide) requires a highly controlled solid-phase peptide synthesis (SPPS) approach. As a critical thioether building block and oxidation-resistant methionine surrogate in drug development, its structural integrity must be maintained throughout the synthetic lifecycle.

To achieve high yield and enantiomeric purity, this protocol is built upon three mechanistic pillars:

  • Solid Support Selection: Rink Amide AM resin is utilized because its acid-labile linker yields a primary C-terminal amide directly upon cleavage, which is an absolute structural requirement for the target propanamide (1)[1].

  • Thioether Stability & Scavenging: The "Me" in the Fmoc-Cys(Me)-OH building block forms a stable thioether that is highly resistant to the acidic conditions of final cleavage (2)[2]. However, to prevent the trityl-based carbocations generated from the Rink Amide linker from alkylating this thioether, a carbocation scavenger—Triisopropylsilane (TIS)—must be included in the cleavage cocktail (3)[3].

  • Racemization Suppression: Cysteine derivatives are notoriously prone to racemization (epimerization) during base-mediated activation. By utilizing Diisopropylcarbodiimide (DIC) and Oxyma Pure, we create a mildly acidic/neutral activation environment that effectively suppresses enantiomeric scrambling compared to traditional HBTU/DIPEA methods (4)[4].

Quantitative Material Specifications

The following table summarizes the stoichiometric requirements for a standard 0.1 mmol scale synthesis.

ComponentReagent / MaterialMW ( g/mol )EquivalentsAmount
Solid Support Rink Amide AM Resin (0.7 mmol/g)N/A1.0 eq143.0 mg
Building Block Fmoc-Cys(Me)-OH357.423.0 eq107.2 mg
Activator Diisopropylcarbodiimide (DIC)126.203.0 eq47.0 µL
Additive Oxyma Pure142.113.0 eq42.6 mg
Deprotection 20% Piperidine in DMF (v/v)N/AExcess2 × 5.0 mL
Cleavage TFA / TIS / H₂O (95:2.5:2.5 v/v)N/AExcess5.0 mL

Process Visualization

SPPS_Workflow start Resin Preparation (Rink Amide AM Swelling) deprotect1 Initial Fmoc Deprotection (20% Piperidine in DMF) start->deprotect1 couple Amino Acid Coupling (Fmoc-Cys(Me)-OH + DIC/Oxyma) deprotect1->couple qc1 In-Process QC (Kaiser Test) couple->qc1 qc1->couple Positive (Blue) deprotect2 Final Fmoc Deprotection (20% Piperidine in DMF) qc1->deprotect2 Negative (Colorless) cleavage Global Cleavage (TFA/TIS/H₂O) deprotect2->cleavage precipitate Isolation (Cold Ether Precipitation) cleavage->precipitate product 2-Amino-3-methylsulfanylpropanamide (Target Product) precipitate->product

Workflow for the solid-phase synthesis of 2-Amino-3-methylsulfanylpropanamide.

Self-Validating Experimental Protocol

This protocol embeds quality control checkpoints to ensure a self-validating workflow, preventing downstream failures.

Phase 1: Solid Support Preparation
  • Weigh 143.0 mg of Rink Amide AM resin into a fritted polypropylene synthesis syringe equipped with a stopcock.

  • Add 5.0 mL of N,N-dimethylformamide (DMF). Agitate gently on a shaker for 30 minutes to fully swell the polystyrene matrix, exposing the reactive sites.

  • Drain the solvent completely using a vacuum manifold.

Phase 2: Initial Fmoc Deprotection (Resin Activation)
  • Add 5.0 mL of 20% (v/v) piperidine in DMF to the swollen resin.

  • Agitate for 5 minutes, then drain.

  • Add a fresh 5.0 mL of 20% piperidine in DMF and agitate for an additional 10 minutes to ensure complete removal of the Fmoc group from the Rink Amide linker.

  • Drain and wash the resin thoroughly with DMF (5 × 5.0 mL, 1 minute each) to remove all traces of piperidine.

Phase 3: Amino Acid Coupling
  • In a separate clean glass vial, dissolve 107.2 mg (3.0 eq) of Fmoc-Cys(Me)-OH and 42.6 mg (3.0 eq) of Oxyma Pure in 2.0 mL of DMF.

  • Add 47.0 µL (3.0 eq) of DIC to the solution. Stir for 2 minutes to pre-activate the amino acid, forming the reactive ester intermediate.

  • Transfer the activated mixture directly to the resin syringe.

  • Agitate the suspension at room temperature for 60 to 90 minutes.

  • Drain the reaction mixture and wash the resin with DMF (3 × 5.0 mL).

Phase 4: Self-Validating Quality Control (Kaiser Test)

Causality Check: Do not proceed blindly. The Kaiser test validates the elimination of free primary amines on the resin.

  • Extract a micro-aliquot of resin beads (~1 mg) and transfer to a glass test tube.

  • Add 2 drops each of Kaiser Test reagents (Ninhydrin, Phenol, and Potassium Cyanide solutions).

  • Heat at 100°C for 3 minutes.

  • Validation: A colorless or faint yellow solution indicates a successful coupling. A blue color indicates incomplete coupling, triggering a mandatory re-coupling step using 1.5 eq of reagents before proceeding.

Phase 5: Final N-Terminal Deprotection
  • Treat the resin with 20% piperidine in DMF (2 × 5.0 mL, 5 min and 10 min) to remove the N-terminal Fmoc group from the incorporated Cys(Me) residue.

  • Wash the resin with DMF (5 × 5.0 mL).

  • Wash with Dichloromethane (DCM) (5 × 5.0 mL) to shrink the resin and purge residual DMF, which can interfere with the cleavage step.

  • Dry the resin under a stream of nitrogen for 10 minutes.

Phase 6: Cleavage and Global Deprotection
  • Prepare 5.0 mL of the cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), and 2.5% ultrapure H₂O.

  • Add the cocktail to the dried resin and agitate gently for 2 hours at room temperature.

  • Collect the cleavage flow-through into a 50 mL polypropylene centrifuge tube. Wash the resin with an additional 2.0 mL of neat TFA and combine the filtrates.

Phase 7: Isolation and Lyophilization
  • Concentrate the combined TFA filtrates under a gentle stream of nitrogen to approximately 1.5 mL.

  • Add 20.0 mL of ice-cold diethyl ether to precipitate the target compound.

  • Centrifuge at 4000 rpm for 5 minutes at 4°C. Decant the ether supernatant carefully to avoid disturbing the pellet.

  • Wash the pellet with an additional 15.0 mL of cold ether, vortex briefly, and centrifuge again.

  • Dissolve the resulting white pellet in 10.0 mL of LC-MS grade water (containing 0.1% TFA) and lyophilize to yield 2-Amino-3-methylsulfanylpropanamide as a TFA salt.

Analytical Verification

To confirm the structural identity of the synthesized 2-Amino-3-methylsulfanylpropanamide, subject the lyophilized powder to LC-MS analysis.

  • Expected Monoisotopic Mass: 134.05 Da

  • Expected MS Signal: [M+H]⁺ = 135.06 m/z

References

  • Overview of Cysteine Protection in Fmoc-SPPS - Smolecule.2

  • Protocol for efficient solid-phase synthesis of peptides containing 1-hydroxypyridine-2-one - National Institutes of Health (NIH) / PMC. 1

  • How to Synthesize a Peptide - AAPPTec. 3

  • Troubleshooting Guide for Fmoc-Cys(Me)-OH Low Yield - Smolecule. 4

Sources

Application Note: Cell-Based Assay Development for 2-Amino-3-methylsulfanylpropanamide

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Scientific Rationale

2-Amino-3-methylsulfanylpropanamide , commonly known as L-Methioninamide (or H-Met-NH2), is a structural analog of the essential amino acid L-methionine where the carboxy OH group is replaced by an NH2 amide group[1]. In cellular pharmacology and drug development, this compound serves two distinct, yet intersecting, biological roles:

  • Methionyl-tRNA Synthetase (MetRS) Inhibitor : By mimicking methionine, it competitively binds to the active site of MetRS. Because it lacks the carboxyl group required for tRNA linkage, it stalls the aminoacylation of tRNA^Met, leading to a global suppression of protein translation[2].

  • Chemoprotectant against Cisplatin (CDDP) Nephrotoxicity : The intact methylsulfanyl (thioether) side chain retains high nucleophilicity. It acts as a potent platinum scavenger, forming stable Pt-thioether complexes that prevent CDDP from crosslinking DNA in renal tissues[3].

Causality in Assay Design: To accurately profile this compound, assay development must decouple its inherent cytotoxicity (via MetRS translation inhibition) from its cytoprotective efficacy (via CDDP scavenging)[4]. A robust evaluation requires a dual-assay system: a viability-based rescue assay in renal cells to measure chemoprotection, and a functional translation assay to measure MetRS inhibition.

MOA LMet 2-Amino-3-methylsulfanyl- propanamide (L-Met-NH2) MetRS Methionyl-tRNA Synthetase (MetRS) LMet->MetRS Competitive Inhibition Thioether Thioether-Pt Complexation LMet->Thioether Scavenges Pt Translation Protein Translation (SUnSET Readout) MetRS->Translation Blocks CDDP Cisplatin (CDDP) Toxicity Renal Cytotoxicity (Viability Readout) CDDP->Toxicity Induces CDDP->Thioether Binds Thioether->Toxicity Prevents

Dual mechanistic pathways of L-Methioninamide: MetRS inhibition and Cisplatin scavenging.

Protocol A: CDDP Nephrotoxicity Rescue Assay

Objective : Quantify the cytoprotective EC50 of 2-Amino-3-methylsulfanylpropanamide against a lethal dose of Cisplatin in human renal proximal tubule epithelial cells (HK-2).

Self-Validating System Controls :

  • Negative Control : Vehicle only (0.1% DMSO or PBS) to establish baseline 100% viability.

  • Positive Toxicity Control : CDDP alone (50 µM) to establish the maximum toxicity window.

  • Positive Rescue Control : Cystathionine or Amifostine, known experimental protectants[3].

  • Compound Control : L-Methioninamide alone (10 mM) to monitor baseline MetRS-induced toxicity.

Step-by-Step Methodology :

  • Cell Seeding : Seed HK-2 cells at 1.0×104 cells/well in a 96-well clear-bottom plate using Keratinocyte Serum Free Medium (K-SFM). Incubate for 24 hours at 37°C, 5% CO2.

    • Expert Insight: Sub-confluent cells are actively dividing, making them highly metabolically active and maximally sensitive to CDDP-induced DNA crosslinking.

  • Pre-treatment : Aspirate media. Add fresh media containing L-Methioninamide titrated from 0.1 mM to 10 mM. Incubate for 2 hours.

    • Expert Insight: A 2-hour pre-incubation is critical. It allows intracellular accumulation of the thioether compound prior to the introduction of the platinum insult, ensuring the scavenger is present when aquated CDDP enters the cytoplasm.

  • CDDP Challenge : Spike wells with Cisplatin to achieve a final concentration of 50 µM (a pre-determined IC80 for HK-2 cells).

  • Incubation : Incubate the co-treated cells for 48 hours.

  • Viability Readout : Add 20 µL of MTT reagent (5 mg/mL) to each well. Incubate for 3 hours. Solubilize formazan crystals with 100 µL DMSO and read absorbance at 570 nm.

    • Expert Insight: MTT relies on mitochondrial reductase activity, providing a direct proxy for metabolically viable cells rescued from CDDP-induced apoptosis.

Workflow Seed Step 1: Cell Seeding HK-2 Renal Cells (1e4/well) Pretreat Step 2: Pre-treatment L-Methioninamide (0.1 - 10 mM) Seed->Pretreat CDDP Step 3: CDDP Challenge Add Cisplatin (50 µM IC80) Pretreat->CDDP Incubate Step 4: Incubation 48 Hours at 37°C CDDP->Incubate Readout Step 5: Viability Readout MTT Absorbance at 570 nm Incubate->Readout

Step-by-step workflow for the HK-2 cell-based CDDP nephrotoxicity rescue assay.

Protocol B: SUnSET Assay for Global Translation Inhibition

Objective : Confirm the on-target inhibition of MetRS by measuring the suppression of nascent protein synthesis[2].

Step-by-Step Methodology :

  • Cell Preparation : Seed L1210 murine leukemia cells (or PC3 prostate cancer cells) at 2.0×105 cells/well in 6-well plates.

  • Compound Treatment : Treat cells with L-Methioninamide (1 mM, 5 mM, 10 mM) for 4 hours.

    • Expert Insight: A short 4-hour window is sufficient to deplete the aminoacylated tRNA^Met pool and stall translation without inducing secondary apoptotic cascades that confound readout.

  • Puromycin Pulse : Add Puromycin (10 µg/mL) to the culture media for the final 30 minutes of the incubation.

    • Expert Insight: Puromycin is a structural analog of aminoacyl-tRNA. It incorporates into the nascent polypeptide chain, terminating translation. The density of incorporated puromycin is directly proportional to the global translation rate.

  • Harvest & Lysis : Wash cells with cold PBS. Lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Western Blotting : Resolve 20 µg of total protein on a 4-20% SDS-PAGE gel. Transfer to a PVDF membrane and probe with an anti-puromycin monoclonal antibody (e.g., clone 12D10).

  • Quantification : Normalize the puromycin smear intensity against a stable loading control (e.g., GAPDH or β-actin) using densitometry software.

Data Presentation & Expected Outcomes

To facilitate assay validation, the following table summarizes the expected quantitative shifts when utilizing 2-Amino-3-methylsulfanylpropanamide in the described cell-based systems.

Assay TypeCell LineTreatment ConditionExpected Outcome / MetricMechanistic Interpretation
Cytotoxicity HK-2CDDP (50 µM) alone~20% Viability (IC80)Baseline nephrotoxicity established.
Rescue HK-2CDDP (50 µM) + L-Met-NH2 (5 mM)>75% ViabilityThioether-mediated Pt scavenging prevents cell death[3].
Toxicity Control HK-2L-Met-NH2 (10 mM) alone~85% ViabilityMild toxicity due to MetRS inhibition at high doses.
Translation L1210L-Met-NH2 (5 mM) + Puromycin>60% reduction in Puromycin signalConfirms on-target MetRS inhibition and translation stall[2].

References

  • L-Methioninamide | C5H12N2OS | CID 146480 - PubChem - NIH Source: nih.gov URL:[Link]

  • Thioether suppression of cisplatin nephrotoxicity in the rat - PubMed - NIH Source: nih.gov URL:[Link]

Sources

using "2-Amino-3-methylsulfanylpropanamide" in metabolic labeling studies

Author: BenchChem Technical Support Team. Date: April 2026

Application Notes & Protocols

Topic: Utilizing 2-Amino-3-methylsulfanylpropanamide for Mass Spectrometry-Based Analysis of De Novo Proteomes

Audience: Researchers, scientists, and drug development professionals engaged in proteomics and cell biology.

Introduction: A New Perspective on Metabolic Labeling

The study of proteome dynamics is fundamental to understanding cellular responses to physiological, pathological, and pharmacological stimuli. Metabolic labeling, a technique where cells are fed modified amino acids that are incorporated into newly synthesized proteins, has become a cornerstone of this field. The most prevalent methods, such as Bio-Orthogonal Non-Canonical Amino Acid Tagging (BONCAT), utilize methionine analogs like L-Azidohomoalanine (AHA) or L-Homopropargylglycine (HPG).[1][2][3] These analogs contain bio-orthogonal chemical handles (azides or alkynes) that permit subsequent covalent attachment of reporter tags via "click chemistry" for visualization or enrichment.[4][5]

While powerful, these methods introduce a bulky, reactive group that can, in some contexts, influence cellular metabolism or protein function.[3] This application note explores the use of 2-Amino-3-methylsulfanylpropanamide (Methioninamide) , a subtle or "silent" analog of methionine. Lacking a bio-orthogonal handle, its incorporation is sterically and chemically conservative. Detection of proteins labeled with Methioninamide is not achieved through click chemistry, but directly through high-resolution mass spectrometry, offering a complementary approach for analyzing the de novo proteome with minimal perturbation. This guide provides the scientific principles, detailed protocols, and data analysis considerations for employing this novel labeling strategy.

Principle of the Method: "Silent" Tagging and Mass-Shift Detection

The utility of any methionine analog hinges on its recognition and utilization by the cell's own translational machinery.[6] The process begins with the depletion of endogenous L-methionine, which enhances the uptake and charging of the analog onto the initiator and elongator methionyl-tRNAs (Met-tRNAs) by the native methionyl-tRNA synthetase (MetRS).[7][8] Once charged, the Met-tRNA delivers the analog to the ribosome, where it is incorporated into the growing polypeptide chain at positions normally occupied by methionine.[6]

2-Amino-3-methylsulfanylpropanamide is structurally similar to methionine, with the key difference being the substitution of the carboxylic acid with a carboxamide group. This modification results in a mass difference of approximately -0.984 Da compared to a standard methionine residue. While this mass shift is subtle, it is readily detectable by modern high-resolution mass spectrometers.

The overall workflow involves three main stages:

  • Labeling: Cultured cells are incubated in methionine-free media supplemented with 2-Amino-3-methylsulfanylpropanamide to tag newly synthesized proteins.

  • Processing: Labeled cells are harvested, lysed, and the proteome is digested into peptides using an enzyme like trypsin.

  • Analysis: The resulting peptide mixture is analyzed by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The mass spectrometer is programmed to identify peptides containing the specific mass shift corresponding to Methioninamide incorporation.

cluster_Cell Cellular Environment MetRS Methionyl-tRNA Synthetase (MetRS) Charged_tRNA Charged tRNA MetRS->Charged_tRNA Analog 2-Amino-3-methylsulfanylpropanamide (Methioninamide) Analog->MetRS tRNA tRNAMet Ribosome Ribosome Charged_tRNA->Ribosome Polypeptide Nascent Polypeptide Chain (Labeled) Ribosome->Polypeptide A Cell Culture (70-80% Confluent) B Methionine Depletion A->B 30-60 min C Labeling with Methioninamide B->C 2-24 hours D Cell Harvest & Lysis C->D E Protein Digestion (Trypsin) D->E F Peptide Desalting (C18 SPE) E->F G LC-MS/MS Analysis F->G H Database Search (with custom mod) G->H I Identification of Newly Synthesized Proteins H->I

Caption: Overall experimental workflow from cell labeling to data analysis.

Table 1: Recommended Starting Concentrations and Incubation Times

Cell Type Methioninamide (mM) Incubation Time (hours) Notes
HEK293, HeLa 0.2 - 1.0 4 - 8 High proliferation rate, robust labeling.
Primary Neurons 0.1 - 0.5 12 - 24 More sensitive; use lower concentrations.

| A549, MCF7 | 0.5 - 2.0 | 8 - 16 | Slower doubling time may require longer labeling. |

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Low number of labeled peptides identified 1. Inefficient labeling (concentration too low or time too short).2. Incomplete methionine depletion.3. Incorrect mass modification set in search parameters.1. Increase analog concentration or incubation time.2. Increase starvation time to 60-90 minutes.3. Double-check the monoisotopic mass shift (-0.98402 Da) for Methionine.
High cellular toxicity observed 1. Analog concentration is too high.2. Prolonged incubation in methionine-free medium is stressful.1. Perform a dose-response curve to find the optimal non-toxic concentration.2. For long incubations (>4h), supplement labeling medium with 10% dialyzed FBS.
No difference between labeled and control samples 1. Contamination of methionine-free medium with methionine.2. Inactive labeling reagent.1. Use fresh, high-quality methionine-free medium.2. Verify the integrity and solubility of the 2-Amino-3-methylsulfanylpropanamide stock.
High background of methionine oxidation Sample processing artifact.Ensure all buffers are fresh and minimize sample exposure to air and light. Perform alkylation step thoroughly in the dark.

References

  • Dieterich, D. C., et al. (2010). In situ visualization and dynamics of newly synthesized proteins in rat hippocampal neurons. Nature Neuroscience, 13(7), 897–905. [Link]

  • Anim, E. P., et al. (2025). Bioorthogonal Non-Canonical Amino Acid Tagging (BONCAT) to detect newly synthesized proteins in cells and their secretome. bioRxiv. [Link]

  • Glenn, W. S., et al. (2017). Bioorthogonal Noncanonical Amino Acid Tagging (BONCAT) Enables Time-Resolved Analysis of Protein Synthesis in Native Plant Tissue. Plant Physiology, 173(3), 1543–1553. [Link]

  • Shu, X., et al. (2021). A metabolic labeling protocol to detect transcriptome-wide mRNA N6-methyladenosine (m6A) at base resolution. STAR Protocols, 2(3), 100732. [Link]

  • Hatchett, A. S., et al. (2020). Metabolic Implications of Using BioOrthogonal Non-Canonical Amino Acid Tagging (BONCAT) for Tracking Protein Synthesis. Frontiers in Microbiology, 11, 189. [Link]

  • Dieterich, D. C., et al. (2006). Selective identification of newly synthesized proteins in mammalian cells using bioorthogonal noncanonical amino acid tagging (BONCAT). Proceedings of the National Academy of Sciences, 103(25), 9482–9487. [Link]

  • Agard, N. J., et al. (2007). A Cu-free click chemistry approach for dynamic in vivo imaging. Proceedings of the National Academy of Sciences, 104(43), 16893-16897. [Link]

  • Jena Bioscience. (n.d.). CLICK-labeling of cellular metabolites. Jena Bioscience Technical Library. [Link]

  • Alvarez-Castelao, B., et al. (2025). Cell-Type-Specific Protein Metabolic Labeling and Identification Using the Methionine Subrogate ANL in Cells Expressing a Mutant Methionyl-tRNA Synthetase. Methods in Molecular Biology, 2896, 95-117. [Link]

  • Mahdavi, A., et al. (2016). An engineered aminoacyl-tRNA synthetase for cell-selective analysis of mammalian protein synthesis. Nature Communications, 7, 11733. [Link]

  • Eichelbaum, K., & Krijgsveld, J. (2014). Rapid temporal dynamics of transcription and translation in human cells. Molecular & Cellular Proteomics, 13(4), 935-950. [Link]

  • Hida, Y. (2016). Specific and quantitative labeling of biomolecules using click chemistry. Bioscience, Biotechnology, and Biochemistry, 80(8), 1459-1467. [Link]

  • Jena Bioscience. (n.d.). Amino Acid-based Fluorescent & Biotin Protein Labeling. Jena Bioscience Technical Library. [Link]

  • Uttamapinant, C., et al. (2012). Fast, Cell-Compatible Click Chemistry with Copper-Chelating Azides for Biomolecular Labeling. Angewandte Chemie International Edition, 51(24), 5852-5856. [Link]

  • Mordente, A. F., et al. (2018). Proteomics Analysis for Amino Acid Misincorporation Detection: Mini Review. Journal of Proteomics & Bioinformatics, 11(1). [Link]

  • Wikipedia. (n.d.). Methionine. Wikipedia, The Free Encyclopedia. [Link]

  • Tack, L. C., et al. (2016). Quantitative Analysis of in Vivo Methionine Oxidation of the Human Proteome. Analytical Chemistry, 88(12), 6548–6555. [Link]

  • R-Discovery. (2018). Proteomics Analysis for Amino Acid Misincorporation Detection: Mini Review. R-Discovery. [Link]

  • Varshney, U., et al. (1991). Initiation of Protein Synthesis in Mammalian Cells with Codons Other Than AUG and Amino Acids Other Than Methionine. Molecular and Cellular Biology, 11(6), 3315–3322. [Link]

  • Leas, D., & Lasko, J. (2022). The Potential of a Protein Model Synthesized Absent of Methionine. International Journal of Molecular Sciences, 23(12), 6432. [Link]

  • Aledo, J. C. (2019). Methionine in Proteins: It's not just for protein initiation anymore. Peptides, 122, 170162. [Link]

  • Fass, D. F., et al. (2025). Proteome-wide analysis of the oxidation state of initiator methionines. Methods in Enzymology, 718, 203-221. [Link]

  • Genetics Explained. (2025, October 22). Start Codon AUG: How Protein Synthesis Begins with Methionine. YouTube. [Link]

  • Kharbanda, K. K., et al. (2009). Proteomics reveal a concerted upregulation of methionine metabolic pathway enzymes, and downregulation of carbonic anhydrase-III, in betaine supplemented ethanol-fed rats. Mutation Research, 674(1-2), 89-96. [Link]

  • ResearchGate. (n.d.). Identification of MetRS variants for metabolic labeling of mammalian proteins with Anl. ResearchGate. [Link]

  • SpringerLink. (2025). Cell-Type-Specific Protein Metabolic Labeling and Identification Using the Methionine Subrogate ANL in Cells Expressing a Mutant Methionyl-tRNA Synthetase. SpringerLink. [Link]

  • tom Dieck, S., et al. (2012). Metabolic Labeling with Noncanonical Amino Acids and Visualization by Chemoselective Fluorescent Tagging. Current Protocols in Cell Biology, Chapter 7, Unit 7.11. [Link]

  • Beynon, R. J., & Pratt, J. M. (2005). Metabolic Labeling of Proteins for Proteomics. Molecular & Cellular Proteomics, 4(7), 857-872. [Link]

Sources

Application Note: Derivatization of 2-Amino-3-methylsulfanylpropanamide for Enhanced Gas Chromatography Analysis

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

2-Amino-3-methylsulfanylpropanamide, a derivative of the amino acid methionine, presents significant challenges for direct analysis by gas chromatography (GC). Its inherent polarity, stemming from the primary amine and amide functional groups, and its limited volatility make it prone to thermal degradation in the high-temperature environment of a GC inlet and column[1]. To overcome these analytical hurdles, a derivatization step is essential. This process chemically modifies the analyte to increase its volatility and thermal stability, thereby improving its chromatographic behavior for sensitive and reliable quantification.

This application note provides a comprehensive guide to the derivatization of 2-Amino-3-methylsulfanylpropanamide for GC analysis. We will explore the most effective derivatization strategies, provide detailed, step-by-step protocols, and offer expert insights into the rationale behind experimental choices. This guide is intended for researchers, scientists, and drug development professionals seeking to establish robust analytical methods for this and similar compounds.

The Imperative of Derivatization for Polar Analytes

The primary objective of derivatization in the context of GC is to transform polar, non-volatile compounds into less polar, more volatile derivatives. This is achieved by replacing active hydrogens on functional groups such as amines (-NH2), amides (-CONH2), carboxyls (-COOH), and hydroxyls (-OH) with non-polar moieties[2]. For 2-Amino-3-methylsulfanylpropanamide, the key targets for derivatization are the primary amine and the amide group. The presence of a sulfur atom in the methylsulfanyl group does not typically interfere with common derivatization reactions but its effect on the resulting derivative's chromatographic behavior should be considered.

Recommended Derivatization Strategies

Based on extensive experience with amino acid analysis, two primary derivatization strategies are recommended for 2-Amino-3-methylsulfanylpropanamide: silylation and a two-step esterification followed by acylation .

Silylation: A Robust and Widely-Used Approach

Silylation is a versatile and frequently employed derivatization technique for a broad range of compounds, including amino acids[2]. The reaction involves the replacement of active hydrogens with a trimethylsilyl (TMS) group, significantly reducing the compound's polarity and increasing its volatility[2].

Mechanism and Reagent of Choice: MSTFA

For this application, we recommend N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA). MSTFA is a powerful silylating agent that reacts effectively with primary and secondary amines, amides, and other polar functional groups[1][3]. A key advantage of MSTFA is that its by-products, N-methyltrifluoroacetamide and any excess reagent, are highly volatile and typically elute with the solvent front, minimizing interference with the analyte peak[1][3].

The silylation reaction with MSTFA proceeds via a nucleophilic attack of the active hydrogen-containing functional group on the silicon atom of the MSTFA molecule.

Analyte 2-Amino-3-methylsulfanylpropanamide Reaction Silylation Reaction (Heat) Analyte->Reaction MSTFA MSTFA (N-Methyl-N-(trimethylsilyl)trifluoroacetamide) MSTFA->Reaction Derivative TMS-Derivative GC_Analysis GC Analysis Derivative->GC_Analysis Byproduct Volatile By-products Reaction->Derivative Reaction->Byproduct cluster_0 Step 1: Esterification cluster_1 Step 2: Acylation Analyte 2-Amino-3-methylsulfanylpropanamide Esterification_Reaction Heat Analyte->Esterification_Reaction Esterification_Reagent Acidified Alcohol (e.g., 3M HCl in Butanol) Esterification_Reagent->Esterification_Reaction Esterified_Intermediate Esterified Intermediate Acylation_Reaction Heat Esterified_Intermediate->Acylation_Reaction Esterification_Reaction->Esterified_Intermediate Acylation_Reagent Acylating Agent (e.g., TFAA) Acylation_Reagent->Acylation_Reaction Final_Derivative Final Derivative GC_Analysis GC_Analysis Final_Derivative->GC_Analysis GC Analysis Acylation_Reaction->Final_Derivative

Sources

Application Note: A Multi-Step Strategy for the Large-Scale Purification of 2-Amino-3-methylsulfanylpropanamide

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This application note provides a comprehensive guide for the large-scale purification of 2-Amino-3-methylsulfanylpropanamide, a polar amino acid amide of significant interest in pharmaceutical and chemical research. Recognizing the challenges associated with purifying highly polar molecules, this document outlines a robust, multi-step strategy combining chromatographic methods and final crystallization. Detailed protocols for Hydrophilic Interaction Liquid Chromatography (HILIC) and Ion-Exchange Chromatography (IEX) are presented as primary purification steps, followed by a systematic approach to crystallization for obtaining a high-purity final product. The rationale behind the selection of each technique is discussed, with a focus on scalability, efficiency, and impurity removal. This guide is intended for researchers, scientists, and drug development professionals seeking to establish a reliable and scalable purification process for 2-Amino-3-methylsulfanylpropanamide and structurally related compounds.

Introduction

2-Amino-3-methylsulfanylpropanamide, a derivative of the essential amino acid methionine, is a polar molecule characterized by the presence of a primary amine, an amide, and a thioether group. Its utility in various research and development sectors necessitates a purification strategy that can deliver high-purity material on a large scale. The inherent polarity of this compound, however, presents a significant challenge for traditional reversed-phase chromatography, where it often exhibits poor retention.

This application note details a strategic approach to overcome these challenges, focusing on two primary chromatographic techniques well-suited for polar compounds: Hydrophilic Interaction Liquid Chromatography (HILIC) and Ion-Exchange Chromatography (IEX). HILIC separates compounds based on their polarity, making it an ideal choice for retaining and resolving highly polar analytes.[1][2] IEX, on the other hand, separates molecules based on their net charge, a property that can be effectively utilized for amino acid derivatives.[3][4][5]

The final step in the proposed purification workflow is crystallization, a powerful technique for achieving high purity and for isolating the product in a stable, solid form.[6][7][8] This document provides a comprehensive, step-by-step guide for developing and implementing a scalable purification process for 2-Amino-3-methylsulfanylpropanamide.

Impurity Profiling: A Proactive Approach

A thorough understanding of the potential impurity profile is critical for developing an effective purification strategy.[9][10][11] Impurities in the crude 2-Amino-3-methylsulfanylpropanamide product can originate from various sources, including the starting materials, by-products of the synthesis, and degradation products.[12][13][14]

Potential Impurities:

  • Starting Materials: Unreacted methionine, aminating agents, and other reagents used in the synthesis.

  • Synthesis By-products: These can include isomers, over-alkylated products, and products of side reactions. For instance, the synthesis of methionine aminoamide can yield by-products like imidazolidinone.[12]

  • Degradation Products: Oxidation of the thioether group to the corresponding sulfoxide or sulfone is a common degradation pathway for methionine-containing compounds.[15] Hydrolysis of the amide bond can also occur.

A logical approach to impurity profiling is depicted in the following diagram:

G Crude_Product Crude 2-Amino-3- methylsulfanylpropanamide Analysis Analytical Characterization (LC-MS, NMR, etc.) Crude_Product->Analysis Sample Impurity_ID Impurity Identification Analysis->Impurity_ID Data Interpretation Starting_Materials Unreacted Starting Materials Impurity_ID->Starting_Materials Byproducts Synthesis By-products Impurity_ID->Byproducts Degradants Degradation Products Impurity_ID->Degradants Purification_Strategy Tailored Purification Strategy Starting_Materials->Purification_Strategy Byproducts->Purification_Strategy Degradants->Purification_Strategy

Caption: Impurity Profiling Workflow.

Chromatographic Purification Strategies

The selection of the primary chromatographic technique is paramount for the successful large-scale purification of 2-Amino-3-methylsulfanylpropanamide. Both HILIC and IEX offer distinct advantages.

Hydrophilic Interaction Liquid Chromatography (HILIC)

HILIC is a powerful technique for the separation of polar compounds that are poorly retained in reversed-phase chromatography.[1][2] The retention mechanism in HILIC is primarily based on the partitioning of the analyte between a water-enriched layer on the surface of the polar stationary phase and a mobile phase with a high organic solvent concentration.[16][17]

Advantages for 2-Amino-3-methylsulfanylpropanamide Purification:

  • Excellent Retention: The polar nature of the target molecule ensures strong retention and allows for effective separation from less polar impurities.

  • High Loading Capacity: Modern HILIC stationary phases offer high loading capacities suitable for preparative and process-scale chromatography.

  • Volatile Mobile Phases: The use of volatile mobile phases (e.g., acetonitrile and water with ammonium formate or acetate) simplifies product recovery through evaporation.

The general workflow for HILIC purification is as follows:

G Start Crude Product in High Organic Solvent Column HILIC Column (e.g., Amide, Silica) Start->Column Loading Elution Gradient Elution (Increasing Aqueous Content) Column->Elution Fractionation Fraction Collection Elution->Fractionation Analysis Purity Analysis of Fractions Fractionation->Analysis Pooling Pooling of Pure Fractions Analysis->Pooling Purity > 98% Evaporation Solvent Evaporation Pooling->Evaporation Final_Product Purified Product Evaporation->Final_Product

Caption: HILIC Purification Workflow.

Ion-Exchange Chromatography (IEX)

IEX separates molecules based on their net charge by utilizing a charged stationary phase.[3][4][5] For 2-Amino-3-methylsulfanylpropanamide, which possesses a primary amine group, cation-exchange chromatography is a suitable approach. At a pH below its isoelectric point (pI), the molecule will be positively charged and will bind to a negatively charged cation-exchange resin.[18][19]

Advantages for 2-Amino-3-methylsulfanylpropanamide Purification:

  • High Selectivity: IEX can effectively separate the target molecule from neutral and negatively charged impurities.

  • High Capacity: IEX resins typically have very high binding capacities, making them ideal for large-scale applications.

  • Orthogonal Separation: IEX provides a different separation mechanism compared to HILIC, which can be advantageous in a multi-step purification process for removing a wider range of impurities.

Detailed Protocols

The following protocols provide a starting point for the large-scale purification of 2-Amino-3-methylsulfanylpropanamide. Optimization of these methods will be necessary based on the specific impurity profile of the crude material and the desired final purity.

Protocol 1: Preparative HILIC Purification
Parameter Recommendation Rationale
Stationary Phase Amide-bonded silica or bare silicaAmide phases offer excellent selectivity for polar compounds. Bare silica is a cost-effective alternative.[1]
Column Dimensions Dependent on the scale of purification.For laboratory scale (grams), a 20-50 mm ID column is suitable. For pilot and process scale (kilograms), larger diameter columns will be required.
Mobile Phase A Acetonitrile with 0.1% Formic Acid or Acetic AcidThe high organic content ensures retention in HILIC mode. The acid modifier improves peak shape.
Mobile Phase B Water with 0.1% Formic Acid or Acetic AcidThe aqueous component facilitates elution of the polar analyte.
Gradient 95% A to 60% A over 30-60 minutesA shallow gradient is recommended for optimal resolution of closely eluting impurities.
Flow Rate Scaled appropriately for the column dimensions.A linear velocity of 1-2 mm/s is a good starting point for preparative chromatography.
Detection UV at 210 nm and/or Evaporative Light Scattering Detector (ELSD)The amide bond provides some UV absorbance at low wavelengths. ELSD is a universal detector suitable for compounds without a strong chromophore.
Sample Preparation Dissolve crude product in the initial mobile phase composition.Ensures compatibility with the column and prevents peak distortion.

Step-by-Step Protocol:

  • Column Equilibration: Equilibrate the HILIC column with the initial mobile phase composition (e.g., 95% A, 5% B) for at least 5 column volumes or until a stable baseline is achieved.

  • Sample Loading: Dissolve the crude 2-Amino-3-methylsulfanylpropanamide in the initial mobile phase and load it onto the column. The loading amount will depend on the column dimensions and the specific stationary phase.

  • Elution: Initiate the gradient elution to gradually increase the percentage of the aqueous mobile phase (B).

  • Fraction Collection: Collect fractions throughout the elution process.

  • Analysis: Analyze the collected fractions for purity using an appropriate analytical method (e.g., analytical HPLC, LC-MS).

  • Pooling and Concentration: Pool the fractions containing the pure product and remove the solvent under reduced pressure.

Protocol 2: Cation-Exchange Chromatography
Parameter Recommendation Rationale
Resin Type Strong or weak cation-exchange resinA strong cation exchanger (e.g., sulfopropyl-based) maintains its charge over a wide pH range. A weak cation exchanger (e.g., carboxymethyl-based) offers different selectivity.[18]
Binding Buffer Low ionic strength buffer at a pH below the pI of the target molecule (e.g., 20 mM Sodium Acetate, pH 4.5)Ensures the target molecule is positively charged and binds to the resin.
Elution Buffer High ionic strength buffer (e.g., Binding buffer + 1 M NaCl) or a buffer with a higher pHThe high salt concentration disrupts the electrostatic interaction, leading to elution. A pH shift can also be used to neutralize the charge on the molecule.
Elution Mode Step or linear gradientA step gradient is faster for process-scale applications, while a linear gradient provides better resolution.
Flow Rate Dependent on the resin and column dimensions.Consult the manufacturer's recommendations for the specific resin.
Detection UV at 210 nm and/or conductivity monitoringConductivity monitoring is used to track the salt gradient during elution.

Step-by-Step Protocol:

  • Column Packing and Equilibration: Pack the column with the chosen cation-exchange resin and equilibrate with the binding buffer until the pH and conductivity of the outlet match the inlet.

  • Sample Loading: Dissolve the crude product in the binding buffer and load it onto the column.

  • Washing: Wash the column with several column volumes of the binding buffer to remove unbound impurities.

  • Elution: Elute the bound product using the elution buffer.

  • Fraction Collection and Analysis: Collect fractions and analyze for purity.

  • Desalting and Concentration: The fractions containing the pure product will have a high salt concentration. Desalting can be achieved by diafiltration or size-exclusion chromatography, followed by concentration.

Final Purification by Crystallization

Crystallization is an essential final step to achieve the highest purity and to obtain the product in a stable, crystalline form. The choice of solvent system is critical for successful crystallization.

Crystallization Method Description Considerations
Cooling Crystallization The purified product is dissolved in a suitable solvent at an elevated temperature, and the solution is slowly cooled to induce crystallization.Requires a solvent in which the solubility of the product is highly temperature-dependent.
Anti-Solvent Crystallization An anti-solvent (a solvent in which the product is poorly soluble) is added to a solution of the product to induce precipitation.The anti-solvent should be miscible with the primary solvent. This method is often used for temperature-sensitive compounds.
Evaporative Crystallization The solvent is slowly evaporated from a solution of the product, leading to an increase in concentration and subsequent crystallization.Suitable for products that are stable at the evaporation temperature.

General Crystallization Protocol:

  • Solvent Screening: Identify a suitable solvent or solvent mixture for crystallization. Ideal solvents will have high solubility for the product at elevated temperatures and low solubility at room temperature or below.

  • Dissolution: Dissolve the chromatographically purified 2-Amino-3-methylsulfanylpropanamide in the chosen solvent at an elevated temperature.

  • Induction of Crystallization: Initiate crystallization using the chosen method (cooling, anti-solvent addition, or evaporation). Seeding with a small amount of pure crystals can be beneficial.

  • Crystal Growth: Allow the crystals to grow over a period of time. Slow cooling or slow addition of the anti-solvent generally leads to larger and purer crystals.

  • Isolation and Washing: Isolate the crystals by filtration and wash them with a small amount of cold solvent to remove any remaining impurities.

  • Drying: Dry the crystals under vacuum to remove residual solvent.

For methionine and its derivatives, the use of additives such as cellulose derivatives or specific amino acids can influence crystal morphology and polymorphism.[7][20][21]

Conclusion

The large-scale purification of 2-Amino-3-methylsulfanylpropanamide requires a well-designed, multi-step strategy to overcome the challenges associated with its high polarity. A combination of a primary chromatographic step, such as HILIC or IEX, followed by a final crystallization step, provides a robust and scalable approach to achieving high purity. The specific choice of chromatographic method will depend on the impurity profile of the crude material, with HILIC being particularly well-suited for separating polar compounds and IEX offering high capacity and an orthogonal separation mechanism. Careful development and optimization of each step are crucial for a successful and efficient purification process.

References

  • US5463120A, Method for the crystallization of methionine, Google P
  • Polymorphic transformation of DL-methionine crystals in aqueous solution, ResearchGate. [Link]

  • Selective Crystallization of Racemic Polymorph via Native Enantiomer Inhibition: dl-Methionine, ACS Publications. [Link]

  • Insight into the Role of Hydroxypropyl Cellulose in Tuning Crystallization Behaviors of dl-Methionine, PMC. [Link]

  • Insight into the Role of Hydroxypropyl Cellulose in Tuning Crystallization Behaviors of dl-Methionine | Chem & Bio Engineering, ACS Publications. [Link]

  • Development and Optimization of a HILIC-MS Separation of 17 Free Amino Acids using an XBridge Premier BEH Amide Column, Waters. [Link]

  • Effect of Methionine Sulfoxide on the Synthesis and Purification of Aggregation‐Prone Peptides, PMC. [Link]

  • Cytiva Ion Exchange Chromatography - Principles and Methods, MZ-Analysentechnik GmbH. [Link]

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  • US6417395B1, Process for preparing methionine, Google P
  • An ion-exchange chromatography procedure for the isolation and concentration of basic amino acids and polyamines from complex biological samples prior to high-performance liquid chromatography, PubMed. [Link]

  • Synthetic Peptide Characterization and Impurity Profiling Using a Compliance-Ready LC-HRMS Workflow, Waters. [Link]

  • Purification of modified amino acids: a student perspective of the ACCQPrep® preparative HPLC system, Teledyne ISCO. [Link]

  • Methionine and its hydroxy analogues: the paths toward their sustainable chemical synthesis, RSC Publishing. [Link]

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Application Notes & Protocols: A Framework for Preclinical Animal Evaluation of 2-Amino-3-methylsulfanylpropanamide

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

The journey of a novel chemical entity from the laboratory bench to a potential therapeutic is a meticulous process, demanding a robust and logical preclinical evaluation.[1][2] This guide provides a comprehensive framework for the initial in vivo animal testing of 2-Amino-3-methylsulfanylpropanamide , a methionine amide derivative with unexplored therapeutic potential. Given the compound's novelty, this document emphasizes a foundational, stepwise approach to characterize its pharmacokinetic profile, establish a preliminary safety window, and design proof-of-concept efficacy studies.

Methionine is an essential sulfur-containing amino acid that plays a critical role in various metabolic processes, including methyl donation, polyamine synthesis, and the production of antioxidants like glutathione.[3][4] Dysregulation of methionine metabolism has been implicated in a range of pathologies, from liver disease to neurological disorders and cancer, making its derivatives compelling subjects for investigation.[5][6] This guide is structured to provide researchers, scientists, and drug development professionals with the causal logic and detailed protocols necessary to navigate the critical early stages of in vivo research, ensuring that subsequent studies are built upon a solid foundation of reliable and reproducible data.

Strategic Overview of Preclinical Evaluation

A successful preclinical program is not a rigid checklist but a dynamic, decision-driven process. The initial in vivo studies for a novel compound like 2-Amino-3-methylsulfanylpropanamide should follow a logical sequence designed to maximize data acquisition while adhering to ethical animal use principles. The primary objectives are to understand the compound's safety, efficacy, and dosing requirements before advancing to more complex and costly trials.[7] The workflow begins with determining a safe dosing range, proceeds to characterize how the body processes the compound, and culminates in preliminary tests of its therapeutic effect in a relevant disease model.

Preclinical_Workflow cluster_0 Phase 1: Safety & Tolerability cluster_1 Phase 2: Pharmacokinetics (PK) cluster_2 Phase 3: Preliminary Efficacy MTD Maximum Tolerated Dose (MTD) Study Dose_Selection Dose Range Selection for Future Studies MTD->Dose_Selection PK_Study Single-Dose PK Study (IV & PO) Dose_Selection->PK_Study Informs Dosing PK_Parameters Determine Key PK Parameters (Cmax, AUC, T1/2, Bioavailability) PK_Study->PK_Parameters Efficacy_Study Proof-of-Concept Efficacy Study PK_Parameters->Efficacy_Study Informs Regimen Model_Selection Select Relevant Animal Disease Model Model_Selection->Efficacy_Study caption Figure 1. High-level strategic workflow for preclinical evaluation.

Figure 1. High-level strategic workflow for preclinical evaluation.

PART I: Toxicology and Safety Pharmacology

The foundational step in any in vivo program is to establish the safety profile of the test compound. The Maximum Tolerated Dose (MTD) study is a critical initial experiment designed to determine the highest dose that can be administered without causing unacceptable toxicity or side effects.[8][9] This information is paramount for selecting dose levels in subsequent pharmacokinetic and efficacy studies, ensuring animal welfare and the scientific validity of the results.[10]

Protocol 1: Acute Maximum Tolerated Dose (MTD) Study in Mice

This protocol is designed based on the principles of dose escalation studies and guidelines from regulatory bodies like the Organisation for Economic Co-operation and Development (OECD).[9][11][12] It uses a minimum number of animals to identify a dose range for further investigation.

Principle & Rationale: The MTD is defined as the highest dose of a drug that does not produce unacceptable side effects or overt toxicity over a specified period.[9] This study uses a dose escalation design to efficiently identify this dose. Starting with a low, likely-safe dose, cohorts of animals are treated with progressively higher doses. Clinical observations, body weight changes, and terminal macroscopic pathology are the key endpoints to assess tolerability.[8] This approach minimizes severe adverse events while providing essential data to guide all future in vivo work.

Materials:

  • 2-Amino-3-methylsulfanylpropanamide

  • Vehicle solution (e.g., sterile saline, PBS with a minimal amount of a solubilizing agent like DMSO or PEG400 if necessary)[13]

  • Male and/or female mice (e.g., CD-1 or C57BL/6 strain, 8-10 weeks old)

  • Standard laboratory animal housing and husbandry equipment

  • Gavage needles

  • Calibrated balance for weighing animals

  • Data collection sheets for clinical observations

Procedure:

  • Animal Acclimatization: Acclimate animals to the laboratory conditions for at least 5-7 days prior to dosing. Ensure they have ad libitum access to food and water.[14]

  • Dose Formulation: Prepare a stock solution of the test compound in the chosen vehicle. Prepare serial dilutions to create the required dose levels. The formulation should be stable and homogenous.

  • Dose Group Allocation: Assign animals randomly to dose groups (n=3-5 per group). Include a vehicle-only control group.

  • Initial Dose Selection: Start with a low dose (e.g., 10 mg/kg). If no in vitro cytotoxicity data is available, a conservative starting point is essential.

  • Administration: Fast animals overnight (withhold food, not water) before dosing.[14] Administer a single dose of the compound or vehicle via the intended clinical route (e.g., oral gavage (PO) or intraperitoneal (IP) injection). The volume should typically not exceed 10 mL/kg for mice.[12]

  • Clinical Observations:

    • Observe animals continuously for the first 30 minutes, then at 1, 2, and 4 hours post-dosing.

    • Thereafter, record observations at least once daily for 14 days.

    • Observations should include changes in skin and fur, eyes, respiratory and circulatory patterns, autonomic effects (e.g., salivation), and central nervous system effects (e.g., tremors, convulsions, changes in gait and posture).[15]

  • Body Weight Measurement: Record the weight of each animal just before dosing, and then daily for the first 3 days, and at least twice weekly thereafter. A weight loss of more than 15-20% is often considered a sign of significant toxicity.[9]

  • Dose Escalation/De-escalation:

    • If the initial dose is well-tolerated (no mortality, no significant clinical signs, body weight loss <10%), the next cohort of animals can be given a higher dose (e.g., a 2 to 3-fold increase).

    • If signs of toxicity are observed, the next dose level should be an intermediate between the toxic dose and the previously tolerated dose.

    • If mortality occurs, that dose level is considered to exceed the MTD. The MTD is the highest dose level preceding the one that caused mortality or severe, unacceptable clinical signs.

  • Termination and Necropsy: At the end of the 14-day observation period, all surviving animals are humanely euthanized. A gross necropsy should be performed to examine for any visible pathological changes in major organs.[15]

MTD_Workflow start Start: Select Initial Low Dose (e.g., 10 mg/kg) dose_cohort Dose Cohort (n=3-5 mice) + Vehicle Control start->dose_cohort observe Observe 14 Days (Clinical Signs, Body Weight) dose_cohort->observe tolerated Well-Tolerated? observe->tolerated increase_dose Increase Dose for Next Cohort (e.g., 2-3x) tolerated->increase_dose Yes unacceptable_tox Unacceptable Toxicity or Mortality? tolerated->unacceptable_tox No increase_dose->dose_cohort mtd_defined MTD Defined as Previous Dose Level unacceptable_tox->mtd_defined Yes stop Stop Study unacceptable_tox->stop No (Minor Signs) mtd_defined->stop caption Figure 2. Decision workflow for the MTD dose escalation study.

Figure 2. Decision workflow for the MTD dose escalation study.

Data Presentation: The results of the MTD study should be summarized clearly to facilitate decision-making.

Dose Level (mg/kg)Route of Admin.No. of AnimalsMortalityKey Clinical SignsMean Body Weight Change (Nadir %)Gross Necropsy Findings
VehiclePO50/5None Observed+5%No Abnormalities
10PO50/5None Observed+4%No Abnormalities
30PO50/5Mild lethargy at 1-2h-2%No Abnormalities
100PO50/5Lethargy, piloerection-8%No Abnormalities
300PO52/5Severe lethargy, ataxia-18%Pale liver

Table 1. Example data summary table for an MTD study. Based on this hypothetical data, the MTD would be considered 100 mg/kg.

PART II: Pharmacokinetic (PK) Studies

Following the determination of a safe dose range, the next critical step is to understand the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of the compound.[16] A single-dose pharmacokinetic (PK) study is performed to quantify how the compound's concentration changes over time in the body.[17][18] This provides essential parameters like maximum concentration (Cmax), time to maximum concentration (Tmax), half-life (t½), and total exposure (Area Under the Curve, AUC).[16]

Protocol 2: Single-Dose Pharmacokinetic Study in Rats

Principle & Rationale: This protocol aims to define the basic PK profile of 2-Amino-3-methylsulfanylpropanamide. By administering the compound via both an intravenous (IV) and an oral (PO) route, we can determine its absolute bioavailability—the fraction of the oral dose that reaches systemic circulation.[19] The IV dose serves as the 100% bioavailability reference. Blood samples are collected at multiple time points to construct a concentration-time curve, from which key PK parameters are calculated. This data is crucial for designing effective dosing regimens for efficacy studies. Rats are often chosen for initial PK studies due to their larger size compared to mice, which facilitates serial blood sampling.[13]

Materials:

  • 2-Amino-3-methylsulfanylpropanamide

  • Vehicle suitable for both IV and PO administration

  • Male Sprague-Dawley or Wistar rats (250-300g)

  • Catheters for IV administration and/or blood sampling (optional but recommended)

  • Blood collection tubes (e.g., EDTA-coated microtubes)

  • Centrifuge

  • -80°C freezer for plasma storage

  • LC-MS/MS or other suitable bioanalytical instrument for quantification

Procedure:

  • Animal Preparation: Acclimate rats for at least one week. For the IV group, surgical implantation of a jugular vein catheter a few days prior to the study is recommended for ease of dosing and blood collection.

  • Dose Selection and Formulation:

    • Select two non-toxic dose levels based on the MTD study (e.g., a low and a high dose). For example, 10 mg/kg for PO and 2 mg/kg for IV.

    • Prepare sterile, non-hemolytic formulations. The IV formulation must be a clear solution.

  • Dosing and Sample Collection:

    • Divide animals into two main groups: IV and PO (n=3-5 per group).

    • Fast animals overnight before dosing.

    • IV Group: Administer the dose as a slow bolus via the tail vein or catheter.

    • PO Group: Administer the dose via oral gavage.

    • Collect blood samples (approx. 100-200 µL) at specific time points. A typical schedule might be:

      • IV: Pre-dose, 2, 5, 15, 30 min, and 1, 2, 4, 8, 24 hours.

      • PO: Pre-dose, 15, 30 min, and 1, 2, 4, 8, 24 hours.

    • Place blood into EDTA tubes, mix gently, and keep on ice.

  • Plasma Preparation: Within 30 minutes of collection, centrifuge the blood samples (e.g., 2000 x g for 10 minutes at 4°C) to separate the plasma.[13]

  • Sample Storage: Transfer the plasma supernatant to clearly labeled cryovials and store immediately at -80°C until bioanalysis.

  • Bioanalysis:

    • Develop and validate a sensitive and specific analytical method (e.g., LC-MS/MS) for quantifying 2-Amino-3-methylsulfanylpropanamide in plasma.

    • Analyze the plasma samples to determine the compound concentration at each time point.

  • Data Analysis:

    • Plot the mean plasma concentration versus time for both IV and PO groups.

    • Use non-compartmental analysis (NCA) software (e.g., Phoenix WinNonlin) to calculate key PK parameters.

Data Presentation: The calculated PK parameters provide a quantitative summary of the compound's behavior.

ParameterDefinitionIV Route (2 mg/kg)PO Route (10 mg/kg)
Cmax Maximum observed plasma concentration1500 ng/mL800 ng/mL
Tmax Time to reach Cmax0.08 hr (5 min)1.0 hr
AUC(0-t) Area under the curve to the last time point2500 hrng/mL4000 hrng/mL
AUC(0-inf) Area under the curve extrapolated to infinity2650 hrng/mL4250 hrng/mL
Elimination half-life2.5 hr3.0 hr
CL Clearance0.75 L/hr/kgN/A
Vdss Volume of distribution at steady state2.1 L/kgN/A
F (%) Absolute BioavailabilityN/A32%

Table 2. Example summary of key pharmacokinetic parameters. Bioavailability (F) is calculated as: (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100.

PART III: Preliminary Efficacy (Proof-of-Concept) Studies

With safety and PK data in hand, the final step in this initial phase is to assess whether the compound has the desired biological effect in a relevant animal model. The choice of model is entirely dependent on the therapeutic hypothesis for 2-Amino-3-methylsulfanylpropanamide. Given its origin as a methionine derivative, potential areas of interest include metabolic disorders, liver disease, or conditions involving oxidative stress.[3][5]

Protocol 3: Generic Efficacy Study Design Template

Principle & Rationale: The goal of a proof-of-concept study is not to definitively prove clinical efficacy, but to generate sufficient evidence that the compound engages its target and produces a measurable, beneficial biological response to justify further development.[20] The experimental design must be robust, including appropriate controls, randomization, and blinding to minimize bias.[21] The dosing regimen should be informed by the PK data to ensure adequate target exposure is maintained.

Procedure (Adaptable Template):

  • Hypothesis and Model Selection:

    • Causality: Clearly define the therapeutic hypothesis. Example: "We hypothesize that 2-Amino-3-methylsulfanylpropanamide will ameliorate liver damage by boosting glutathione synthesis."

    • Model: Select a well-validated animal model relevant to this hypothesis. Example: A carbon tetrachloride (CCl4)-induced acute liver injury model in mice.

  • Experimental Groups:

    • Group 1: Naive/Healthy Control: No disease induction, vehicle treatment.

    • Group 2: Disease Model + Vehicle: Disease induction, vehicle treatment. (This is the primary negative control).

    • Group 3: Disease Model + Test Compound (Low Dose): Disease induction, treated with a low dose of the compound.

    • Group 4: Disease Model + Test Compound (High Dose): Disease induction, treated with a high dose of the compound.

    • Group 5 (Optional): Disease Model + Positive Control: Disease induction, treated with a known effective drug (e.g., N-acetylcysteine in the liver injury model).

  • Dosing Regimen Design:

    • Rationale: Use the PK and MTD data to design the regimen. The dose levels should be well-tolerated. The dosing frequency should be based on the compound's half-life (t½) to maintain plasma concentrations above a hypothesized effective level.

    • Example: If t½ is 3 hours, dosing twice daily (BID) might be appropriate to maintain exposure.

  • Study Execution:

    • Randomization & Blinding: Randomly assign animals to treatment groups. The investigator administering the doses and assessing the outcomes should be blinded to the group assignments to prevent bias.

    • Disease Induction & Treatment: Induce the disease according to the established model protocol. Begin treatment with the compound/vehicle/positive control at the appropriate time relative to disease induction (e.g., prophylactically or therapeutically).

  • Endpoint Selection and Measurement:

    • Rationale: Choose endpoints that are objective, quantifiable, and directly related to the therapeutic hypothesis.

    • Primary Endpoints: These are the most critical measures of efficacy. Example: Serum levels of liver enzymes (ALT, AST) at 24 hours post-CCl4.

    • Secondary Endpoints: These provide supporting evidence. Example: Histopathological scoring of liver necrosis, measurement of hepatic glutathione levels, and expression of inflammatory markers (e.g., TNF-α) in the liver.

  • Data Analysis:

    • Use appropriate statistical tests to compare the treatment groups to the vehicle control group (e.g., ANOVA followed by Dunnett's post-hoc test).

    • A statistically significant improvement in the primary endpoint(s) in the compound-treated groups compared to the vehicle group provides proof-of-concept.

Conclusion and Future Directions

This document outlines a foundational, three-part strategy for the initial in vivo evaluation of 2-Amino-3-methylsulfanylpropanamide. By systematically determining the maximum tolerated dose, characterizing the pharmacokinetic profile, and conducting a well-designed proof-of-concept study, researchers can make a data-driven decision on whether to advance the compound into more extensive preclinical development. Positive results from this framework would justify further investment in chronic toxicology studies, formulation development, and efficacy testing in more complex or chronic disease models, moving one step closer to potential clinical application. The emphasis on robust design, methodological rigor, and logical progression is intended to maximize the scientific value of the research and increase the likelihood of translational success.[20]

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  • Bienta. (n.d.). Pharmacokinetics Studies in Mice or Rats.
  • Martínez, Y., et al. (2017). The role of methionine on metabolism, oxidative stress, and diseases.
  • WuXi AppTec. (2025, March 14). What Is Small Molecule Preclinical Testing? Overview, Objectives, and Key Test Methods.
  • WuXi AppTec. (n.d.). Rodent PK Studies | Mouse, Rat, Hamster and Guinea pig.
  • The Jackson Laboratory. (n.d.). How to design robust preclinical efficacy studies that make a difference.
  • Frontiers. (n.d.). Introduction to small molecule drug discovery and preclinical development.
  • Creative Proteomics. (n.d.). Overview of Methionine Metabolic Pathway.
  • UCL Therapeutic Innovation Networks. (n.d.). Preclinical Development (Small Molecules).
  • NIH. (n.d.). General Principles of Preclinical Study Design.

Sources

application of "2-Amino-3-methylsulfanylpropanamide" in peptide synthesis

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Utilization of 2-Amino-3-methylsulfanylpropanamide in Advanced Peptide Synthesis

Introduction & Chemical Profile

2-Amino-3-methylsulfanylpropanamide, widely recognized in peptide chemistry as L-Methioninamide or H-Met-NH2 (CAS: 16120-92-6 for the hydrochloride salt)[1], is a highly specialized C-terminal building block. It is indispensable for the synthesis of biologically active neuropeptides—such as Substance P, Neurokinin A, and Eledoisin—which natively terminate in a methionine amide to resist rapid in vivo enzymatic degradation.

Mechanistic Insights: The Causality Behind Experimental Choices

In conventional Solid-Phase Peptide Synthesis (SPPS), C-terminal amides are generated by cleaving the peptide from an amide-yielding linker (e.g., Rink Amide resin) using harsh acidic conditions (typically 95% Trifluoroacetic acid).

The Chemical Challenge: The thioether side chain of methionine is highly nucleophilic and prone to one-electron oxidation (yielding methionine sulfoxide, Met(O)) or alkylation by carbocations generated during the global deprotection of other amino acid side chains[2]. Even with optimized scavenger cocktails, trace oxidation often compromises the final yield and biological activity of the peptide.

The Causality of the Solution: By shifting the synthetic strategy to Liquid-Phase Peptide Synthesis (LPPS) or enzymatic fragment condensation using pre-formed H-Met-NH2, chemists completely bypass the harsh global cleavage step for the methionine residue. Enzymatic coupling, particularly utilizing Carboxypeptidase Y (CPY), allows for the regio- and stereospecific formation of the peptide bond under mild, aqueous conditions[3]. This strategic choice eliminates the thermodynamic driving forces for thioether oxidation, preserving the structural integrity of the methionine residue while achieving high enantioselectivity.

Workflow Visualization

The following diagram illustrates the continuous flow enzymatic synthesis workflow, integrating real-time purification and reagent recycling to maximize atom economy.

EnzymaticSynthesis Substrate Acyl Donor (e.g., N-benzoyl-L-arginine) Reactor Recirculating Packed-Bed Reactor (pH 8.0, Aqueous) Substrate->Reactor Nucleophile Nucleophile: H-Met-NH2 (2-Amino-3-methylsulfanylpropanamide) Nucleophile->Reactor Enzyme Immobilized Carboxypeptidase Y (Amino-silica support) Enzyme->Reactor Catalysis Purification Tandem Displacement Chromatography (Octadecyl-silica) Reactor->Purification Crude Effluent Product Target Peptide (e.g., N-benzoyl-L-arginyl-L-methioninamide) Purification->Product >99% Purity Recovery Unreacted H-Met-NH2 (Recycled) Purification->Recovery Displaced Fraction Recovery->Reactor Recycle Loop

Figure 1: Continuous flow enzymatic synthesis workflow utilizing H-Met-NH2 and immobilized Carboxypeptidase Y.

Quantitative Data Presentation

Selecting the appropriate amidation strategy requires balancing scalability with the risk of side reactions. Table 1 summarizes the operational metrics between standard SPPS and enzymatic condensation.

Table 1: Comparative Analysis of C-Terminal Methionine Amidation Strategies

ParameterStandard SPPS (Rink Amide Cleavage)Enzymatic Condensation (with H-Met-NH2)
Reaction Environment Harsh Acidic (95% TFA + Scavengers)Mild Aqueous (pH 8.0, Room Temp)
Met(O) Oxidation Risk Moderate to High (Requires inert atmosphere)Negligible (<0.1%)
Stereoretention Prone to trace C-terminal epimerization100% Enantioselective (Enzyme-controlled)
Purification Burden High (Complex scavenger/byproduct removal)Low (Tandem displacement chromatography)
Atom Economy Low (Excess reagents cannot be recycled)High (Unreacted H-Met-NH2 is recycled)

Detailed Experimental Protocol: Enzymatic Synthesis of C-Terminal Methioninamide Peptides

This protocol outlines a self-validating, continuous-flow enzymatic synthesis of N-benzoyl-L-arginyl-L-methioninamide using immobilized CPY, adapted from established bioprocess methodologies[4],[5].

Materials Required:

  • Acyl Donor: N-benzoyl-L-arginine

  • Nucleophile: L-Methioninamide hydrochloride (H-Met-NH2 · HCl)[6]

  • Enzyme: Carboxypeptidase Y (CPY) immobilized on 10 µm microparticulate amino-silica via glutaraldehyde cross-linking[3].

  • System: Recirculating packed-bed reactor coupled with a displacement chromatograph (octadecyl-silica column)[7].

Step-by-Step Methodology:

Step 1: Reactor Preparation & Equilibration Pack the immobilized CPY into a 60 x 4.6 mm I.D. column to serve as the packed-bed reactor. Equilibrate the system with a 50 mM Tris-HCl buffer (pH 8.0) to establish the optimal ionization state for CPY's catalytic triad. Causality: Maintaining a pH of 8.0 suppresses the competing amidase activity of CPY while maximizing its esterase/peptidase activity, heavily favoring aminolysis (peptide bond formation) over hydrolysis[3].

Step 2: Substrate Introduction Prepare an aqueous reaction mixture containing the acyl donor and a 5-fold molar excess of H-Met-NH2. Introduce the mixture into the recirculating system. Causality: The high concentration of the H-Met-NH2 nucleophile drives the equilibrium toward synthesis, outcompeting water molecules in the enzyme's active site.

Step 3: Continuous Flow Coupling Circulate the mixture through the CPY reactor at a controlled flow rate (e.g., 1.0 mL/min) at 25°C. The immobilized CPY catalyzes the nucleophilic attack of the H-Met-NH2 alpha-amine on the acyl-enzyme intermediate[7].

Step 4: Tandem Displacement Chromatography (Self-Validating Step) Route the reactor effluent directly into a 250 x 4.6 mm octadecyl-silica (C18) displacement chromatography column using butoxyethoxyethanol as the displacer[4]. Self-Validation: Monitor the column effluent in real-time via UV detection (254 nm). The continuous separation immediately validates the conversion rate. If the target product peak area decreases over time, it signals a drop in enzyme activity or a pH shift, allowing for immediate automated correction of the feed buffer before a batch is lost.

Step 5: Product Recovery and Nucleophile Recycling Collect the highly pure (>99%) N-benzoyl-L-arginyl-L-methioninamide fraction[7]. Divert the earlier-eluting, unreacted H-Met-NH2 fraction back into the primary reaction reservoir. Causality: Recycling the nucleophile maximizes atom economy and drastically reduces the cost of large-scale synthesis[4].

Troubleshooting & Analytical Validation

  • Detecting Methionine Oxidation: To validate the preservation of the thioether, subject the final product to High-Resolution Mass Spectrometry (HRMS) or LC-MS. The presence of an oxidized methionine (Met(O)) will appear as a distinct +15.9949 Da mass shift.

  • Managing Precipitation: If synthesizing highly hydrophobic sequences (e.g., adding H-Met-NH2 to a Leu-Phe dipeptide), the product may precipitate in purely aqueous buffers. Solution: Introduce up to 20% (v/v) Dimethylformamide (DMF) into the reaction mixture. Immobilized CPY retains structural stability in low-concentration polar aprotic solvents, preventing column clogging and ensuring the product remains in solution[3].

References

  • [3],[5] Cramer SM, Horváth C. "Peptide synthesis with immobilized carboxypeptidase Y." Biotechnology and Bioengineering. 1989;33(3):344-353. URL:[Link]

  • [7],[4] Cramer SM, el Rassi Z, Horváth C. "Tandem use of carboxypeptidase Y reactor and displacement chromatograph for peptide synthesis." Journal of Chromatography A. 1987;394(2):305-314. URL:[Link]

  • [1] AAPPTEC. "H-Met-NH2 HCl[16120-92-6]." Product Catalog. URL:[Link]

  • [2] Schöneich C. "Stabilization and Reactions of Sulfur Radical Cations: Relevance to One-Electron Oxidation of Methionine in Peptides and Proteins." CHIMIA. 2008;62(9):711-715. URL:[Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Amino-3-methylsulfanylpropanamide (L-Methioninamide)

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of 2-Amino-3-methylsulfanylpropanamide, also known as L-Methioninamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to help you optimize your synthetic route, improve yields, and ensure the highest purity of your final product.

Troubleshooting Guide: Navigating Common Synthesis Challenges

This section addresses specific issues that may arise during the synthesis of L-Methioninamide. The synthesis typically involves the amidation of a protected L-methionine precursor, followed by deprotection.

Issue 1: Low or No Product Yield

Q: My reaction yield is consistently low, or I'm not seeing any product formation. What are the likely causes and how can I fix this?

A: Low or no yield in amide bond formation is a common issue that can stem from several factors. Let's break down the possibilities:

  • Ineffective Carboxylic Acid Activation: The direct reaction between a carboxylic acid and an amine to form an amide is thermodynamically unfavorable due to the poor leaving group nature of the hydroxyl group (-OH)[1]. To overcome this, a coupling reagent is necessary to "activate" the carboxylic acid.

    • Troubleshooting:

      • Choice of Coupling Reagent: Ensure you are using an appropriate coupling reagent. Common choices include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC), often used with additives like 1-hydroxybenzotriazole (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) to suppress side reactions and improve efficiency.[2][3] Phosphonium-based reagents like PyBOP or HBTU are also highly effective, especially for hindered couplings.

      • Reagent Quality: Verify the quality and age of your coupling reagents. Many are moisture-sensitive and can degrade over time.

      • Activation Time: Allow for a sufficient pre-activation time (typically 1-2 minutes) for the coupling reagent and the protected methionine to form the active ester before adding the amine source.[4]

  • Amine Reactivity: The nucleophilicity of your ammonia source is critical.

    • Troubleshooting:

      • Ammonia Source: If using aqueous ammonia, ensure the concentration is correct. For solution-phase synthesis, using anhydrous ammonia in an organic solvent can be more effective.

      • Protonation of Amine: The reaction requires a non-protonated amine to act as a nucleophile. If the reaction conditions are too acidic, the amine will be protonated and unreactive.[5] The use of a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA), is often necessary to scavenge the acid formed during the reaction and maintain a suitable pH.[4]

  • Reaction Conditions:

    • Troubleshooting:

      • Solvent: Use an appropriate anhydrous solvent, such as dichloromethane (DCM) or dimethylformamide (DMF). The presence of water can hydrolyze the activated ester intermediate.[6]

      • Temperature: While most coupling reactions proceed well at room temperature, gentle heating might be necessary for sluggish reactions. However, be aware that elevated temperatures can increase the risk of side reactions like racemization.[7]

Issue 2: Presence of Impurities in the Final Product

Q: My final product shows multiple spots on TLC or extra peaks in my LC-MS, indicating impurities. What are the likely side reactions?

A: Impurities in peptide and amino acid amide synthesis are often the result of specific side reactions. For L-methioninamide synthesis, the key ones to watch for are:

  • Racemization: This is the loss of stereochemical integrity at the alpha-carbon, leading to the formation of the D-enantiomer.[8] This is a significant issue as the biological activity of your compound is likely stereospecific.

    • Causality: Racemization often occurs through the formation of an oxazolone intermediate, especially with highly activating coupling reagents or under basic conditions.[8][9]

    • Mitigation Strategies:

      • Additives: The use of additives like HOBt or HOAt can minimize racemization by forming an active ester that is less prone to oxazolone formation.[2]

      • Coupling Reagents: Some coupling reagents are known to cause less racemization than others. For instance, DIC/Oxyma is often a good choice for sensitive amino acids.[3]

      • Base: The choice and amount of base can influence racemization. Use the minimum necessary amount of a hindered base like DIPEA.

  • Oxidation of Methionine: The thioether side chain of methionine is susceptible to oxidation, forming methionine sulfoxide.[7][10]

    • Causality: This can happen during the synthesis, purification, or storage, especially if exposed to oxidizing agents or air for prolonged periods.

    • Mitigation Strategies:

      • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen.

      • Scavengers: During the final deprotection and cleavage step (if using solid-phase synthesis with acid-labile protecting groups), the use of scavengers in the cleavage cocktail is crucial. A "Reagent H" cocktail containing trifluoroacetic acid, phenol, thioanisole, 1,2-ethanedithiol, water, dimethylsulfide, and ammonium iodide has been shown to be highly effective at preventing methionine oxidation.[11]

  • Incomplete Deprotection: If you are using a protected methionine starting material (e.g., Boc-Met-OH or Fmoc-Met-OH), residual protecting groups can be a source of impurities.

    • Troubleshooting:

      • Deprotection Conditions: Ensure your deprotection conditions are robust enough. For Boc groups, use a strong acid like trifluoroacetic acid (TFA). For Fmoc groups, use a base like piperidine in DMF.[3]

      • Reaction Time and Temperature: Allow for sufficient reaction time for complete deprotection.

Issue 3: Difficulty with Product Purification

Q: My crude product is difficult to purify. What are the best strategies for isolating pure L-Methioninamide?

A: L-Methioninamide is a relatively polar compound, which can present purification challenges.

  • Recrystallization: This is often the method of choice for amides.[12]

    • Solvent Selection: Experiment with various polar solvents like ethanol, acetone, or acetonitrile. Dissolving the crude product in a minimum amount of hot solvent and allowing it to cool slowly can yield pure crystals.

  • Chromatography:

    • Normal Phase: If the compound is not excessively polar, flash chromatography on silica gel can be effective. A polar mobile phase, possibly with a small amount of a basic modifier like triethylamine to prevent streaking, may be required.

    • Reversed-Phase: For highly polar compounds, reversed-phase chromatography (C18 silica) is a good option.[13] A gradient of water and a polar organic solvent like methanol or acetonitrile is typically used.

    • Ion-Exchange Chromatography: Given the presence of a free amino group, ion-exchange chromatography can be a powerful purification method.[14][15]

Frequently Asked Questions (FAQs)

Q1: What is the best starting material for the synthesis of L-Methioninamide?

A: The most common and practical starting material is a protected L-methionine, such as Boc-L-methionine or Fmoc-L-methionine. The protecting group on the alpha-amino group prevents self-polymerization and other side reactions during the activation of the carboxylic acid.

Q2: Can I perform this synthesis using solid-phase peptide synthesis (SPPS) techniques?

A: Yes, absolutely. If you are synthesizing a peptide with a C-terminal methioninamide, you would use a Rink Amide resin. The synthesis would proceed by first coupling the Fmoc-L-methionine to the resin, followed by deprotection and coupling of the subsequent amino acids. The final cleavage from the resin with a reagent cocktail (like Reagent H to prevent methionine oxidation) will yield the desired peptide amide.[4][11]

Q3: How can I confirm the identity and purity of my final product?

A: A combination of analytical techniques should be used:

  • NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure.

  • Mass Spectrometry (MS): To confirm the molecular weight.

  • High-Performance Liquid Chromatography (HPLC): To assess purity. A chiral HPLC column can be used to determine the enantiomeric purity and quantify any racemization that may have occurred.[16]

Q4: What are the key safety precautions to take during this synthesis?

A: Standard laboratory safety practices should always be followed. Specifically:

  • Reagents: Many coupling reagents and solvents are toxic and/or flammable. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Thioethers: Methionine and its derivatives can have a strong, unpleasant odor. Handle them in a fume hood.

Visualizing the Workflow

General Synthesis Workflow

cluster_0 Preparation cluster_1 Reaction cluster_2 Workup & Purification Protected L-Methionine Protected L-Methionine Activation Activation Protected L-Methionine->Activation Ammonia Source Ammonia Source Coupling Coupling Ammonia Source->Coupling Coupling Reagent & Additive Coupling Reagent & Additive Coupling Reagent & Additive->Activation Anhydrous Solvent Anhydrous Solvent Anhydrous Solvent->Activation Activation->Coupling Deprotection Deprotection Coupling->Deprotection Quenching Quenching Deprotection->Quenching Extraction Extraction Quenching->Extraction Purification Purification Extraction->Purification Characterization Characterization Purification->Characterization Final Product Final Product Characterization->Final Product

Caption: A generalized workflow for the synthesis of L-Methioninamide.

Troubleshooting Logic for Low Yield

Low Yield Low Yield Check Activation Check Activation Low Yield->Check Activation Check Amine Check Amine Check Activation->Check Amine No Issue Verify Coupling Reagent Verify Coupling Reagent Check Activation->Verify Coupling Reagent Issue Found Check Conditions Check Conditions Check Amine->Check Conditions No Issue Confirm Amine Source/Conc. Confirm Amine Source/Conc. Check Amine->Confirm Amine Source/Conc. Issue Found Ensure Anhydrous Solvent Ensure Anhydrous Solvent Check Conditions->Ensure Anhydrous Solvent Issue Found Re-evaluate Synthesis Strategy Re-evaluate Synthesis Strategy Check Conditions->Re-evaluate Synthesis Strategy No Issue Optimize Reagent/Additive Optimize Reagent/Additive Verify Coupling Reagent->Optimize Reagent/Additive Ensure Non-Protonated State Ensure Non-Protonated State Confirm Amine Source/Conc.->Ensure Non-Protonated State Optimize Temp/Time Optimize Temp/Time Ensure Anhydrous Solvent->Optimize Temp/Time

Caption: A decision tree for troubleshooting low product yield.

Experimental Protocols

Protocol: Solution-Phase Synthesis of L-Methioninamide from Boc-L-Methionine

Materials:

  • Boc-L-Methionine

  • N,N'-Diisopropylcarbodiimide (DIC)

  • 1-Hydroxybenzotriazole (HOBt)

  • Anhydrous Dichloromethane (DCM)

  • Ammonia (0.5 M in 1,4-dioxane)

  • N,N-Diisopropylethylamine (DIPEA)

  • Trifluoroacetic acid (TFA)

Procedure:

  • Activation: In a round-bottom flask under a nitrogen atmosphere, dissolve Boc-L-methionine (1 equivalent) and HOBt (1.1 equivalents) in anhydrous DCM. Cool the solution to 0°C in an ice bath.

  • Add DIC (1.1 equivalents) dropwise to the solution and stir for 20 minutes at 0°C.

  • Coupling: Add the ammonia solution (1.5 equivalents) and DIPEA (1.2 equivalents) to the reaction mixture. Allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Workup: Monitor the reaction by TLC. Upon completion, filter the reaction mixture to remove the diisopropylurea byproduct. Wash the filtrate with 1 M HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Deprotection: Dissolve the crude Boc-L-methioninamide in DCM. Add TFA (10 equivalents) and stir at room temperature for 1-2 hours.

  • Isolation: Remove the solvent and excess TFA under reduced pressure. The crude L-Methioninamide can then be purified by recrystallization or chromatography.

Quantitative Data Summary

ParameterRecommended RangeRationale
Coupling Reagent 1.0 - 1.2 equivalentsEnsures complete activation of the carboxylic acid.
Additive (HOBt/Oxyma) 1.0 - 1.2 equivalentsSuppresses racemization and improves coupling efficiency.[2]
Amine Source 1.2 - 2.0 equivalentsA slight excess drives the reaction to completion.
Base (DIPEA) 1.0 - 1.5 equivalentsNeutralizes acid byproducts without acting as a nucleophile.
Reaction Temperature 0°C to Room TempBalances reaction rate with minimizing side reactions.[7]

References

  • Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC. Available from: [Link]

  • Fields, G. B. (2002). 7.4 Racemization Assays. Methods in Enzymology, 343, 499-511.
  • Wang, P., & Pirkle, W. H. (2003). Study of the Racemization Observed in the Amide Bond Forming Reaction on Silica Gel. Chirality, 15(7), 594-600.
  • Side reactions in peptide synthesis: An overview. (2018). Bibliomed.
  • How to handle peptides that contain methionine. (2023). Biotage. Available from: [Link]

  • Peptide Side Reactions. CEM Corporation. Available from: [Link]

  • Li, W., et al. (2016). Ynamides as Racemization-Free Coupling Reagents for Amide and Peptide Synthesis. Journal of the American Chemical Society, 138(41), 13532-13535.
  • IMPROVING PEPTIDE SYNTHESIS. Tetras. Available from: [Link]

  • What is the best technique for amide purification? (2020). ResearchGate. Available from: [Link]

  • Park, J., et al. (2023). Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group.
  • Revolutionizing Peptide Synthesis: A Breakthrough Cocktail For Methionine-Containing Peptides. (2023). LifeTein. Available from: [Link]

  • How should I purify a complex, polar, amide reaction mixture? (2023). Biotage. Available from: [Link]

  • Ghose, S., et al. (2022). tert-Butylethylcarbodiimide as an Efficient Substitute for Diisopropylcarbodiimide in Solid-Phase Peptide Synthesis: Understanding the Side Reaction of Carbodiimides with OxymaPure. The Journal of Organic Chemistry, 87(19), 12837-12845.
  • Why did my amide syntesis does not work? (2021). ResearchGate. Available from: [Link]

  • Al-Musaimi, O., et al. (2023). Methionine-Containing Peptides: Avoiding Secondary Reactions in the Final Global Deprotection. ACS Omega, 8(17), 15153-15160.
  • Tips and tricks for difficult amide bond formation? (2021). Reddit. Available from: [Link]

  • Synthesis of Amides. Jack Westin. Available from: [Link]

  • An efficient synthesis of structurally diverse 2-methyl-N-[(3-phenylamino)oxetan-3-yl]-2-propanesulfinamide derivatives under catalyst free conditions. (2019). ResearchGate. Available from: [Link]

  • Ganguly, S. (2025). L-Methionine production in 21st century: A paradigm shift from chemistry to microbiology. Indian Journal of Physiology and Allied Sciences, 77(2), 7-13.
  • Can anyone give suggestions for how to troubleshoot a solid-phase peptide synthesis cleavage for extremely hydrophobic peptide? (2018). ResearchGate. Available from: [Link]

  • Preparation process of l-methionine. (2013). Google Patents.
  • 2-amino-3-(methylsulfanyl)-N-[3-(methylsulfanyl)propyl]propanamide. NextSDS. Available from: [Link]

  • Method for separating and purifying amino acid. (1985). Google Patents.
  • Separation and Refining of Amino acids. Diaion. Available from: [Link]

  • Method for purification of an amino acid using ion exchange resin. (1994). Google Patents.
  • DL-Methionine. Organic Syntheses. Available from: [Link]

  • Synthesis of L- and D-[methyl-11C]methionine. (1985). Academia.edu. Available from: [Link]

  • Preparation method of 3-amino-2, 2-dimethylpropionamide. (2012). Google Patents.
  • Synthesis of Enantiomerically Enriched Protected 2-Amino-, 2,3-Diamino- and 2-Amino-3-Hydroxypropylphosphon
  • Synthesis of (2S,3S)-2-amino-3-methylpent-4-ynoic acid, a precursor amino acid for the preparation of tritium- or deuterium-labelled peptide in the isoleucine residue. (1995). Journal of the Chemical Society, Perkin Transactions 1, (18), 2291-2295.

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"2-Amino-3-methylsulfanylpropanamide" solubility issues in aqueous buffers

Author: BenchChem Technical Support Team. Date: April 2026

A Guide to Overcoming Solubility Challenges in Aqueous Buffers

Welcome to the technical support resource for 2-Amino-3-methylsulfanylpropanamide, more commonly known as Methioninamide. As Senior Application Scientists, we understand that realizing the full potential of a compound in your research is critically dependent on its reliable and reproducible behavior in experimental systems. A common hurdle for researchers is achieving stable solubility in aqueous buffers.

This guide is designed to provide you with a foundational understanding of the physicochemical properties of Methioninamide that govern its solubility. We will move from core principles to actionable troubleshooting steps and validated protocols, empowering you to overcome these challenges effectively.

Core Principles: Understanding Methioninamide's Behavior in Solution

Before troubleshooting, it's crucial to understand the "why" behind solubility issues. Methioninamide's structure contains three key functional groups that dictate its interaction with aqueous environments: a primary amine (-NH2), a primary amide (-CONH2), and a methylsulfanyl (-S-CH3) group.

  • pH-Dependent Charge: The primary amine group has a pKa value that renders it positively charged (protonated, -NH3+) at neutral and acidic pH. This positive charge is generally favorable for solubility in water. However, the overall solubility is lowest near the molecule's isoelectric point (pI), where the net charge is zero. Shifting the pH away from the pI is a primary strategy for improving solubility.[1][2]

  • Hydrogen Bonding: The amide group is highly polar and can act as both a hydrogen bond donor (from the N-H) and acceptor (at the oxygen).[3][4][5] This contributes significantly to its intrinsic solubility in water.

  • Hydrophobic Interactions: The methylsulfanyl side chain introduces a degree of hydrophobicity. At higher concentrations, these groups can drive intermolecular association, leading to aggregation and precipitation.[6][7]

These competing factors—charge, hydrogen bonding, and hydrophobicity—create a delicate balance that can be manipulated to enhance solubility.

Troubleshooting Guide: Common Solubility Problems & Solutions

This section addresses the most frequent issues encountered when preparing Methioninamide solutions.

Question 1: My Methioninamide powder is not dissolving in my neutral buffer (e.g., PBS, pH 7.4).

  • Probable Cause: You may be near the compound's isoelectric point (pI), where solubility is minimal, or the dissolution kinetics are slow under these conditions. While the compound should be positively charged at pH 7.4, high concentrations can still lead to aggregation driven by hydrophobic interactions.[1][7]

  • Solutions:

    • pH Adjustment: The most effective strategy is to alter the pH. Prepare a stock solution in a slightly acidic buffer (e.g., pH 4.0-5.0) or water adjusted with a small amount of dilute HCl. At this pH, the amine group is fully protonated, maximizing electrostatic repulsion between molecules and enhancing interaction with water.

    • Gentle Warming: Increasing the temperature to 30-40°C can enhance the rate of dissolution.[2] However, be cautious, as prolonged heating can risk degradation. Always check for visual signs of instability (e.g., color change, precipitation upon cooling).

    • Mechanical Agitation: Ensure the solution is being mixed vigorously (e.g., vortexing, stirring) to break up powder clumps and increase the surface area for solvation.

Question 2: The compound dissolved, but the solution is cloudy or forms a precipitate over time.

  • Probable Cause: This indicates either supersaturation, where the concentration exceeds the solubility limit under the current conditions, or the formation of aggregates.[8][9] Aggregation is often a precursor to visible precipitation and can be triggered by factors like temperature shifts, high concentration, or interactions with buffer components.[1]

  • Solutions:

    • Work from a Concentrated Stock: Dissolve the Methioninamide at a high concentration in an optimal solvent (e.g., water at pH 4.0 or DMSO) and then dilute it into the final aqueous buffer immediately before use. This "shock dilution" can often bypass kinetic barriers to solubility.

    • Incorporate Solubilizing Excipients: Certain additives can be used to disrupt the intermolecular forces that lead to aggregation. Screen a panel of excipients to find the best fit for your system.

    • Filtration: After attempting to dissolve the compound, centrifuge the solution at high speed (e.g., >10,000 x g) for 10-15 minutes and filter the supernatant through a 0.22 µm filter to remove insoluble aggregates.[8] This ensures you are working with a truly soluble fraction, although the final concentration will need to be re-determined.

Table 1: Common Buffer Additives to Mitigate Aggregation

Additive Typical Concentration Primary Mechanism of Action
Arginine 50-250 mM Reduces hydrophobic interactions and can suppress aggregation of the native state.[1]
Sodium Chloride (NaCl) 50-200 mM Modulates electrostatic interactions. Can be stabilizing or destabilizing depending on the protein and concentration.[8][9][10]
Glycerol 5-20% (v/v) Acts as a preferential hydration agent, stabilizing the native conformation.[8]

| Polysorbate 20/80 | 0.01-0.1% (v/v) | Non-ionic surfactants that prevent surface-induced aggregation and can solubilize hydrophobic patches.[1][9] |

Experimental Protocols & Workflows

Protocol 1: Preparation of a pH-Adjusted Aqueous Stock Solution

This protocol describes the recommended method for preparing a primary stock solution of Methioninamide.

  • Weigh Compound: Accurately weigh the desired amount of Methioninamide powder.

  • Add Solvent: Add a volume of deionized water to constitute approximately 80% of the final target volume.

  • Initial Mixing: Vortex or stir the suspension for 2-3 minutes. The powder will likely not dissolve completely at this stage.

  • pH Adjustment: While stirring, add 1N HCl dropwise. Monitor the pH continuously with a calibrated pH meter. Continue adding acid until the powder fully dissolves. This typically occurs at a pH between 4.0 and 5.5.

  • Final Volume: Once the solid is fully dissolved, adjust the volume to the final target with deionized water.

  • Sterile Filtration: Filter the stock solution through a 0.22 µm syringe filter into a sterile container.

  • Storage: Store at 4°C for short-term use (1-2 weeks) or in aliquots at -20°C for long-term storage. Avoid repeated freeze-thaw cycles.[1]

Workflow for Troubleshooting Solubility Issues

The following diagram outlines a logical workflow for systematically addressing solubility challenges with Methioninamide.

G start Start: Dissolve Methioninamide in desired aqueous buffer check_dissolved Is solution clear? start->check_dissolved success Success: Solution Ready for Use check_dissolved->success Yes adjust_ph Adjust pH away from pI (e.g., to pH 4.0-5.5) check_dissolved->adjust_ph No check_ph Clear solution? adjust_ph->check_ph check_ph->success Yes add_excipients Screen Solubilizing Excipients (e.g., Arginine, NaCl, Glycerol) check_ph->add_excipients No check_excipients Clear solution? add_excipients->check_excipients check_excipients->success Yes use_stock Prepare concentrated stock (in optimal solvent, e.g., acidic H2O) and dilute into final buffer check_excipients->use_stock No check_stock Clear solution? use_stock->check_stock check_stock->success Yes end_fail Insoluble under these conditions. Consider alternative formulation or re-evaluate concentration. check_stock->end_fail No

Caption: A systematic workflow for troubleshooting Methioninamide solubility.

Frequently Asked Questions (FAQs)

Q1: How does the structure of Methioninamide differ from Methionine, and how does this affect solubility? A1: Methioninamide is the primary amide derivative of the amino acid L-methionine. The carboxylic acid group (-COOH) of methionine is replaced by an amide group (-CONH2). This change is significant: amides are generally less acidic than carboxylic acids and have different hydrogen bonding patterns.[4] While both have an amino group and are thus pH-sensitive, the lack of the ionizable carboxyl group in methioninamide will raise its isoelectric point compared to methionine (pI ≈ 5.7).

Q2: Can I use organic co-solvents like DMSO or ethanol to dissolve Methioninamide? A2: Yes, a common strategy is to first dissolve the compound in a minimal amount of an organic solvent like DMSO and then slowly dilute this stock into the aqueous buffer while vortexing.[2] This is often effective but requires a vehicle control in your experiments to ensure the solvent itself does not affect the biological outcome. The final concentration of the organic solvent should be kept to a minimum, typically <1%.

Q3: Why is my compound degrading in solution? A3: Methioninamide has two primary points of chemical instability. The amide bond can undergo hydrolysis, especially at extreme pH (highly acidic or alkaline) and elevated temperatures.[11] Additionally, the sulfur in the methylsulfanyl group is susceptible to oxidation, forming methionine sulfoxide.[11] To minimize degradation, it is crucial to use appropriately buffered solutions, store them at low temperatures, protect them from light, and prepare them fresh whenever possible.[11]

Q4: How does ionic strength affect solubility? A4: The effect of salt concentration (ionic strength) is complex. At low concentrations, salts can increase solubility by screening electrostatic charges that might lead to aggregation (an effect known as "salting in"). However, at very high concentrations, salts can compete for water molecules, reducing the amount of water available to hydrate the compound and thereby decreasing its solubility ("salting out").[8][9][10] Therefore, the optimal salt concentration often needs to be determined empirically.

Visualizing pH-Dependent Ionization

The net charge of Methioninamide is directly dependent on the solution's pH. This diagram illustrates the predominant ionic species in different pH environments, which is fundamental to understanding its solubility.

Caption: Predominant ionization states of Methioninamide at different pH values.

References

  • Bondos, S. E., & Bicknell, A. (2003). Detection and prevention of protein aggregation before, during, and after purification. Analytical Biochemistry, 316(2), 223-231.
  • BioPharmaSpec. (2026, January 20).
  • Biozentrum, University of Basel.
  • Sigma-Aldrich. Overcoming Aggregation in Solid-phase Peptide Synthesis. Sigma-Aldrich.
  • Unknown. (2005). Principles of Drug Action 1, Spring 2005, Amides.
  • Wikipedia. Amide. Wikipedia.
  • Various Authors. (2024, December 15). What cause protein aggregation?.
  • Ou, S., & Patel, S. (2012). Simple Theory for Salt Effects on the Solubility of Amide. The Journal of Physical Chemistry B, 116(35), 10736-10744.
  • Benchchem. Technical Support Center: Enhancing the Aqueous Solubility of (+-)-Methionine. Benchchem.
  • Tyunina, V. V., & Korableva, A. A. (2021). Thermodynamic Properties of L-Methionine and Nicotinic Acid in an Aqueous Buffer Solution. Russian Journal of Physical Chemistry A, 95(5), 1028-1034. [Link]

  • El-Sayed, A. S., & Shindia, A. A. (2010). Effect of pH on the crude L-methioninase. Journal of American Science, 6(11), 835-840. [Link]

  • LibreTexts Chemistry. (2024, October 16). 15.15: Physical Properties of Amides. Chemistry LibreTexts.
  • PubChem. 2-amino-n-(3-hydroxypropyl)-3-(methylsulfanyl)propanamide hydrochloride. PubChem.
  • Various Authors. (2021, August 3).
  • Yoshizawa, T., et al. (2021). Solubility Parameters of Amino Acids on Liquid–Liquid Phase Separation and Aggregation of Proteins. Frontiers in Molecular Biosciences, 8, 687642. [Link]

  • Wang, W., Singh, S., & Zeng, D. L. (2011). Stability Considerations for Biopharmaceuticals: Overview of Protein and Peptide Degradation Pathways.
  • Jaeger, K. E., & Liese, A. (2020). Influence of pH on activity and stability of PmAcy.
  • US Patent US20060058390A1. (2006). D-methionine formulation with improved biopharmaceutical properties.

Sources

Technical Support Center: Stabilizing 2-Amino-3-methylsulfanylpropanamide During Storage

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for 2-Amino-3-methylsulfanylpropanamide (Methioninamide). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical insights and troubleshooting advice for preventing the degradation of this compound during storage. Our goal is to ensure the integrity and reliability of your experiments by maintaining the stability of your starting materials.

Introduction: Understanding the Instability of 2-Amino-3-methylsulfanylpropanamide

2-Amino-3-methylsulfanylpropanamide, a derivative of the essential amino acid methionine, is a valuable building block in pharmaceutical and chemical synthesis. However, like many sulfur-containing amino acid derivatives, its stability can be compromised during storage, leading to the formation of impurities that can impact experimental outcomes. The primary sources of degradation are oxidation of the thioether side chain and hydrolysis of the primary amide group. This guide will provide you with the necessary knowledge and protocols to mitigate these degradation pathways.

Troubleshooting Guide: Common Degradation Issues

This section addresses common issues encountered during the storage of 2-Amino-3-methylsulfanylpropanamide, their probable causes, and actionable solutions.

Observed Issue Potential Cause(s) Recommended Solution(s)
Appearance of new peaks in HPLC analysis, particularly at earlier retention times (more polar compounds). Oxidation: The sulfur atom in the methylsulfanyl group is susceptible to oxidation by atmospheric oxygen or trace peroxides in solvents, forming methionine sulfoxide or methionine sulfone.[1][2][3][4]Inert Atmosphere: Store the compound under an inert atmosphere (e.g., argon or nitrogen) to minimize contact with oxygen.[5] Low Temperature: Store at low temperatures (-20°C or below) to reduce the rate of oxidation.[6] Solvent Purity: Use high-purity, peroxide-free solvents for any solutions.
Decrease in pH of a solution over time; formation of methionine. Hydrolysis of the Amide Bond: The primary amide can hydrolyze, especially in the presence of moisture and acidic or basic catalysts, to form methionine and ammonia.[7][8]Dry Conditions: Store the solid compound in a desiccator. For solutions, use anhydrous solvents.[5] Neutral pH: If in solution, maintain a neutral pH. Avoid acidic or alkaline conditions.
Discoloration of the solid compound (e.g., yellowing). Oxidation and other complex degradation pathways. Light Protection: Store in amber vials or in the dark to prevent photo-oxidation.[4][6] Purity Check: Before use, always verify the purity of the compound, especially if discoloration is observed.
Inconsistent experimental results or loss of biological activity. Presence of Degradation Products: Impurities from oxidation or hydrolysis can interfere with reactions or biological assays.Regular Purity Assessment: Periodically check the purity of your stored compound using a validated analytical method like HPLC.[9][10] Purification: If significant degradation has occurred, purify the compound before use.

Frequently Asked Questions (FAQs)

Storage and Handling

Q1: What are the optimal storage conditions for solid 2-Amino-3-methylsulfanylpropanamide?

A1: For long-term stability, solid 2-Amino-3-methylsulfanylpropanamide should be stored at -20°C or below in a tightly sealed, amber-colored vial under an inert atmosphere (argon or nitrogen) .[5][6] The container should be placed in a desiccator to protect it from moisture. These conditions minimize the risk of both oxidation and hydrolysis.

Q2: I need to prepare a stock solution. What is the best solvent and how should I store it?

A2: The choice of solvent depends on the downstream application. For aqueous applications, use deoxygenated, sterile water and prepare the solution fresh if possible. If storage is necessary, flash-freeze aliquots in an inert atmosphere and store them at -80°C. For organic synthesis, use anhydrous, peroxide-free solvents. Avoid prolonged storage in solution, as this increases the likelihood of degradation.

Q3: Can I store the compound at room temperature for short periods?

A3: While short-term storage at room temperature may be acceptable for brief periods (e.g., during weighing), it is not recommended. The rate of degradation, particularly oxidation, increases at higher temperatures.[4] To ensure the highest quality of your material, minimize its time outside of recommended storage conditions.

Degradation Pathways and Detection

Q4: What are the main degradation products I should be looking for?

A4: The two primary degradation products are Methioninamide sulfoxide (from oxidation) and Methionine (from hydrolysis). Further oxidation can lead to the formation of Methioninamide sulfone .

Q5: How can I detect these degradation products?

A5: High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for detecting and quantifying these impurities.[9][10] A reversed-phase C18 column with a mobile phase gradient of water and acetonitrile, both containing a small amount of a modifier like formic acid or trifluoroacetic acid, is a good starting point. Detection is typically done using UV at a low wavelength (e.g., 200-220 nm).[9]

Q6: What does the degradation pathway look like?

A6: The primary degradation pathways are visualized in the diagram below.

DegradationPathways cluster_main 2-Amino-3-methylsulfanylpropanamide Degradation Methioninamide Methioninamide Methioninamide_Sulfoxide Methioninamide Sulfoxide Methioninamide->Methioninamide_Sulfoxide Oxidation (O2, ROS) Methionine Methionine Methioninamide->Methionine Hydrolysis (H2O, H+/OH-) Methioninamide_Sulfone Methioninamide Sulfone Methioninamide_Sulfoxide->Methioninamide_Sulfone Further Oxidation

Caption: Primary degradation pathways of 2-Amino-3-methylsulfanylpropanamide.

Experimental Protocols

Protocol 1: Purity Assessment by Reversed-Phase HPLC

This protocol provides a general method for assessing the purity of 2-Amino-3-methylsulfanylpropanamide and detecting its common degradation products.

1. Materials:

  • 2-Amino-3-methylsulfanylpropanamide sample
  • HPLC-grade water
  • HPLC-grade acetonitrile (MeCN)
  • Formic acid (FA)
  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)[9]

2. Sample Preparation: a. Prepare a stock solution of the compound in water or a water/MeCN mixture at a concentration of approximately 1 mg/mL. b. Dilute the stock solution to a final concentration of 0.1 mg/mL with the mobile phase A.

3. HPLC Conditions:

  • Mobile Phase A: 0.1% FA in water
  • Mobile Phase B: 0.1% FA in MeCN
  • Flow Rate: 1.0 mL/min
  • Column Temperature: 25°C
  • Detection Wavelength: 210 nm
  • Injection Volume: 10 µL
  • Gradient: | Time (min) | %A | %B | | :--- | :-: | :-: | | 0 | 98 | 2 | | 20 | 70 | 30 | | 22 | 98 | 2 | | 25 | 98 | 2 |

4. Data Analysis:

  • The parent compound, 2-Amino-3-methylsulfanylpropanamide, will be the major peak.
  • Degradation products like methionine sulfoxide and methionine will typically elute earlier due to their increased polarity.
  • Calculate the percentage purity by dividing the peak area of the main compound by the total peak area of all components.
Workflow for Handling and Storage

The following workflow diagram illustrates the best practices for handling and storing 2-Amino-3-methylsulfanylpropanamide to ensure its stability.

HandlingWorkflow cluster_workflow Handling and Storage Workflow start Receive Compound store Store at ≤ -20°C under Inert Gas in a Desiccator start->store weigh Weigh Quickly in a Dry Environment store->weigh dissolve Dissolve in Deoxygenated/Anhydrous Solvent weigh->dissolve use Use Immediately in Experiment dissolve->use aliquot Aliquot and Store at -80°C dissolve->aliquot If not for immediate use

Caption: Recommended workflow for handling and storing 2-Amino-3-methylsulfanylpropanamide.

References

  • Levine, R. L., Moskovitz, J., & Stadtman, E. R. (2000). Oxidation of methionine in proteins: roles in antioxidant defense and cellular regulation. IUBMB life, 50(4-5), 301–307. [Link]

  • Luo, S., & Levine, R. L. (2009). Methionine Oxidation and Reduction in Proteins. Methods in enzymology, 464, 35–51. [Link]

  • Stadtman, E. R., & Levine, R. L. (2003). Methionine oxidation and aging. Biochimica et Biophysica Acta (BBA) - Molecular Basis of Disease, 1647(1-2), 131-135. [Link]

  • LibreTexts. (2021, January 19). 18.5: Pathways of Amino Acid Degradation. Biology LibreTexts. [Link]

  • Wikipedia contributors. (2024, February 27). Methionine. In Wikipedia, The Free Encyclopedia. [Link]

  • Stadtman, E. R., Van Remmen, H., Richardson, A., & Levine, R. L. (2003). Oxidation of methionine residues of proteins: biological consequences. Antioxidants & redox signaling, 5(5), 579–584. [Link]

  • Chi, Y., & Levine, R. L. (2008). Effect of Methionine Oxidation on the Structural Properties, Conformational Stability, and Aggregation of Immunoglobulin Light Chain LEN. Biochemistry, 47(34), 8964–8974. [Link]

  • Gáspár, A., & Farkas, E. (2009). Hydrolysis of the amide bond in methionine-containing peptides catalyzed by various palladium(II) complexes: dependence of the hydrolysis rate on the steric bulk of the catalyst. Bioorganic chemistry, 37(5), 173–179. [Link]

  • Loba Chemie. (2018, December 10). 2-AMINO-3-METHYLPYRIDINE FOR SYNTHESIS MSDS. [Link]

  • ResearchGate. (2015, November 26). What are stabilizers for amides, imides and amines for their long time storage?[Link]

  • Irlinger, F., & Mounier, E. (2009). l-Methionine Degradation Pathway in Kluyveromyces lactis: Identification and Functional Analysis of the Genes Encoding l-Methionine Aminotransferase. Applied and environmental microbiology, 75(1), 200–208. [Link]

  • Agilent. (n.d.). Amino Acid Standard - SAFETY DATA SHEET. [Link]

  • Bhambhani, A., & Blue, J. T. (2011). Stability Considerations for Biopharmaceuticals: Overview of Protein and Peptide Degradation Pathways. BioProcess International. [Link]

  • EAWAG. (1998, August 7). Methionine and Threonine Degradation Pathway. [Link]

  • Google Patents. (n.d.).
  • NextSDS. (n.d.). 2-amino-3-(methylsulfanyl)-N-[3-(methylsulfanyl)propyl]propanamide. [Link]

  • SIELC Technologies. (n.d.). HPLC Method for Analysis of Methionine on Primesep 100 Column. [Link]

  • Clark, J. (n.d.). the hydrolysis of amides. Chemguide. [Link]

  • ResearchGate. (n.d.). Analytical methods used for determination of L-methionine in fermentation broth. [Link]

  • Packer, N. H. (1998). Hydrolysis of Samples for Amino Acid Analysis. In The Protein Protocols Handbook (pp. 411-416). Humana Press. [Link]

  • Schomaker, J. M., et al. (2018). Mechanistic Insight Facilitates Discovery of a Mild and Efficient Copper-Catalyzed Dehydration of Primary Amides to Nitriles Using Hydrosilanes. Journal of the American Chemical Society, 140(4), 1435-1444. [Link]

  • LibreTexts. (2024, September 30). 21.7: Chemistry of Amides. Chemistry LibreTexts. [Link]

  • Giglio, J., et al. (2018). An alternative methodology for the determination of the radiochemical purity of 11C-methionine. EJNMMI radiopharmacy and chemistry, 3(1), 19. [Link]

  • Karakawa, M., et al. (2022). Impurity profiling of L-methionine by HPLC on a mixed mode column. Journal of Pharmaceutical and Biomedical Analysis, 209, 114510. [Link]

  • Clark, J. (n.d.). the preparation of amides. Chemguide. [Link]

  • Ashenhurst, J. (2018, February 28). The Amide Functional Group: Properties, Synthesis, and Nomenclature. Master Organic Chemistry. [Link]

  • Katragadda, U., et al. (2010). Chemical and Enzymatic Stability of Amino acid Prodrugs Containing Methoxy, Ethoxy and Propylene Glycol Linkers. Pharmaceutical research, 27(4), 699–709. [Link]

  • National Center for Biotechnology Information. (n.d.). (2S)-1-amino-3-(methylsulfanyl)propan-2-ol hydrochloride. PubChem. [Link]

  • NextSDS. (n.d.). (2R)-2-amino-3-(methylsulfanyl)propan-1-ol — Chemical Substance Information. [Link]

Sources

Technical Support Center: Optimizing Reaction Conditions for 2-Amino-3-methylsulfanylpropanamide Functionalization

Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Senior Application Scientist, Chemical Synthesis Division

Welcome to the dedicated technical support center for researchers, scientists, and drug development professionals working with 2-Amino-3-methylsulfanylpropanamide. This molecule, the amide derivative of the amino acid methionine, is a versatile building block. However, its unique structural features—a primary amine, a terminal amide, and a nucleophilic thioether side chain—present specific challenges during chemical modification.

This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you navigate these challenges, optimize your reaction conditions, and achieve high-yield, high-purity functionalized products.

Section 1: Core Principles & Pre-Reaction Troubleshooting

This section addresses fundamental questions about the reactivity of 2-Amino-3-methylsulfanylpropanamide and essential quality control steps before starting your experiment.

Q1: What are the primary reactive sites on 2-Amino-3-methylsulfanylpropanamide and their relative reactivities?

A1: There are two primary sites of reactivity under typical functionalization conditions:

  • α-Amino Group: This is the most nucleophilic and common site for functionalization. It readily undergoes reactions like acylation, alkylation, and sulfonylation.

  • Thioether Side Chain (-S-CH₃): The sulfur atom is nucleophilic and highly susceptible to oxidation and alkylation, which are the most common sources of side reactions.[1][2] The thioether is resistant to protonation and remains a reactive nucleophile even at low pH.[1]

The C-terminal primary amide is generally unreactive unless subjected to harsh hydrolytic conditions (strong acid or base at high temperatures), which are not typical for selective functionalization.

Q2: My reaction yield is consistently low. What should I check before troubleshooting the reaction itself?

A2: Before optimizing reaction parameters, it's crucial to validate your starting materials and setup.

  • Starting Material Purity: Is your 2-Amino-3-methylsulfanylpropanamide pure? Contaminants can interfere with the reaction. Confirm purity via NMR or LC-MS.

  • Solvent Quality: Are you using anhydrous (dry) solvents? Water can hydrolyze activated reagents, especially in acylation reactions, leading to low yields. For moisture-sensitive reactions, ensure solvents are freshly distilled or from a sealed bottle.

  • Reagent Integrity: Are your coupling agents, acylating agents, or other reagents fresh? Many reagents, particularly carbodiimides and activated esters, are moisture-sensitive and degrade over time.[3]

  • Inert Atmosphere: Are you running the reaction under an inert atmosphere (e.g., Nitrogen or Argon)? This is critical for preventing side reactions with atmospheric oxygen and moisture, especially when using sensitive reagents.

Section 2: Troubleshooting N-Acylation Reactions

N-acylation to form a new amide bond at the α-amino group is the most common functionalization. This section addresses frequent issues encountered during this process.

Q3: I'm attempting an N-acylation (peptide coupling) and getting a low yield of my desired product. What's the likely cause?

A3: Low yield in N-acylation is a multi-faceted problem. The flowchart below provides a decision-making process for troubleshooting. The most common causes are inefficient carboxyl group activation, competing side reactions, or poor solubility.

G cluster_start cluster_diag Diagnosis cluster_sol Solutions start Low Yield in N-Acylation analyze Analyze Crude Reaction Mixture (LC-MS / TLC) start->analyze unreacted_sm Unreacted Starting Material? analyze->unreacted_sm side_products Significant Side Products? analyze->side_products unreacted_sm->side_products No sol_activation Improve Carboxyl Activation: 1. Switch to a stronger coupling reagent (e.g., HATU, HBTU). 2. Add HOBt or HOAt as an additive. 3. Check reagent stoichiometry (use slight excess of acylating agent). unreacted_sm->sol_activation Yes sol_conditions Optimize Reaction Conditions: 1. Increase reaction time or temperature. 2. Change solvent to improve solubility (e.g., DMF, NMP). 3. Ensure anhydrous conditions. unreacted_sm->sol_conditions Yes sol_side_reactions Address Side Reactions: 1. Identify side products (e.g., N-acylurea, oxidized starting material). 2. See Section 3 for thioether issues. 3. For N-acylurea, use HOBt or switch from DCC to EDC. side_products->sol_side_reactions Yes G compound Boc-Protected Amine tBu_cation tert-Butyl Cation (Electrophile) compound->tBu_cation Deprotection TFA TFA (Acid) S_alkylation S-Alkylation (Irreversible Side Product) tBu_cation->S_alkylation thioether Thioether Side Chain (Nucleophile) thioether->S_alkylation Nucleophilic Attack

Sources

Technical Support Center: Overcoming Low Cell Permeability of 2-Amino-3-methylsulfanylpropanamide

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-Amino-3-methylsulfanylpropanamide. This guide is designed to provide in-depth technical assistance and troubleshooting strategies to address the common challenge of low cell permeability with this and similar molecules. Our goal is to equip you with the scientific rationale and practical protocols to enhance the cellular uptake of your compound of interest.

I. Understanding the Challenge: Why Does 2-Amino-3-methylsulfanylpropanamide Exhibit Low Cell Permeability?

The cell membrane is a formidable barrier for many potential therapeutics. Understanding the physicochemical properties of 2-Amino-3-methylsulfanylpropanamide is the first step in diagnosing and overcoming permeability issues. As a derivative of the amino acid methionine, it possesses characteristics that can hinder its passive diffusion across the lipid bilayer.

Frequently Asked Questions (FAQs)

Q1: What are the key physicochemical properties of 2-Amino-3-methylsulfanylpropanamide that likely contribute to its low cell permeability?

  • Predicted Physicochemical Properties of 2-Amino-3-methylsulfanylpropanamide:

PropertyPredicted ValueImplication for Permeability
Molecular Weight ~148.23 g/mol Favorable (<500 Da)
LogP (Lipophilicity) ~ -1.5Low lipophilicity, likely poor passive diffusion
Hydrogen Bond Donors 3Moderate, but can still hinder membrane crossing
Hydrogen Bond Acceptors 3Moderate, contributes to polarity
Polar Surface Area (PSA) ~78.5 ŲRelatively high, indicating polarity

These values are estimations and may vary slightly depending on the prediction software used.

The low predicted LogP value suggests that the molecule is more soluble in water than in lipids, which is a primary reason for poor passive diffusion across the cell membrane.[1] The presence of multiple hydrogen bond donors and acceptors, along with a significant polar surface area, further contributes to its hydrophilic nature.

Q2: My compound is an amino acid derivative. Shouldn't it be taken up by cells?

A2: While cells have dedicated transporters for amino acids, this does not guarantee the uptake of all amino acid derivatives.[4] The specificity of these transporters is crucial. Modifications to the amino acid structure, such as the amidation of the carboxyl group in 2-Amino-3-methylsulfanylpropanamide, can significantly alter its recognition by these transporters. It's possible that your compound is not a substrate for the common methionine transporters like SLC7A5 or SLC43A2.[5][6]

Q3: What is the difference between passive diffusion and active transport, and why is it important for my compound?

A3:

  • Passive Diffusion: This is the movement of a substance across a membrane from an area of high concentration to an area of low concentration, without the help of a transport protein. This process is favored by small, lipophilic molecules.

  • Active Transport: This process requires a carrier protein to move a substance across a membrane, often against its concentration gradient. This is an energy-dependent process and is highly specific to the substrate.

Understanding which mechanism is dominant for your compound is critical for developing a strategy to improve its uptake. If passive diffusion is the limiting factor, increasing lipophilicity is a key strategy. If the compound is a substrate for a transporter, you might be able to leverage this for targeted delivery.

II. Troubleshooting and Solutions: A Practical Guide

This section provides actionable strategies to enhance the cell permeability of 2-Amino-3-methylsulfanylpropanamide. We will explore both chemical modification approaches and experimental optimization techniques.

Troubleshooting Guide 1: Enhancing Passive Permeability through Prodrug Strategies

A prodrug is an inactive or less active derivative of a drug molecule that is converted into the active form within the body.[7][8] This approach is particularly useful for overcoming poor permeability by temporarily masking polar functional groups.

Strategy: Esterification to Create a Lipophilic Prodrug

The primary amino and amide groups of 2-Amino-3-methylsulfanylpropanamide are major contributors to its polarity. By masking the amine group with a lipophilic promoiety, we can increase its LogP value and enhance its ability to passively diffuse across the cell membrane.

Experimental Protocol: Synthesis of an Ester-Linked Prodrug

This is a generalized protocol. The specific choice of anhydride and reaction conditions may need to be optimized for your specific compound.

  • Dissolve 2-Amino-3-methylsulfanylpropanamide in a suitable aprotic solvent (e.g., Dichloromethane).

  • Add a lipophilic acid anhydride (e.g., acetic anhydride, for a simple acetylated prodrug) and a non-nucleophilic base (e.g., triethylamine) to the reaction mixture.

  • Stir the reaction at room temperature for a specified period (e.g., 2-4 hours), monitoring the reaction progress by thin-layer chromatography (TLC).

  • Quench the reaction with a mild acid (e.g., saturated ammonium chloride solution).

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Purify the resulting prodrug using column chromatography.

  • Characterize the final product using techniques such as NMR and mass spectrometry to confirm its structure and purity.

dot

prodrug_strategy Compound 2-Amino-3-methylsulfanylpropanamide (Low Permeability) Prodrug Lipophilic Prodrug (High Permeability) Compound->Prodrug Chemical Modification (Esterification) ActiveDrug Active Drug (Intracellular) Prodrug->ActiveDrug Intracellular Cleavage (Esterases)

Caption: Prodrug strategy to enhance cell permeability.

Troubleshooting Guide 2: Investigating and Leveraging Transporter-Mediated Uptake

If modifying the compound is not feasible or desirable, exploring the possibility of active transport is a valuable alternative.

Strategy: Screening for Transporter Substrate Activity

The first step is to determine if 2-Amino-3-methylsulfanylpropanamide is a substrate for any known amino acid transporters.

Experimental Protocol: Competitive Uptake Assay

This protocol uses a known substrate of a specific transporter to see if your compound can compete for uptake.

  • Culture cells known to express the transporter of interest (e.g., a cell line overexpressing SLC7A5).

  • Pre-incubate the cells with a buffer solution.

  • Add a known radiolabeled substrate of the transporter (e.g., ³H-Methionine) in the presence or absence of a high concentration of 2-Amino-3-methylsulfanylpropanamide.

  • Incubate for a short period to allow for uptake.

  • Wash the cells with ice-cold buffer to stop the uptake.

  • Lyse the cells and measure the intracellular radioactivity using a scintillation counter.

  • Compare the uptake of the radiolabeled substrate in the presence and absence of your compound. A significant decrease in radioactivity in the presence of your compound suggests it is a competitive inhibitor and likely a substrate of the same transporter.

dot

transporter_uptake cluster_extracellular Extracellular cluster_intracellular Intracellular Compound 2-Amino-3-methylsulfanylpropanamide Transporter Amino Acid Transporter (e.g., SLC7A5) Compound->Transporter Binding IntracellularCompound Intracellular Compound Transporter->IntracellularCompound Translocation

Caption: Transporter-mediated uptake of an amino acid analog.

III. Experimental Validation: In Vitro Permeability Assays

Once you have developed a strategy to improve the permeability of your compound, it is essential to validate its effectiveness experimentally. The following are two widely used in vitro assays for this purpose.

Assay 1: Parallel Artificial Membrane Permeability Assay (PAMPA)

The PAMPA assay is a high-throughput, cell-free method that predicts passive membrane permeability.[9][10] It is a cost-effective way to screen a large number of compounds or different prodrug formulations.

Experimental Protocol: PAMPA

  • Prepare a lipid solution (e.g., lecithin in dodecane) to mimic the cell membrane.

  • Coat the filter of a donor plate with the lipid solution.

  • Add your test compound to the donor wells.

  • Place the donor plate on top of an acceptor plate containing a buffer solution.

  • Incubate the plate for a set period (e.g., 4-18 hours).

  • Measure the concentration of the compound in both the donor and acceptor wells using a suitable analytical method (e.g., LC-MS/MS).

  • Calculate the permeability coefficient (Pe) using the following formula:

    Pe = (V_A * C_A(t)) / (Area * t * (C_D(t) - C_A(t)))

    Where:

    • V_A is the volume of the acceptor well

    • C_A(t) is the concentration in the acceptor well at time t

    • Area is the surface area of the filter

    • t is the incubation time

    • C_D(t) is the concentration in the donor well at time t

Assay 2: Caco-2 Permeability Assay

The Caco-2 assay is a cell-based model that is considered the gold standard for predicting in vivo intestinal absorption. Caco-2 cells, when grown on a semi-permeable membrane, differentiate into a monolayer of polarized enterocytes that mimic the intestinal barrier.

Experimental Protocol: Caco-2 Permeability Assay

  • Seed Caco-2 cells on a semi-permeable membrane in a transwell plate.

  • Culture the cells for 21-25 days to allow for differentiation and formation of a tight monolayer.

  • Measure the transepithelial electrical resistance (TEER) to confirm the integrity of the monolayer.

  • Add your test compound to the apical (A) side of the monolayer.

  • Take samples from the basolateral (B) side at various time points.

  • Measure the concentration of the compound in the basolateral samples.

  • Calculate the apparent permeability coefficient (Papp) using the formula:

    Papp = (dQ/dt) / (A * C0)

    Where:

    • dQ/dt is the rate of appearance of the compound on the basolateral side

    • A is the surface area of the membrane

    • C0 is the initial concentration on the apical side

Data Interpretation:

AssayHigh PermeabilityModerate PermeabilityLow Permeability
PAMPA (Pe) > 5 x 10⁻⁶ cm/s1 - 5 x 10⁻⁶ cm/s< 1 x 10⁻⁶ cm/s
Caco-2 (Papp) > 10 x 10⁻⁶ cm/s1 - 10 x 10⁻⁶ cm/s< 1 x 10⁻⁶ cm/s

IV. Concluding Remarks

Overcoming low cell permeability is a multifaceted challenge that often requires a combination of chemical and biological approaches. By systematically evaluating the physicochemical properties of your compound, exploring prodrug strategies, and investigating transporter-mediated uptake, you can significantly enhance its therapeutic potential. The experimental protocols provided in this guide offer a starting point for your investigations. Remember that optimization is key, and the specific conditions for your compound may need to be tailored.

V. References

  • Creative Bioarray. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol. Retrieved from [Link]

  • Gessner, A., Konc, J., & Bren, U. (2020). Amino Acids in the Development of Prodrugs. Molecules, 25(16), 3654.

  • Creative Bioarray. (n.d.). Caco-2 Permeability Assay Protocol. Retrieved from [Link]

  • European Union Reference Laboratory for Alternatives to Animal Testing (EURL ECVAM). (2013). DB-ALM Protocol n° 142: Permeability Assay on Caco-2 Cells. Retrieved from [Link]

  • Creative Bioarray. (n.d.). Caco-2 Permeability Assay. Retrieved from [Link]

  • Wikipedia. (2023, November 29). Methionine. Retrieved from [Link]

  • Technology Networks. (n.d.). PAMPA Permeability Assay. Retrieved from [Link]

  • Majumdar, S., & Mitra, A. K. (2011). Amino acid prodrugs for oral delivery: Challenges and opportunities. Expert Opinion on Drug Delivery, 8(9), 1157-1175.

  • Creative Bioarray. (n.d.). In Vitro Permeability Assay. Retrieved from [Link]

  • Chapman, S. A., & Hostetler, K. Y. (2013). Evolution of an Amino Acid-based Prodrug Approach: Stay Tuned. Current topics in medicinal chemistry, 13(18), 2336–2351.

  • Foti, C., & Dal-Negro, R. (2021). Emerging roles for methionine metabolism in immune cell fate and function. Frontiers in Immunology, 12, 789935.

  • Chapman, S. A., & Hostetler, K. Y. (2013). Evolution of an Amino Acid Based Prodrug Approach: Stay Tuned. ACS Medicinal Chemistry Letters, 4(2), 197–201.

  • Concept Life Sciences. (n.d.). Caco-2 Permeability. Retrieved from [Link]

  • Kadner, R. J. (1974). Transport Systems for l-Methionine in Escherichia coli. Journal of Bacteriology, 117(1), 232-241.

  • Saini, N., Naaz, A., Metur, S. P., Gahlot, P., Walvekar, A., Dutta, A., ... & Laxman, S. (2022). Methionine uptake via the SLC43A2 transporter is essential for regulatory T-cell survival. The EMBO journal, 41(5), e109221.

  • Sinclair, L. V., Howden, A. J., Smith, G. R., Hukelmann, J. L., Olejniczak, S. H., & Cantrell, D. A. (2019). Antigen receptor control of methionine metabolism in T cells. eLife, 8, e44210.

  • De-Souza, E. A., & de-Souza, A. C. (2019). In Vitro Methods for Measuring the Permeability of Cell Monolayers. Current protocols in toxicology, 81(1), e89.

  • Sinclair, L. V., Rolf, J., Emslie, E., Gerriets, V. A., & Cantrell, D. A. (2013). Antigen receptor control of methionine metabolism in T cells. eLife, 2, e01235.

  • Li, Y., Zhang, Y., & Li, Z. (2020). Real-Time Parallel Artificial Membrane Permeability Assay Based on Supramolecular Fluorescent Artificial Receptors. ACS sensors, 5(11), 3506–3512.

  • BioAssay Systems. (n.d.). Parallel Artificial Membrane Permeability Assay Kit (PAMPA-096). Retrieved from [Link]

  • Evotec. (n.d.). Caco-2 Permeability Assay. Retrieved from [Link]

  • Lu, S. C. (2020). Rethinking the bioavailability and cellular transport properties of S-adenosylmethionine. Hepatology Communications, 4(1), 14-22.

  • Wikipedia. (2023, November 29). Lipinski's rule of five. Retrieved from [Link]

  • Jorgensen, W. L., & Duffy, E. M. (2021). Permeability Benchmarking: Guidelines for Comparing in Silico, in Vitro, and in Vivo Measurements. Journal of Chemical Information and Modeling, 61(4), 1545-1554.

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 6137, L-Methionine. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 84815, D-Methionine. Retrieved from [Link]

  • University of Arizona. (n.d.). The Biology Project: The Chemistry of Amino Acids - Methionine. Retrieved from [Link]

  • Ravanel, S., Gakière, B., Job, D., & Douce, R. (1998). The specific features of methionine biosynthesis and metabolism in plants. Proceedings of the National Academy of Sciences, 95(13), 7805-7812.

  • Lukinavičius, G., & Johnsson, K. (2022). Analogs of S-Adenosyl-L-Methionine in Studies of Methyltransferases. Chembiochem : a European journal of chemical biology, 23(8), e202100685.

  • Patsnap. (2025, May 21). What are the exceptions to Lipinski's Rule of 5?. Retrieved from [Link]

  • Zenovel. (2025, August 12). Lipinski's Rule of 5 in Modern Drug Discovery. Retrieved from [Link]

  • GARDP. (n.d.). Lipinski's Rule of 5. Retrieved from [Link]

  • Ciaffardini, F., Zampieri, M., Chiaradonna, F., & Braconi, D. (2020). Methionine Supplementation Affects Metabolism and Reduces Tumor Aggressiveness in Liver Cancer Cells. Cancers, 12(10), 2862.

  • Farina, M., Aschner, M., & Rocha, J. B. (2013). Modulation of methylmercury uptake by methionine: Prevention of mitochondrial dysfunction in rat liver slices by a mimicry mechanism. Toxicology and applied pharmacology, 273(2), 317–324.

  • Milenković, D., & Stojanović, S. (2020). Lipinski's rule of five, famous extensions and famous exceptions. Chemia Naissensis, 3(1), 171-177.

  • Pinna, C., Toso, F., Pegolo, S., & Schiavon, S. (2021). Evaluation of the Absorption of Methionine Carried by Mineral Clays and Zeolites in Porcine Ex Vivo Permeability Models. Animals, 11(7), 2021.

  • Wang, L., Liu, R., & Zhang, M. (2021). Improvement on Permeability of Cyclic Peptide/Peptidomimetic: Backbone N-Methylation as A Useful Tool. Molecules, 26(11), 3209.

  • Last, R. L., & Emr, S. D. (2022). Art2 mediates selective endocytosis of methionine transporters during adaptation to sphingolipid depletion. bioRxiv.

  • Promega. (2021, October 22). Troubleshooting Cell based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to An. Retrieved from [Link]

  • Wroblowski, B., Neubauer, A., & Jäschke, A. (2017). Evaluating Cellular Drug Uptake with Fluorescent Sensor Proteins. ACS chemical biology, 12(8), 2049–2053.

  • Zhang, Y., & Li, Z. (2019). Improving cellular uptake of therapeutic entities through interaction with components of cell membrane. Expert opinion on drug delivery, 16(8), 783–793.

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reducing side-product formation in "2-Amino-3-methylsulfanylpropanamide" reactions

Author: BenchChem Technical Support Team. Date: April 2026

A Guide to Minimizing Side-Product Formation for Researchers, Scientists, and Drug Development Professionals

Frequently Asked Questions (FAQs)

Q1: My reaction is showing a significant amount of a diastereomeric impurity. What is the likely cause and how can I prevent it?

A1: The most probable cause is racemization at the α-carbon of the 2-Amino-3-methylsulfanylpropanamide. This is a common issue with cysteine derivatives, especially under basic conditions or with certain coupling reagents. To minimize this, avoid prolonged pre-activation times with coupling reagents and consider using a weaker base like N-methylmorpholine (NMM) or 2,4,6-collidine instead of stronger bases such as diisopropylethylamine (DIEA).[1][2]

Q2: I've observed a product with a mass increase of 16 Da. What is this side-product and how can I avoid it?

A2: A mass increase of 16 Da strongly suggests the oxidation of the methylsulfanyl group to a sulfoxide. This can occur if the reaction is exposed to oxidizing agents or even atmospheric oxygen over extended periods. To prevent this, ensure your reaction is performed under an inert atmosphere (e.g., nitrogen or argon) and use de-gassed solvents.

Q3: My reaction mixture has a pungent odor and I'm seeing a product with a lower molecular weight than expected. What could be happening?

A3: This is indicative of β-elimination of the methylsulfanyl group, leading to the formation of a dehydroalanine intermediate which can then undergo further reactions. This side reaction is often promoted by strong bases.[3] Using milder basic conditions and lower reaction temperatures can help to suppress this pathway.

Q4: I am struggling to couple a carboxylic acid to 2-Amino-3-methylsulfanylpropanamide. What are the recommended coupling reagents?

A4: For efficient amide bond formation with minimal side reactions, carbodiimide-based reagents like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of an additive like 1-hydroxybenzotriazole (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) are recommended.[2][4] Phosphonium and aminium-based reagents like BOP, HBTU, and HATU can also be effective but may require careful optimization to minimize racemization.[1]

Troubleshooting Guide: A Deeper Dive into Side-Product Formation

This section provides a detailed analysis of the most common side reactions encountered when working with 2-Amino-3-methylsulfanylpropanamide, along with preventative strategies and corrective measures.

Racemization: Protecting Chiral Integrity

Racemization, the conversion of the desired L-enantiomer to a mixture of L- and D-enantiomers, is a critical issue that can compromise the biological activity of the final product.

Mechanism of Racemization:

During the activation of a carboxylic acid for coupling to the amino group of 2-Amino-3-methylsulfanylpropanamide, the α-proton of the amino acid derivative becomes acidic. In the presence of a base, this proton can be abstracted to form a planar enolate intermediate. Reprotonation can then occur from either face of the planar intermediate, leading to a mixture of L- and D-enantiomers.[2]

racemization cluster_coupling Amide Coupling Reaction L_Amino_Amide L-2-Amino-3-methylsulfanylpropanamide Enolate Planar Enolate Intermediate L_Amino_Amide->Enolate α-proton abstraction Activated_Acid Activated Carboxylic Acid Activated_Acid->Enolate Base Base Base->Enolate D_Amino_Amide D-2-Amino-3-methylsulfanylpropanamide (Side-Product) Enolate->D_Amino_Amide Reprotonation Coupled_Product Desired N-Acyl Product (L-form) Enolate->Coupled_Product Reprotonation & Coupling

Caption: Mechanism of base-catalyzed racemization.

Preventative Measures & Protocols:

  • Choice of Coupling Reagent: Carbodiimide reagents (DCC, EDC) with additives (HOBt, Oxyma) are generally preferred as they can be used under milder basic conditions.[2][4]

  • Base Selection: Use weaker bases such as N-methylmorpholine (NMM) or 2,4,6-collidine. If a stronger base like DIEA is necessary, use it in stoichiometric amounts and add it slowly to the reaction mixture.[1]

  • Avoid Pre-activation: For many coupling reagents, prolonged pre-activation of the carboxylic acid before adding the amino component can increase the risk of racemization. It is often better to add the coupling reagent to a mixture of the carboxylic acid and 2-Amino-3-methylsulfanylpropanamide.[1]

  • Solvent Choice: Less polar solvents, such as a mixture of dichloromethane (DCM) and dimethylformamide (DMF), can sometimes reduce the rate of racemization compared to neat DMF.[1]

  • Temperature Control: Perform the coupling reaction at a lower temperature (e.g., 0 °C) to minimize the rate of enolization.

ParameterRecommended ConditionRationale
Coupling Reagent EDC/HOBt, DIC/OxymaLower basicity requirements, reducing racemization risk.[2]
Base NMM, 2,4,6-CollidineWeaker bases are less likely to abstract the α-proton.[1]
Solvent DCM/DMF mixturesCan reduce the polarity of the reaction medium, disfavoring enolate formation.[1]
Temperature 0 °C to room temperatureLower temperatures slow down the rate of racemization.

Analytical Detection:

Chiral High-Performance Liquid Chromatography (HPLC) is the most effective method for detecting and quantifying racemization. Derivatization of the hydrolyzed product with a chiral derivatizing agent like Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, FDAA) allows for the separation and quantification of the L- and D-enantiomers.[5]

Oxidation: Protecting the Sulfur Moiety

The sulfur atom in the methylsulfanyl group is susceptible to oxidation, primarily forming the corresponding sulfoxide.

Mechanism of Oxidation:

Oxidation can be initiated by various oxidizing agents, including atmospheric oxygen, especially in the presence of light or metal catalysts. The reaction involves the addition of an oxygen atom to the sulfur atom.

oxidation Thioether 2-Amino-3-methylsulfanylpropanamide Sulfoxide S-Methyl-L-cysteine-S-oxide amide (Side-Product) Thioether->Sulfoxide Oxidant Oxidizing Agent (e.g., O₂, H₂O₂) Oxidant->Sulfoxide

Caption: Oxidation of the methylsulfanyl group.

Preventative Measures & Protocols:

  • Inert Atmosphere: Always conduct reactions under an inert atmosphere of nitrogen or argon to exclude atmospheric oxygen.

  • De-gassed Solvents: Use solvents that have been thoroughly de-gassed by methods such as sparging with an inert gas or freeze-pump-thaw cycles.

  • Avoid Oxidizing Agents: Ensure that all reagents are free from peroxide impurities.

  • Storage: Store 2-Amino-3-methylsulfanylpropanamide and its derivatives under an inert atmosphere, protected from light, and at a low temperature.

Analytical Detection:

Reversed-phase HPLC coupled with mass spectrometry (LC-MS) is an excellent technique for identifying the sulfoxide side-product, which will have a molecular weight 16 Da higher than the starting material. A specific LC-MS/MS method has been developed for the simultaneous quantification of S-methyl-L-cysteine and its sulfoxide.[6]

β-Elimination: Preventing Degradation

The β-elimination of the methylsulfanyl group is another potential side reaction, particularly under basic conditions.

Mechanism of β-Elimination:

A base can abstract the α-proton, and the resulting carbanion can then eliminate the methylsulfanyl group to form a dehydroalanine derivative. This highly reactive intermediate can then be trapped by nucleophiles present in the reaction mixture, such as the amine starting material or piperidine (if used for Fmoc deprotection in a peptide synthesis context).[3]

beta_elimination Amino_Amide 2-Amino-3-methylsulfanylpropanamide Carbanion Carbanion Intermediate Amino_Amide->Carbanion α-proton abstraction Base Strong Base Base->Carbanion Dehydroalanine Dehydroalanine Derivative Carbanion->Dehydroalanine -SCH₃ Adduct Nucleophilic Adduct (Side-Product) Dehydroalanine->Adduct Nucleophile Nucleophile (e.g., Amine, Piperidine) Nucleophile->Adduct

Caption: Mechanism of β-elimination and subsequent adduct formation.

Preventative Measures & Protocols:

  • Base Selection: Avoid strong bases. Use weaker bases like NMM or 2,4,6-collidine.

  • Temperature Control: Keep the reaction temperature as low as possible to disfavor the elimination reaction.

  • Protecting Groups: In the context of peptide synthesis, using bulky protecting groups on the cysteine sulfur can sterically hinder β-elimination.[3] While the methyl group in 2-Amino-3-methylsulfanylpropanamide is not a traditional protecting group, this principle highlights the importance of steric factors.

Analytical Detection:

LC-MS is the primary tool for identifying β-elimination products. The initial elimination product will have a mass corresponding to the loss of the methylsulfanyl group (CH₃S-). Subsequent adducts will have masses corresponding to the addition of the trapping nucleophile to the dehydroalanine intermediate.

Hydrolysis: Ensuring Stability

The amide bond of 2-Amino-3-methylsulfanylpropanamide and its N-acyl derivatives can be susceptible to hydrolysis, especially under acidic conditions.

Mechanism of Hydrolysis:

Under acidic conditions, the amide carbonyl is protonated, making it more electrophilic and susceptible to nucleophilic attack by water. This leads to the cleavage of the amide bond, yielding the corresponding carboxylic acid and ammonia (or the primary amine in the case of a substituted amide). The stability of N-acylated amino acid amides can be surprisingly dependent on the nature of the N-acyl group, with electron-rich acyl groups sometimes accelerating hydrolysis.[7]

Preventative Measures & Protocols:

  • Control of pH: Maintain the pH of the reaction mixture within a stable range. Avoid prolonged exposure to strong acids or bases.

  • Aqueous Workup: During aqueous workup procedures, minimize the contact time with acidic or basic aqueous layers.

  • Storage: Store the final product in a dry, aprotic solvent at a low temperature.

Analytical Detection:

The primary method for detecting hydrolysis is LC-MS, which will show the appearance of the corresponding carboxylic acid. The purity of the product over time can be monitored by HPLC with UV detection.

References

  • Unexpected Hydrolytic Instability of N-Acylated Amino Acid Amides and Peptides. J. Org. Chem. 2014, 79, 13, 5972–5986. [Link]

  • Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC. [Link]

  • An LC-MS/MS Method to Measure S-Methyl-l-Cysteine and S-Methyl-l-Cysteine Sulfoxide in Human Specimens Using Isotope Labelled Internal Standards. Metabolites 2019, 9, 7, 138. [Link]

  • Cysteine amide adduct formation from carboxylic acid drugs via UGT-mediated bioactivation in human liver microsomes. J. Appl. Toxicol. 2016, 36, 3, 346-356. [Link]

  • Occurrence and Minimization of Cysteine Racemization during Stepwise Solid-Phase Peptide Synthesis. J. Org. Chem. 1997, 62, 13, 4307–4312. [Link]

  • Cysteine Racemization in Fmoc-SPPS: Prevention & Detection. Peptide Chemistry. [Link]

  • Conformational studies of the N-acetyl-S-methyl-l-cysteinyl-l-histidylglycine methyl amide cation using the AM1 method. J. Mol. Struct. THEOCHEM 1999, 491, 1-3, 135-142. [Link]

  • N-to-S Acyl Transfer as an Enabling Strategy in Asymmetric and Chemoenzymatic Synthesis. JACS Au 2024, 4, 5, 2035–2043. [Link]

  • Amides from Carboxylic Acids-DCC and EDC Coupling. Chemistry Steps. [Link]

  • β-Elimination Side Reactions. ResearchGate. [Link]

  • Development of Naturally Inspired Peptide and Protein Chemistry. J. Synth. Org. Chem., Jpn. 2022, 80, 11, 956-966. [Link]

  • Determination of N-acetyl-S-(N-methylcarbamoyl)cysteine (AMCC) in urine by high-performance liquid chromatography combined with mass spectrometry. Rapid Commun. Mass Spectrom. 2004, 18, 16, 1865-8. [Link]

  • Cysteine amide adduct formation from carboxylic acid drugs via UGT-mediated bioactivation in human liver microsomes. J. Appl. Toxicol. 2016, 36, 3, 346-56. [Link]

Sources

Technical Support Center: Bioanalysis of 2-Amino-3-methylsulfanylpropanamide

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the bioanalysis of 2-Amino-3-methylsulfanylpropanamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of quantifying this small molecule in biological matrices. As an amino acid derivative, likely related to methionine metabolism, its analysis is prone to significant matrix effects, which can compromise data integrity.[1] This resource provides in-depth, field-proven insights and troubleshooting protocols to ensure the development of robust and reliable bioanalytical methods.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and why are they a major concern for 2-Amino-3-methylsulfanylpropanamide?

A1: In liquid chromatography-tandem mass spectrometry (LC-MS/MS), the "matrix" encompasses all components within a biological sample (e.g., plasma, urine) apart from the analyte of interest.[2] Matrix effects occur when these co-eluting endogenous components, such as phospholipids, salts, and metabolites, interfere with the ionization of the target analyte in the mass spectrometer's ion source.[3][4][5] This interference can lead to:

  • Ion Suppression: A decrease in the analyte's signal intensity, which is the most common manifestation.[3] This can artificially lower the measured concentration and compromise the assay's sensitivity (LLOQ).[6]

  • Ion Enhancement: An increase in signal intensity, which can lead to an overestimation of the analyte's concentration.[3][6]

For a small, polar molecule like 2-Amino-3-methylsulfanylpropanamide, these effects are particularly pronounced because it may have limited retention on standard reversed-phase columns, causing it to elute in the same region as highly abundant, polar matrix components like salts and phospholipids.[4][7] Failure to control for matrix effects can result in poor accuracy, imprecision, and non-compliance with regulatory guidelines.[3][8]

Q2: I'm observing poor reproducibility and high variability in my quality control (QC) samples. Could this be a matrix effect?

A2: Yes, high variability in QC samples is a classic indicator of uncontrolled matrix effects.[2][6] This issue often arises from differences in the composition of the biological matrix between individual subjects or lots.[5] If the interfering components vary in concentration from one sample to another, the degree of ion suppression or enhancement will also vary, leading to inconsistent analytical results.[6] According to regulatory guidelines from the FDA and EMA, it is essential to demonstrate that the method is free from such interferences.[9][10][11][12]

Q3: How can I definitively prove that matrix effects are impacting my assay?

A3: A definitive diagnosis requires specific experiments designed to isolate and quantify the influence of the matrix. The two most widely accepted methods are:

  • Quantitative Matrix Effect Assessment (Post-Extraction Spike): This is the "gold standard" for quantifying matrix effects.[2][5] It involves comparing the peak response of the analyte spiked into an extracted blank matrix with the response of the analyte in a neat (clean) solvent. The result is expressed as the Matrix Factor (MF).[5][13]

  • Post-Column Infusion: This is a qualitative technique used to identify the specific retention times where ion suppression or enhancement occurs.[2][5] By infusing a constant stream of your analyte post-column while injecting a blank matrix extract, you can observe dips or rises in the baseline signal, pinpointing problematic areas in your chromatogram.[2]

Detailed protocols for these essential experiments are provided in the Troubleshooting Guides section below.

Troubleshooting Guides & Protocols

This section provides structured workflows and step-by-step protocols to systematically identify, quantify, and mitigate matrix effects.

Workflow for Troubleshooting Matrix Effects

The following diagram outlines a logical workflow for addressing matrix effect issues in your bioanalysis of 2-Amino-3-methylsulfanylpropanamide.

MatrixEffect_Workflow Start Start: Poor Reproducibility or Inaccurate Results Observed Assess Step 1: Quantify Matrix Effect (Post-Extraction Spike Protocol) Start->Assess IsEffect Is Matrix Factor (MF) outside acceptable range (e.g., 0.85-1.15)? Assess->IsEffect NoEffect No Significant Matrix Effect. Investigate other variables (e.g., sample stability, instrument error). IsEffect->NoEffect No OptimizePrep Step 2: Optimize Sample Preparation (See Table 1 & Protocol 3) IsEffect->OptimizePrep Yes ReAssess1 Re-Assess Matrix Effect OptimizePrep->ReAssess1 IsEffect2 Is MF within acceptable range? ReAssess1->IsEffect2 OptimizeChroma Step 3: Optimize Chromatography (e.g., change column, modify gradient) IsEffect2->OptimizeChroma No End Method Optimized. Proceed to Full Validation. IsEffect2->End Yes ReAssess2 Re-Assess Matrix Effect OptimizeChroma->ReAssess2 IsEffect3 Is MF within acceptable range? ReAssess2->IsEffect3 IsEffect3->End Yes Consult Consult Advanced Strategies (e.g., different ionization, derivatization) IsEffect3->Consult No

Caption: A systematic workflow for identifying and mitigating matrix effects.

Protocol 1: Quantitative Assessment of Matrix Effect (Post-Extraction Spike)

This protocol determines the Matrix Factor (MF) as required by regulatory agencies like the FDA and EMA.[11][12]

Objective: To quantify the degree of ion suppression or enhancement.

Procedure:

  • Prepare Sample Sets:

    • Set A (Neat Solution): Prepare at least two concentrations (low and high QC levels) of 2-Amino-3-methylsulfanylpropanamide in the final reconstitution solvent.

    • Set B (Post-Extraction Spike): Select and process at least six different lots of blank biological matrix (e.g., human plasma) using your established sample preparation method. After the final evaporation step (if any), spike the extracted matrix with the analyte at the same low and high concentrations as in Set A.

  • Analysis: Inject both sets of samples into the LC-MS/MS system and record the peak areas.

  • Calculation:

    • Calculate the Matrix Factor (MF) for each lot and concentration: MF = (Mean Peak Area in Set B) / (Mean Peak Area in Set A)

    • Calculate the IS-Normalized MF if a stable isotope-labeled internal standard (SIL-IS) is used: IS-Normalized MF = (Analyte/IS Peak Area Ratio in Set B) / (Analyte/IS Peak Area Ratio in Set A)

  • Interpretation:

    • An MF of 1 indicates no matrix effect.

    • An MF < 1 indicates ion suppression.[5]

    • An MF > 1 indicates ion enhancement.[5]

    • The coefficient of variation (%CV) of the MF across the different matrix lots should be ≤15% to ensure the effect is consistent.

Protocol 2: Qualitative Assessment by Post-Column Infusion

Objective: To identify chromatographic regions with ion suppression or enhancement.

Procedure:

  • System Setup:

    • Use a T-connector to introduce a constant flow (e.g., 5-10 µL/min) of a standard solution of 2-Amino-3-methylsulfanylpropanamide into the LC eluent stream between the analytical column and the mass spectrometer.

  • Equilibration: Allow the infused analyte signal to stabilize, creating a high, steady baseline in your mass spectrometer's data acquisition software.

  • Injection: Inject a blank matrix extract prepared using your standard protocol.

  • Monitoring: Monitor the baseline of the infused analyte's MRM transition throughout the chromatographic run.

  • Interpretation:

    • A dip in the baseline indicates a zone of ion suppression .

    • A rise in the baseline indicates a zone of ion enhancement .

    • By comparing the retention time of your analyte to these zones, you can determine if co-eluting matrix components are the likely cause of your issues.

PostColumn_Infusion cluster_LC LC System cluster_Infusion Infusion System Pump LC Pump Injector Autosampler (Inject Blank Matrix) Pump->Injector Column Analytical Column Injector->Column Tee T-Connector Column->Tee SyringePump Syringe Pump (Analyte Solution) SyringePump->Tee MS Mass Spectrometer (Monitor Analyte Signal) Tee->MS

Caption: Experimental setup for post-column infusion analysis.

Mitigation Strategies for Matrix Effects

If the above protocols confirm the presence of significant matrix effects, the following strategies should be employed.

Advanced Sample Preparation

The primary goal of sample preparation is to remove interfering endogenous components, especially phospholipids, which are a major cause of ion suppression in plasma and serum.[14][15][16][17][18]

Table 1: Comparison of Sample Preparation Techniques

TechniquePrincipleProsConsBest For...
Protein Precipitation (PPT) Proteins are precipitated with organic solvent (e.g., acetonitrile).Simple, fast, inexpensive.Dirty extracts ; does not remove phospholipids or salts.[4]Early discovery, when speed is critical.
Liquid-Liquid Extraction (LLE) Analyte is partitioned into an immiscible organic solvent.Cleaner extracts than PPT; can remove polar interferences.[3][4]Labor-intensive, requires optimization, may have lower recovery.Removing highly polar or non-polar interferences.
Solid-Phase Extraction (SPE) Analyte is retained on a solid sorbent while interferences are washed away.Cleanest extracts ; highly selective; can concentrate the sample.[3][4]Requires method development; more expensive.Regulated bioanalysis requiring high accuracy and precision.
Phospholipid Removal Plates (e.g., HybridSPE®, Ostro®) Combines protein precipitation with specific removal of phospholipids.[14][15][16]Simple workflow (pass-through); effectively removes phospholipids.[16]Higher cost than PPT.High-throughput labs experiencing phospholipid-based ion suppression.

For a regulated bioanalysis of 2-Amino-3-methylsulfanylpropanamide, Solid-Phase Extraction (SPE) is highly recommended. A mixed-mode or hydrophilic interaction liquid chromatography (HILIC) SPE sorbent may be particularly effective for this polar analyte.

Protocol 3: Basic Solid-Phase Extraction (SPE) for a Polar Analyte

Objective: To develop a simple SPE method to clean up plasma samples.

Materials: Mixed-mode cation exchange SPE cartridges, conditioning solvent (Methanol), equilibration solvent (Water), wash solvent (e.g., 5% Methanol in water), elution solvent (e.g., 5% Ammonium Hydroxide in Methanol).

Procedure:

  • Condition: Pass 1 mL of Methanol through the SPE cartridge.

  • Equilibrate: Pass 1 mL of water through the cartridge. Do not let the sorbent bed go dry.

  • Load: Load the pre-treated plasma sample (e.g., diluted 1:1 with 4% phosphoric acid).

  • Wash: Pass 1 mL of wash solvent through the cartridge to remove weakly bound interferences.

  • Elute: Elute the 2-Amino-3-methylsulfanylpropanamide with 1 mL of elution solvent into a clean collection tube.

  • Evaporate & Reconstitute: Evaporate the eluate to dryness under nitrogen and reconstitute in the mobile phase.

Chromatographic Optimization

If sample preparation alone is insufficient, modifying the LC method can chromatographically separate the analyte from the interfering matrix components.[2][19]

  • Change Column Chemistry: For a polar analyte like 2-Amino-3-methylsulfanylpropanamide, a HILIC column may provide better retention and separation from early-eluting interferences like phospholipids compared to a standard C18 column.

  • Modify Gradient: Adjust the gradient elution profile to move the analyte's retention time away from any suppression zones identified via post-column infusion.

  • Use Smaller Particle Columns (UHPLC): Ultra-high-performance liquid chromatography can provide sharper peaks and better resolution, which may be sufficient to separate the analyte from interferences.

Use of a Stable Isotope-Labeled Internal Standard (SIL-IS)

Using a SIL-IS is the most effective way to compensate for matrix effects.[19] A SIL-IS is chemically identical to the analyte but contains heavy isotopes (e.g., ¹³C, ²H), giving it a different mass. It co-elutes with the analyte and experiences the same degree of ion suppression or enhancement. By calculating the peak area ratio of the analyte to the SIL-IS, the variability caused by the matrix effect is normalized, leading to more accurate and precise results.[13]

References

  • Bioanalytical method validation - Scientific guideline. (2015, June 3). European Medicines Agency. Retrieved from [Link]

  • ICH M10 on bioanalytical method validation - Scientific guideline. (2023, January 13). European Medicines Agency. Retrieved from [Link]

  • EMA Guideline on bioanalytical Method Validation adopted. (2011, August 17). gmp-compliance.org. Retrieved from [Link]

  • Guideline Bioanalytical method validation. (2011, July 21). European Medicines Agency. Retrieved from [Link]

  • The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. (2012, February 15). European Bioanalysis Forum. Retrieved from [Link]

  • Bioanalytical Method Validation - Guidance for Industry. (2018, May 24). U.S. Food and Drug Administration. Retrieved from [Link]

  • The Impact of Matrix Effects on Mass Spectrometry Results. (2025, December 29). ResolveMass Laboratories Inc. Retrieved from [Link]

  • M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry. (n.d.). U.S. Food and Drug Administration. Retrieved from [Link]

  • Matrix Effects: Causes and Solutions in Analysis. (2026, February 18). Phenomenex. Retrieved from [Link]

  • Essential FDA Guidelines for Bioanalytical Method Validation. (2025, December 26). ResolveMass Laboratories Inc. Retrieved from [Link]

  • Simple Approach for the Removal of Phospholipids in Small Molecule Quantitative Bioanalysis Using Ostro Sample Preparation Plates. (n.d.). Waters Corporation. Retrieved from [Link]

  • LC/MS/MS Analysis Using On-line Cartridges for the Removal of Phospholipids from Protein Precipitated Biological Fluid Samples. (n.d.). Separation Science. Retrieved from [Link]

  • HybridSPE: A novel technique to reduce phospholipid-based matrix effect in LC–ESI-MS Bioanalysis. (n.d.). PMC. Retrieved from [Link]

  • FDA guideline - Bioanalytical Method Validation. (n.d.). PharmaCompass.com. Retrieved from [Link]

  • LC/MS/MS Analysis Using On-line Cartridges for the Removal of Phospholipids from Protein Precipitated Biological Fluid Samples. (n.d.). Chromatography Today. Retrieved from [Link]

  • Evaluating and mitigating clinical samples matrix effects on TX-TL cell-free performance. (n.d.). Nature.com. Retrieved from [Link]

  • An Improved Method for Eliminating Ion Suppression and Other Phospholipid-Induced Interferences in Bioanalytical Samples. (2012, October 1). Chromatography Online. Retrieved from [Link]

  • LCMS Troubleshooting: 14 Best Practices for Laboratories. (2025, May 6). ZefSci. Retrieved from [Link]

  • Mass Spectrometry In Bioanalysis: Liquid Chromatography-Tandem Mass Spectrometry (LC/MS/MS). (n.d.). Agno Pharmaceuticals. Retrieved from [Link]

  • matrix-effect-in-bioanalysis-an-overview.pdf. (n.d.). International Journal of Pharmaceutical and Phytopharmacological Research. Retrieved from [Link]

  • 2-amino-3-(methylsulfanyl)-N-[3-(methylsulfanyl)propyl]propanamide. (n.d.). NextSDS. Retrieved from [Link]

  • Overcoming Matrix Interference in Plate-Based Immunoassays. (2025, November 4). Sword Bio. Retrieved from [Link]

  • LCMS Troubleshooting Tips. (n.d.). Shimadzu Scientific Instruments. Retrieved from [Link]

  • Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. (2026, March 14). Chromatography Online. Retrieved from [Link]

  • Perspectives on Addressing Ionization Matrix Effects in Lc–Ms Bioanalysis. (2012, June 1). Taylor & Francis Online. Retrieved from [Link]

  • Enhancement and Suppression of Ionization in Drug Analysis Using HPLC-MS/MS in Support of Therapeutic Drug Monitoring. (n.d.). AACC. Retrieved from [Link]

  • Ion suppression in Biological Sample Analysis: You May or May Not See It but It's There. (2023, December 9). Phenomenex. Retrieved from [Link]

  • Importance of matrix effects in LC-MS/MS bioanalysis. (2014, February 11). Bioanalysis Zone. Retrieved from [Link]

  • Assessment of matrix effect in quantitative LC-MS bioanalysis. (n.d.). PMC - NIH. Retrieved from [Link]

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Technical Support Center: Scaling Up 2-Amino-3-methylsulfanylpropanamide Production

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis and scale-up of 2-Amino-3-methylsulfanylpropanamide (Methionine Amide). This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the production of this crucial amino acid derivative. Our focus is on providing practical, field-proven insights to optimize your synthetic protocols, enhance yield and purity, and ensure process robustness.

Section 1: Troubleshooting Guide for 2-Amino-3-methylsulfanylpropanamide Synthesis

Scaling up any chemical synthesis introduces variables that can impact reaction outcomes. The following table addresses specific issues that may arise during the production of 2-Amino-3-methylsulfanylpropanamide, offering systematic approaches to diagnose and resolve them.

Observed Problem Potential Root Causes Recommended Troubleshooting & Optimization Strategies
Low Final Product Yield 1. Incomplete Amidation: The conversion of the carboxylic acid (or its activated form) to the amide is not proceeding to completion. 2. Side Reactions: Competing reactions are consuming starting materials or the desired product. 3. Product Loss During Work-up/Purification: The product may be lost due to its solubility in wash solvents or inefficient isolation techniques.1. Optimize Amidation:     a. Activation Method: Ensure the carboxylic acid of methionine is effectively activated. Common activators include thionyl chloride to form the acyl chloride, or coupling agents like HBTU.[1][2]     b. Ammonia Source: Use a sufficient excess of ammonia (e.g., aqueous ammonia, or ammonia gas in an appropriate solvent) to drive the reaction to completion.     c. Reaction Monitoring: Track the disappearance of the starting material (methionine or its activated derivative) using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[3] 2. Mitigate Side Reactions:     a. Temperature Control: Run the reaction at the optimal temperature to favor the desired amidation over potential side reactions.     b. Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative side reactions.[3] 3. Improve Isolation:     a. Solvent Selection: Carefully select solvents for extraction and washing to maximize product recovery.     b. Purification Technique: Optimize your crystallization or chromatography conditions.
Presence of Methionine Sulfoxide Impurity 1. Oxidation of Thioether Side Chain: The sulfur atom in the methionine side chain is highly susceptible to oxidation by atmospheric oxygen or oxidizing agents.[3][4] 2. Acidic Conditions: The final cleavage steps in some synthetic routes, particularly in peptide synthesis, are primary points of oxidation.[3][4]1. Prevent Oxidation During Synthesis:     a. Inert Atmosphere: As mentioned, always work under nitrogen or argon.[3]     b. Degas Solvents: Thoroughly degas all solvents before use to remove dissolved oxygen.[3]     c. Use of Antioxidants/Scavengers: In acidic cleavage steps, include scavengers like dithiothreitol (DTT), dimethyl sulfide (DMS), or triisopropylsilane (TIS).[3][4] 2. Post-Synthesis Reduction:     a. If oxidation has occurred, the methionine sulfoxide can often be reduced back to the desired product.[3][4]
Loss of Enantiomeric Purity (Racemization) 1. Basic Conditions: The presence of a strong base can facilitate the deprotonation of the alpha-carbon, leading to racemization. 2. Elevated Temperatures: Higher reaction temperatures can provide the energy to overcome the activation barrier for racemization.1. Control pH:     a. Avoid excessively harsh basic conditions, especially for prolonged periods. 2. Temperature Management:     a. Maintain the lowest effective temperature for the reaction. 3. Chiral Analysis:     a. Employ chiral HPLC or other suitable analytical techniques to monitor the enantiomeric excess (ee) throughout the process development.
Formation of Diketopiperazine 1. Intramolecular Cyclization: This is more common when synthesizing dipeptides but can occur if the N-terminus of the amino acid amide is deprotected and reacts with the activated carboxyl group of a second molecule.1. Protecting Group Strategy:     a. If applicable to your synthetic route, ensure the N-terminus of the starting methionine is appropriately protected until after the amidation step. 2. Resin Choice (for solid-phase):     a. In solid-phase synthesis, using sterically hindered resins like 2-chlorotrityl chloride resin can suppress diketopiperazine formation.[4]

Section 2: Frequently Asked Questions (FAQs)

Q1: What is the most robust and scalable synthetic route for producing 2-Amino-3-methylsulfanylpropanamide?

For large-scale production, a common and effective method involves a two-step process:

  • Activation of the Carboxylic Acid: The carboxyl group of N-protected L-methionine is activated. A highly effective method is the formation of an acid chloride by reacting the N-protected methionine with a halogenating agent like thionyl chloride (SOCl₂) or oxalyl chloride.[2] This intermediate is highly reactive.

  • Amidation: The resulting acid chloride is then carefully reacted with an excess of ammonia (aqueous or gaseous) to form the amide.

This route is generally high-yielding and uses readily available reagents. For the industrial synthesis of the precursor, DL-methionine, the Bucherer–Bergs reaction to form a hydantoin intermediate followed by hydrolysis is common.[5]

Q2: How can I minimize the risk of oxidation of the thioether group during scale-up?

The thioether in the methionine side chain is indeed prone to oxidation.[3][4] To mitigate this:

  • Maintain an Inert Atmosphere: Always perform the reaction and work-up under an inert gas like nitrogen or argon. This is critical to exclude atmospheric oxygen.[3]

  • Use Degassed Solvents: Before use, sparge all solvents with an inert gas to remove dissolved oxygen.

  • Avoid Oxidizing Agents: Ensure all reagents and solvents are free from peroxide or other oxidizing impurities.

  • Consider Antioxidants: In some cases, adding a small amount of an antioxidant like butylated hydroxytoluene (BHT) can be beneficial, provided it does not interfere with the reaction or purification.

Q3: What are the best analytical techniques to monitor reaction progress and assess the purity of the final product?

  • Reaction Monitoring:

    • Thin-Layer Chromatography (TLC): A quick and effective way to qualitatively track the consumption of starting materials and the formation of the product.

    • High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the reaction progress and can also detect the formation of impurities in real-time.[3]

  • Final Product Purity Analysis:

    • HPLC with UV and/or Mass Spectrometry (MS) detection: The gold standard for determining the purity of the final product and identifying any by-products.

    • Chiral HPLC: Essential for determining the enantiomeric purity if you are starting with an enantiomerically pure methionine.

    • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure of the final product.

    • Elemental Analysis: To confirm the elemental composition of the final product.

Q4: My final product is difficult to purify by crystallization. What are some alternative strategies?

If crystallization proves challenging, consider the following:

  • Column Chromatography: Silica gel column chromatography is a standard method for purifying organic compounds. You will need to develop a suitable solvent system to achieve good separation between your product and impurities.

  • Formation of a Salt: You can convert the amine in your product to a salt (e.g., a hydrochloride salt) by treating it with an acid like HCl.[6] Salts often have different solubility properties and may be easier to crystallize. The free base can then be regenerated.

  • Schiff Base Formation: For purification, you can react the primary amine with an aldehyde (like benzaldehyde) to form a Schiff base, which can be isolated and purified. The Schiff base can then be hydrolyzed back to the pure amine.[7]

Section 3: Experimental Workflow & Visualization

Step-by-Step Protocol: Synthesis via Acid Chloride Intermediate
  • N-Protection of L-Methionine: Protect the amino group of L-methionine with a suitable protecting group (e.g., Boc or Cbz) to prevent side reactions.

  • Formation of the Acid Chloride:

    • Suspend the N-protected L-methionine in a suitable anhydrous solvent (e.g., dichloromethane or toluene) under an inert atmosphere.

    • Cool the suspension in an ice bath.

    • Slowly add a halogenating agent (e.g., thionyl chloride) dropwise.

    • Allow the reaction to stir at room temperature until the starting material is consumed (monitor by TLC or HPLC).

    • Remove the excess halogenating agent and solvent under reduced pressure.

  • Amidation:

    • Dissolve the crude acid chloride in an anhydrous aprotic solvent.

    • Cool the solution in an ice bath.

    • Bubble anhydrous ammonia gas through the solution or add a concentrated solution of ammonia in an appropriate solvent.

    • Stir the reaction until completion (monitor by TLC or HPLC).

  • Work-up and Deprotection:

    • Quench the reaction with water.

    • Extract the product with a suitable organic solvent.

    • Wash the organic layer with brine, dry over a drying agent (e.g., Na₂SO₄), and concentrate under reduced pressure.

    • Remove the N-protecting group under appropriate conditions (e.g., acid for Boc).

  • Purification:

    • Purify the crude product by crystallization, column chromatography, or other suitable methods.

Diagram: Troubleshooting Workflow for Impurity Identification

Troubleshooting_Workflow_for_Impurity_Identification Start Impurity Detected in Final Product (e.g., by HPLC) Analyze Characterize Impurity (LC-MS, NMR) Start->Analyze Identify Identify Impurity Structure Analyze->Identify Oxidized Is it Methionine Sulfoxide? Identify->Oxidized Yes StartingMaterial Is it Unreacted Starting Material? Identify->StartingMaterial No OptimizeOxidation Implement Oxidation Prevention: - Inert Atmosphere - Degassed Solvents - Scavengers Oxidized->OptimizeOxidation Yes SideProduct Is it a Known Side Product (e.g., Diketopiperazine)? StartingMaterial->SideProduct No OptimizeReaction Optimize Reaction Conditions: - Increase Reaction Time - Adjust Stoichiometry StartingMaterial->OptimizeReaction Yes Unknown Unknown Impurity SideProduct->Unknown No OptimizeConditions Adjust Reaction Conditions: - Temperature - Concentration - Protecting Groups SideProduct->OptimizeConditions Yes Investigate Investigate Formation Pathway (Hypothesize and Test) Unknown->Investigate

Caption: A logical workflow for diagnosing and resolving common impurities in the synthesis of 2-Amino-3-methylsulfanylpropanamide.

References

  • Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC. Available at: [Link]

  • Methionine and its hydroxy analogues: the paths toward their sustainable chemical synthesis. RSC Publishing. Available at: [Link]

  • Amide synthesis by acylation. Organic Chemistry Portal. Available at: [Link]

  • Preparation of amino acid amides. Google Patents.
  • Developments in peptide and amide synthesis. Luxembourg Bio Technologies. Available at: [Link]

  • Purification method of (1R,2R) -1- [ (4-methylsulfonyl) phenyl ] -2-amino-1, 3-propanediol. Google Patents.
  • Dipeptide Syntheses via Activated α-Amino Esters. Organic Syntheses. Available at: [Link]

  • Methionine-Containing Peptides: Avoiding Secondary Reactions in the Final Global Deprotection. ResearchGate. Available at: [Link]

  • The Strecker Synthesis of Amino Acids. Master Organic Chemistry. Available at: [Link]

  • Synthesis of 2-amino-3-arylpropan-1-ols and 1-(2,3-diaminopropyl)-1,2,3-triazoles and evaluation of their antimalarial activity. PMC. Available at: [Link]

  • Synthesis of Enantiomerically Enriched Protected 2-Amino-, 2,3-Diamino- and 2-Amino-3-Hydroxypropylphosphonates. MDPI. Available at: [Link]

  • Purification of derivatives of 2-amino-3H-phenoxazin-3-one using CPC. ResearchGate. Available at: [Link]

  • Peptide Backbone Cleavage by α-amidation Is Enhanced at Methionine Residues. PubMed. Available at: [Link]

  • 2-amino-3-(methylsulfanyl)-N-[3-(methylsulfanyl)propyl]propanamide. NextSDS. Available at: [Link]

  • Direct formation and site-selective elaboration of methionine sulfoximine in polypeptides. Royal Society of Chemistry. Available at: [Link]

  • Overview on the Synthesis of (S)-3-(Methyl-Amino)-1-(Thiophen-2-yl) Propan-1-ol. Semantic Scholar. Available at: [Link]

  • Methionine. Wikipedia. Available at: [Link]

  • Synthesis and characterization of 3-amino-1, 2-propanediol. ResearchGate. Available at: [Link]

  • Preparation method of 3-amino-2, 2-dimethylpropionamide. Google Patents.
  • A process for the purification of 3-amino-1,2-propanediol and 2-amino ... Google Patents.
  • 2-Amino-3-(methylamino)propanoic acid (BMAA) bioavailability in the primate. PubMed. Available at: [Link]

  • Methods for the production of 3-methylamino-1-(thiene-2-yl)-propane-1-ol. Google Patents.
  • Antimicrobial Proteinoid Nanostructures via Thermal Condensation of L-Glutamic Acid and L-Tyrosine. MDPI. Available at: [Link]

  • Natural 2-Amino-3-Methylhexanoic Acid as Plant Elicitor Inducing Resistance against Temperature Stress and Pathogen Attack. PMC. Available at: [Link]

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Validation & Comparative

comparative analysis of "2-Amino-3-methylsulfanylpropanamide" and methionine sulfoximine

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I approach the comparative analysis of amino acid analogs not merely as a selection of reagents, but as a strategic manipulation of enzymatic active sites. When evaluating 2-Amino-3-methylsulfanylpropanamide (commonly known as S-methylcysteinamide) against Methionine Sulfoximine (MSO) , we are observing a masterclass in stereoelectronic causality.

While both compounds share structural similarities as sulfur-containing amino acid derivatives, their functional divergence in biochemical assays is profound. This guide provides an in-depth, objective comparison of their mechanisms, performance metrics, and experimental applications to assist researchers in drug development and enzymatic profiling.

Executive Overview: Structural Homology vs. Functional Divergence

At first glance, these two compounds appear functionally adjacent, but their slight structural variances dictate entirely different biological roles:

  • Methionine Sulfoximine (MSO): A 5-carbon derivative featuring a sulfoximine moiety. It is a well-characterized of glutamine synthetase (GS)[1]. MSO is heavily utilized in Chinese Hamster Ovary (CHO) cell selection systems and as an experimental therapeutic in hyperammonemia and ALS models[2],[3].

  • 2-Amino-3-methylsulfanylpropanamide: A 4-carbon structural homolog (a propanamide derivative) featuring a simple thioether. Because it is one carbon shorter than methioninamide and lacks a phosphoryl-accepting group, it cannot inhibit GS. Instead, it serves as a critical building block in the synthesis of [4] and as a competitive structural control in methionine-related enzymatic assays[5].

Stereoelectronic Causality: The "Why" Behind Enzyme Inhibition

To understand why MSO is a potent inhibitor while 2-Amino-3-methylsulfanylpropanamide is not, we must examine the active site of Glutamine Synthetase.

GS catalyzes the ATP-dependent condensation of glutamate and ammonia into glutamine. MSO acts as a transition-state analog. The distance from MSO's alpha-carbon to its sulfoximine nitrogen perfectly matches the distance to the gamma-carboxyl of glutamate[6]. When ATP, it forms MSO-phosphate, which binds irreversibly to the active site, preventing product release[7],[6].

Conversely, 2-Amino-3-methylsulfanylpropanamide suffers from two critical steric and electronic failures in this context:

  • Chain Length: Its propanamide backbone has only one methylene group between the alpha-carbon and the sulfur, making it too short to reach the gamma-phosphate intermediate pocket[2].

  • Electronic Inactivity: The thioether (-S-CH3) cannot act as a phosphoryl acceptor, rendering ATP-dependent suicide inhibition impossible[6].

Enzymatic_Pathway Glu Glutamate GS Glutamine Synthetase (Active) Glu->GS Substrate Binding ATP ATP ATP->GS Phosphorylation MSOP MSO-Phosphate (Irreversible Complex) ATP->MSOP Phosphorylates MSO Gln Glutamine GS->Gln NH3 Addition MSO Methionine Sulfoximine (4-Carbon Analog) MSO->GS Competitive Entry MSOP->GS Suicide Inhibition SMC 2-Amino-3-methylsulfanyl- propanamide (3-Carbon) SMC->GS Steric Failure (Chain too short)

Fig 1. GS active site interaction: MSO suicide inhibition vs. propanamide analog steric failure.

Quantitative Comparison Matrix

To facilitate experimental design, the physicochemical and kinetic properties of both compounds are summarized below:

Parameter2-Amino-3-methylsulfanylpropanamideMethionine Sulfoximine (MSO)
Chemical Formula C₄H₁₀N₂OSC₅H₁₂N₂O₃S
Molecular Weight 134.22 g/mol 180.22 g/mol
Functional Group Thioether, AmideSulfoximine, Carboxylic Acid
Primary Target Cysteine Proteases (as a precursor)[4]Glutamine Synthetase (GS), γ-GCS[1],[2]
Mechanism of Action Reversible structural analogIrreversible suicide inhibition[7]
Human GS Binding ( Ki​ ) N/A (Does not bind effectively)~1.19 mM[2]
Phosphorylation Status Non-phosphorylatablePhosphorylated by ATP[6]

Self-Validating Experimental Methodologies

When utilizing these compounds in enzymatic profiling, the protocol must inherently prove its own mechanism. The following workflow utilizes MSO as the active inhibitor and 2-Amino-3-methylsulfanylpropanamide as a negative structural control. By incorporating a dialysis step, we create a self-validating system that definitively separates reversible competitive binding from irreversible mechanism-based inhibition.

Protocol: Irreversible Inhibition Profiling via Dialysis

Reagents & Preparation:

  • Recombinant human GS (or isolated astrocyte lysates)[2].

  • Assay Buffer: 50 mM imidazole-HCl (pH 7.2), 20 mM MgCl₂, 50 mM KCl.

  • Inhibitor Stocks: 5 mM MSO[8] and 5 mM 2-Amino-3-methylsulfanylpropanamide.

Step-by-Step Workflow:

  • Baseline Incubation: Divide the GS enzyme into three cohorts. Treat Cohort A with 5 mM MSO, Cohort B with 5 mM 2-Amino-3-methylsulfanylpropanamide, and Cohort C with a vehicle control.

  • ATP-Dependent Activation: Add 10 mM ATP to all cohorts and incubate at 37°C for 30 minutes. Causality note: This step provides the energy required for MSO phosphorylation, triggering the suicide inhibition[6].

  • Self-Validation (Dialysis): Transfer all samples to dialysis cassettes (10 kDa MWCO) and dialyze against 100 volumes of assay buffer at 4°C for 4 hours to remove unbound ligands.

  • Activity Quantification: Measure residual GS activity using a (absorbance at 540 nm)[9].

Expected Outcomes & Logic:

  • Cohort A (MSO): Will show near 0% activity post-dialysis. Because MSO-phosphate is covalently locked in the active site, dialysis cannot restore function[1].

  • Cohort B (Propanamide Analog): Will show 100% activity post-dialysis. Lacking the sulfoximine group and correct chain length, it only acts as a weak, reversible competitor that is easily washed away[2].

Experimental_Workflow Step1 1. Prepare Enzyme/Lysate (Recombinant GS or Astrocyte) Step2 2. Compound Addition (MSO vs 2-Amino-3-...propanamide) Step1->Step2 Step3 3. ATP Incubation (Allows Phosphorylation) Step2->Step3 Step4 4. Dialysis (Self-Validation) Removes Reversible Binders Step3->Step4 Step5 5. Activity Assay (γ-Glutamyl Hydroxamate) Step4->Step5

Fig 2. Self-validating workflow for differentiating reversible binding from suicide inhibition.

References

  • Wikipedia Contributors. "Methionine sulfoximine - Mechanism of action." Wikipedia, The Free Encyclopedia. URL:[Link]

  • Brusilow, W. S. A., et al. (2017). "Therapeutic effects of methionine sulfoximine in multiple diseases include and extend beyond inhibition of glutamine synthetase." Expert Opinion on Therapeutic Targets. URL:[Link]

  • Meister, A. (1969). "Phosphorylation of methionine sulfoximine by glutamine synthetase." Proceedings of the National Academy of Sciences (PNAS). URL:[Link]

  • Bame, M., et al. (2012). "Inhibition of human glutamine synthetase by L-methionine-S,R-sulfoximine – relevance to the treatment of neurological diseases." PubMed Central (PMC). URL:[Link]

  • Barnett, N. L., et al. (2000). "Effects of inhibiting glutamine synthetase and blocking glutamate uptake on b-wave generation in the isolated rat retina." PubMed Central (PMC). URL:[Link]

  • Wicks, B. J., et al. (2010). "Inhibition of glutamine synthetase during ammonia exposure in rainbow trout indicates a high reserve capacity to prevent brain ammonia toxicity." Journal of Experimental Biology. URL:[Link]

  • Google Patents. (2010). "WO2010148488A1 - Cathepsin cysteine protease inhibitors for the treatment of various diseases.

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Validating the Efficacy of 2-Amino-3-methylsulfanylpropanamide-Derived Cathepsin K Inhibitors in Osteoporosis Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Chemical Rationale in Drug Design

In the development of targeted antiresorptive therapies for osteoporosis, 2-Amino-3-methylsulfanylpropanamide (commonly known as S-methyl-L-cysteinamide) has emerged as a critical pharmacophore. For drug development professionals, this specific chemical moiety is utilized as a highly selective P2/P3 recognition element in the design of Cathepsin K (CatK) inhibitors [1].

Cathepsin K is a papain-like cysteine protease predominantly expressed in osteoclasts, where it serves as the primary enzyme responsible for the degradation of Type I collagen—the major organic matrix of bone[2]. The unique S2 subsite of the CatK enzyme exhibits a strong preference for aliphatic and sulfur-containing amino acid analogs. By incorporating the 2-Amino-3-methylsulfanylpropanamide fragment, researchers can achieve highly potent, competitive inhibition of CatK while maintaining rigorous selectivity over off-target proteases like Cathepsin L and Cathepsin S[1].

This guide outlines the mechanistic advantages of utilizing this pharmacophore and provides a rigorously validated experimental framework for testing these inhibitors in the industry-standard preclinical disease model.

Mechanism of Action: Uncoupling Bone Remodeling

The fundamental limitation of standard-of-care osteoporosis treatments, such as bisphosphonates (e.g., Alendronate) and RANKL inhibitors (e.g., Denosumab), is that they suppress osteoclastogenesis or induce osteoclast apoptosis. Because bone resorption and formation are tightly coupled, killing osteoclasts inevitably halts osteoblast-mediated bone formation, leading to "frozen bone" over time.

Inhibitors derived from 2-Amino-3-methylsulfanylpropanamide offer a paradigm shift: they uncouple bone remodeling [2]. By selectively blocking the catalytic activity of Cathepsin K, the osteoclast is prevented from degrading bone matrix. However, the osteoclast remains viable and continues to secrete osteoblast-stimulating coupling factors (such as sphingosine kinase 1/S1P). This results in a profound clinical advantage: the cessation of bone loss with the preservation of bone formation[2].

G RANKL RANKL Signaling Osteoclast Osteoclast Maturation & Activation RANKL->Osteoclast Stimulates Lysosome Lysosomal Secretion Osteoclast->Lysosome Ruffled border formation CatK Cathepsin K (Active Protease) Lysosome->CatK Releases Collagen Type I Collagen Degradation CatK->Collagen Cleaves Resorption Bone Resorption Collagen->Resorption Leads to S_Methyl 2-Amino-3-methylsulfanylpropanamide (CatK Inhibitor) S_Methyl->CatK Competitive Inhibition Bisphosphonate Bisphosphonates (Alendronate) Bisphosphonate->Osteoclast Induces Apoptosis Osteoclast Apoptosis Bisphosphonate->Apoptosis Causes Apoptosis->Resorption Halts (but stops bone formation)

Pathways of osteoclast-mediated bone resorption and targeted pharmacological inhibition.

Comparative Efficacy: CatK Inhibition vs. Alternatives

To establish clinical viability, 2-Amino-3-methylsulfanylpropanamide-based inhibitors must be benchmarked against existing therapeutics. The table below synthesizes expected quantitative and qualitative outcomes based on established in vivo pharmacology.

Therapeutic ClassPrimary MechanismBone Resorption (Serum CTX-I)Bone Formation (Serum P1NP)Trabecular Bone Volume (BV/TV)Clinical / Translational Profile
CatK Inhibitor (Target)Reversible protease inhibition↓↓ (Rapid decrease) (Maintained)↑↑ (Significant gain)Preserves bone formation; improves cortical thickness without freezing bone turnover.
Bisphosphonate (Alendronate)Osteoclast apoptosis↓↓ (Rapid decrease)↓↓ (Rapid decrease)↑↑ (Significant gain)Standard of care; highly effective but severely suppresses bone formation over time.
RANKL Inhibitor (Denosumab)Prevents osteoclast maturation↓↓↓ (Profound decrease)↓↓ (Rapid decrease)↑↑↑ (Maximum gain)Biologic alternative; highly potent but associated with severe rebound bone loss upon discontinuation.

Self-Validating Experimental Protocol: The OVX Rat Model

To objectively validate the efficacy of a 2-Amino-3-methylsulfanylpropanamide-derived compound, the is the FDA-recommended gold standard[3]. The following protocol is engineered as a self-validating system, ensuring that every biological response is internally controlled.

Step 1: Surgical Induction & Baseline Validation
  • Subject Selection: Utilize 6-month-old female Sprague-Dawley rats. Causality: At 6 months, the rat skeleton is mature, and longitudinal bone growth has slowed to <1 µm/day[3]. Using younger rats introduces growth-related artifacts that confound adult osteoporosis data.

  • Procedure: Perform bilateral ovariectomy (OVX) under isoflurane anesthesia. A parallel cohort must undergo a Sham surgery (ovaries exposed but not removed).

  • Self-Validation Check: At study termination, weigh the excised uterus. Successful estrogen depletion is confirmed by profound uterine atrophy (>70% weight reduction compared to Sham)[3]. If uterine weight is not reduced, the animal must be excluded.

Step 2: Disease Establishment
  • Incubation: Allow 4 weeks post-surgery without intervention. Causality: This window is required for estrogen deficiency to drive a rapid phase of osteoclast-mediated trabecular bone loss, establishing the baseline disease state[3].

Step 3: Dosing and Administration
  • Randomization: Divide validated OVX rats into groups (n=10-12): OVX + Vehicle, OVX + Alendronate (Positive Control, e.g., 10 µg/kg/day SC), and OVX + CatK Inhibitor (e.g., 10–30 mg/kg/day PO).

  • Duration: Administer treatments daily for 12 weeks to allow sufficient time for bone microarchitecture remodeling.

Step 4: Micro-Computed Tomography (μCT)
  • Execution: Harvest the proximal tibia and distal femur. Scan the secondary spongiosa at a resolution of 10–15 µm.

  • Key Metrics: Quantify Bone Volume Fraction (BV/TV), Trabecular Number (Tb.N), and Trabecular Separation (Tb.Sp). Efficacious CatK inhibitors will significantly elevate BV/TV and Tb.N relative to the OVX + Vehicle group.

Workflow Acclimation Female SD Rats (6 Months Old) OVX Bilateral OVX Surgery (Estrogen Depletion) Acclimation->OVX Incubation 4-Week Incubation (Bone Loss Phase) OVX->Incubation Dosing 12-Week Dosing Phase (Vehicle, Alendronate, CatK Inhibitor) Incubation->Dosing Analysis In Vivo & Ex Vivo Analysis (μCT, Biomarkers) Dosing->Analysis

In vivo workflow for validating antiresorptive efficacy in the ovariectomized (OVX) rat model.

Data Analysis and Biomarker Interpretation

To prove the unique mechanism of 2-Amino-3-methylsulfanylpropanamide-derived compounds, structural μCT data must be paired with dynamic serum biomarkers.

  • CTX-I (C-terminal telopeptide of type I collagen): Measured via ELISA at weeks 4 and 12. As a direct product of CatK cleavage, CTX-I levels should drop precipitously in the treated group, confirming target engagement and suppression of bone resorption.

  • P1NP (Procollagen type 1 N-terminal propeptide): Measured via ELISA. Crucial Distinction: While Alendronate-treated rats will show a severe decline in P1NP (indicating halted bone formation), the CatK inhibitor group should maintain P1NP levels near Sham baseline[2]. This differential biomarker signature is the definitive proof of uncoupled bone remodeling.

References

  • Cathepsin K Inhibitors for Osteoporosis: Biology, Potential Clinical Utility, and Lessons Learned Endocrine Reviews, Volume 38, Issue 4, August 2017. URL:[Link]

  • Ovariectomized rat model of osteoporosis: a practical guide EXCLI Journal, Volume 19, January 2020. URL:[Link]

  • Inhibition of Cathepsin K: A Novel and Promising Treatment for Osteoporosis ACS Medicinal Chemistry Letters, Volume 6, Issue 5, May 2015. URL:[Link]

Sources

A Researcher's Guide to Antibody Specificity: Assessing the Cross-Reactivity of 2-Amino-3-methylsulfanylpropanamide with Anti-Methionine Antibodies

Author: BenchChem Technical Support Team. Date: April 2026

In the fields of cellular biology, drug development, and clinical diagnostics, immunoassays are indispensable tools for the precise quantification of specific molecules. The reliability of these assays hinges on the specificity of the antibodies employed. An antibody's ability to bind exclusively to its target antigen, without recognizing other structurally similar molecules, is paramount for generating accurate and reproducible data. This guide provides an in-depth analysis of potential cross-reactivity between the essential amino acid L-methionine and its structural analog, 2-Amino-3-methylsulfanylpropanamide, with anti-methionine antibodies. We will explore the structural basis for this potential interaction and provide a comprehensive, step-by-step experimental protocol to empirically determine the degree of cross-reactivity.

The Structural Argument for Cross-Reactivity

At the heart of antibody-antigen recognition is the concept of the epitope, a specific three-dimensional structure on the antigen that the antibody's paratope binds to.[1][2] The principle of cross-reactivity dictates that an antibody may bind to unintended molecules if those molecules share structurally similar epitopes with the target antigen.[1][3][4] A comparative analysis of L-methionine and 2-Amino-3-methylsulfanylpropanamide reveals a high degree of structural homology.

MoleculeChemical FormulaStructure
L-Methionine C₅H₁₁NO₂SL-Methionine structure[5][6]
2-Amino-3-methylsulfanylpropanamide C₄H₁₀N₂OS2-Amino-3-methylsulfanylpropanamide structure

The key difference lies in the functional group at the C1 position: L-methionine possesses a carboxyl group (-COOH), while 2-Amino-3-methylsulfanylpropanamide has a carboxamide group (-CONH₂). The remainder of the molecule, including the chiral center at the alpha-carbon and the critical methylsulfanyl side chain, is identical. This high degree of similarity, particularly in the side chain which often forms a major part of the epitope for small molecule antibodies, creates a strong theoretical basis for potential cross-reactivity.[3][7]

Quantifying Cross-Reactivity: The Competitive ELISA

To move from theoretical potential to empirical data, a competitive enzyme-linked immunosorbent assay (ELISA) is the gold-standard method for assessing the cross-reactivity of small molecules.[3][8][9] This assay format measures the ability of a test compound (2-Amino-3-methylsulfanylpropanamide) to compete with the target antigen (L-methionine) for a limited number of antibody binding sites. The degree of competition is directly proportional to the antibody's affinity for the test compound, thus providing a quantitative measure of cross-reactivity.[9][10]

Below is a detailed protocol for a competitive ELISA designed to test this specific interaction.

Experimental Protocol: Competitive ELISA for Methionine Cross-Reactivity

This protocol is designed to be a self-validating system, providing clear, quantitative results. Rigorous adherence to these steps is crucial for obtaining reliable data.[11][12]

Objective: To determine the percentage of cross-reactivity of 2-Amino-3-methylsulfanylpropanamide with a polyclonal or monoclonal anti-methionine antibody.

Materials:

  • High-binding 96-well microtiter plates

  • Anti-Methionine antibody (polyclonal or monoclonal)

  • Methionine-BSA (or other carrier protein) conjugate for coating

  • L-Methionine standard (for standard curve)

  • 2-Amino-3-methylsulfanylpropanamide (test compound)

  • HRP-conjugated secondary antibody (if using an unconjugated primary)

  • TMB (3,3',5,5'-Tetramethylbenzidine) substrate

  • Stop solution (e.g., 2N H₂SO₄)

  • Coating Buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)

  • Wash Buffer (e.g., PBS with 0.05% Tween-20)

  • Blocking Buffer (e.g., 1% BSA in PBS)

  • Assay Buffer (e.g., PBS with 0.1% BSA and 0.05% Tween-20)

  • Microplate reader capable of measuring absorbance at 450 nm

Workflow Diagram:

Competitive_ELISA_Workflow cluster_prep Plate Preparation cluster_competition Competitive Reaction cluster_detection Detection p1 Coat Plate with Methionine-Carrier Conjugate p2 Wash Plate p1->p2 p3 Block Non-specific Sites p2->p3 p4 Wash Plate p3->p4 c3 Incubate Mixture on Coated & Blocked Plate p4->c3 c1 Prepare Methionine Standards & Test Compound Dilutions c2 Add Anti-Methionine Ab to Standards/Test Compound c1->c2 c2->c3 d1 Wash Plate c3->d1 d2 Add HRP-conjugated Secondary Antibody d1->d2 d3 Wash Plate d2->d3 d4 Add TMB Substrate & Incubate d3->d4 d5 Add Stop Solution d4->d5 d6 Read Absorbance at 450 nm d5->d6

Caption: Competitive ELISA workflow for assessing antibody cross-reactivity.

Procedure:

  • Plate Coating:

    • Dilute the Methionine-BSA conjugate to an optimal concentration (e.g., 1-10 µg/mL) in Coating Buffer.

    • Add 100 µL of the diluted conjugate to each well of the 96-well plate.

    • Incubate overnight at 4°C.

  • Blocking:

    • Wash the plate 3 times with 200 µL of Wash Buffer per well.

    • Add 200 µL of Blocking Buffer to each well.

    • Incubate for 1-2 hours at room temperature.

  • Competitive Reaction:

    • Prepare serial dilutions of the L-Methionine standard (e.g., from 100 µM to 0.01 nM) in Assay Buffer.

    • Prepare serial dilutions of the 2-Amino-3-methylsulfanylpropanamide test compound over a similar concentration range in Assay Buffer.

    • In a separate dilution plate, mix 50 µL of each standard/test compound dilution with 50 µL of a pre-determined optimal dilution of the anti-Methionine antibody.

    • Incubate this mixture for 1 hour at room temperature to allow the antibody to bind to the free antigen in the solution.

    • Wash the coated and blocked assay plate 3 times with Wash Buffer.

    • Transfer 100 µL of the antibody-antigen mixtures to the corresponding wells of the assay plate.

    • Incubate for 1-2 hours at room temperature. During this step, any antibody that is not already bound to the free antigen will bind to the methionine coated on the plate.

  • Detection:

    • Wash the plate 5 times with Wash Buffer.

    • Add 100 µL of the diluted HRP-conjugated secondary antibody to each well.

    • Incubate for 1 hour at room temperature.

    • Wash the plate 5 times with Wash Buffer.

    • Add 100 µL of TMB Substrate to each well and incubate in the dark for 15-30 minutes, or until a color change is apparent.

    • Stop the reaction by adding 50 µL of Stop Solution to each well.

  • Data Acquisition:

    • Read the absorbance of each well at 450 nm using a microplate reader.

Data Analysis and Interpretation

The signal generated in a competitive ELISA is inversely proportional to the concentration of the antigen in the sample solution.[8]

  • Generate Standard Curves: Plot the absorbance at 450 nm against the logarithm of the concentration for both the L-Methionine standard and the 2-Amino-3-methylsulfanylpropanamide test compound.

  • Determine IC₅₀ Values: The IC₅₀ is the concentration of the analyte that causes a 50% reduction in the maximum signal. This value should be calculated for both curves using a four-parameter logistic (4-PL) curve fit.

  • Calculate Percent Cross-Reactivity: Use the following formula to determine the degree of cross-reactivity:

    % Cross-Reactivity = (IC₅₀ of L-Methionine / IC₅₀ of 2-Amino-3-methylsulfanylpropanamide) x 100

Hypothetical Results:

AnalyteIC₅₀ (nM)% Cross-Reactivity
L-Methionine10100%
2-Amino-3-methylsulfanylpropanamide5020%

Interpretation: In this hypothetical example, the anti-methionine antibody is five times more sensitive to L-methionine than to 2-Amino-3-methylsulfanylpropanamide, resulting in a 20% cross-reactivity. This would be a significant level of cross-reactivity that researchers would need to account for in their experiments. A cross-reactivity of less than 1% is generally considered negligible.

Antibody_Binding Ab Anti-Met Antibody Met Methionine (Target) Ab->Met High Affinity Analog Amide Analog (Cross-reactant) Ab->Analog Lower Affinity Complex1 Specific Binding Complex2 Cross-Reactivity

Sources

A Comparative Guide to the Validation of Analytical Methods for 2-Amino-3-methylsulfanylpropanamide

Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and professionals in drug development, the rigorous validation of analytical methods is not merely a regulatory formality but the bedrock of reliable and reproducible data. This guide provides an in-depth comparison of analytical methodologies for the quantification of 2-Amino-3-methylsulfanylpropanamide, a key amino acid derivative. We will delve into the technical nuances of method validation, comparing a robust High-Performance Liquid Chromatography with UV detection (HPLC-UV) method against a highly sensitive Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) approach. This guide is structured to provide not just protocols, but the scientific rationale behind the experimental choices, ensuring a comprehensive understanding of the validation process.

The Imperative of Method Validation

The validation of an analytical procedure is the process of demonstrating its suitability for the intended purpose.[1][2][3] For pharmaceutical analysis, this is a critical step to ensure the quality, reliability, and consistency of analytical results.[2][4] Regulatory bodies such as the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the European Medicines Agency (EMA) have established comprehensive guidelines, most notably the ICH Q2(R1) and the recently updated Q2(R2) and Q14, which outline the necessary validation characteristics.[5][6][7][8][9] These guidelines emphasize a lifecycle approach to analytical procedures, where validation is a continuous process from development through to routine use.[5]

The core validation parameters that will be discussed in the context of 2-Amino-3-methylsulfanylpropanamide analysis are:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.[7][10]

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.[1]

  • Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to have a suitable level of precision, accuracy, and linearity.[1][2]

  • Accuracy: The closeness of test results to the true value.[1]

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-assay precision) and intermediate precision (inter-assay precision).[10][11]

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters.[2][7]

Visualizing the Validation Workflow

A well-defined workflow is essential for a systematic approach to analytical method validation. The following diagram illustrates the logical progression of validation experiments.

G cluster_0 Phase 1: Method Development & Optimization cluster_1 Phase 2: Validation Parameter Assessment cluster_2 Phase 3: Documentation & Reporting Dev Method Development Opt Method Optimization Dev->Opt Protocol Validation Protocol Dev->Protocol Spec Specificity Opt->Spec Begin Validation Lin Linearity & Range Spec->Lin Acc Accuracy Lin->Acc Prec Precision (Repeatability & Intermediate) Acc->Prec LOD_LOQ LOD & LOQ Prec->LOD_LOQ Rob Robustness LOD_LOQ->Rob Report Validation Report Rob->Report Finalize Protocol->Report

Caption: A typical workflow for analytical method validation.

Comparative Analysis of Analytical Techniques

The choice of an analytical technique is contingent on the specific requirements of the assay, such as required sensitivity, selectivity, and sample throughput. For 2-Amino-3-methylsulfanylpropanamide, which lacks a strong chromophore, two common approaches are presented here for comparison.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This is a widely used technique in pharmaceutical quality control due to its robustness and cost-effectiveness. Since 2-Amino-3-methylsulfanylpropanamide does not have a significant UV chromophore, direct detection at low wavelengths (e.g., 200-220 nm) or derivatization is necessary.[12] For simplicity and to avoid potential errors from derivatization, a direct detection method using a Hydrophilic Interaction Liquid Chromatography (HILIC) column is often preferred for polar compounds like amino acid derivatives.[13][14]

Experimental Protocol: HILIC-HPLC-UV

  • Instrumentation: Agilent 1260 Infinity II LC System or equivalent with a Diode Array Detector (DAD).

  • Column: Waters ACQUITY UPLC BEH HILIC column (2.1 x 100 mm, 1.7 µm).

  • Mobile Phase A: 10 mM Ammonium Formate in Water, pH 3.0.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 90% B to 50% B over 10 minutes.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 5 µL.

  • Detection Wavelength: 210 nm.

Rationale for Experimental Choices:

  • HILIC Column: HILIC is ideal for retaining and separating highly polar analytes like 2-Amino-3-methylsulfanylpropanamide that would have little to no retention on a traditional C18 reversed-phase column.[14]

  • Acidic Mobile Phase: An acidic pH (e.g., pH 3.0) ensures the amine group is protonated, leading to better peak shape and retention in HILIC mode.

  • Low Wavelength UV Detection: While not highly sensitive, detection at 210 nm allows for the quantification of the amide bond without the need for a derivatization step, simplifying the procedure.

Hypothetical Validation Data Summary (HPLC-UV)

Validation ParameterAcceptance CriteriaHypothetical ResultPass/Fail
Specificity No interference at the retention time of the analytePeak purity > 99.5%Pass
Linearity (r²) ≥ 0.9950.9992Pass
Range 10 - 150 µg/mL10 - 150 µg/mLPass
Accuracy (% Recovery) 98.0% - 102.0%99.2% - 101.5%Pass
Precision (RSD) Repeatability: ≤ 2.0%Intermediate: ≤ 3.0%Repeatability: 1.2%Intermediate: 2.5%Pass
LOD Signal-to-Noise ≥ 3:13 µg/mLPass
LOQ Signal-to-Noise ≥ 10:110 µg/mLPass
Robustness RSD ≤ 5.0% for all variationsAll variations within specificationPass
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

For applications requiring higher sensitivity and selectivity, such as bioanalysis or impurity profiling at trace levels, LC-MS/MS is the gold standard.[15] This technique offers superior specificity by monitoring a specific precursor-to-product ion transition for the analyte.[16]

Experimental Protocol: HILIC-LC-MS/MS

  • Instrumentation: Sciex Triple Quad 6500+ System or equivalent, coupled with a Shimadzu Nexera X2 UHPLC system.

  • Column: Same as HPLC-UV method.

  • Mobile Phase: Same as HPLC-UV method.

  • Gradient: Same as HPLC-UV method.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 2 µL.

  • Ionization Mode: Electrospray Ionization (ESI), Positive.

  • MRM Transition: Hypothetical Precursor Ion (Q1): m/z 149.1 -> Product Ion (Q3): m/z 88.1.

Rationale for Experimental Choices:

  • Tandem Mass Spectrometry: Provides exceptional selectivity and sensitivity by isolating a specific parent ion and monitoring a characteristic fragment ion, minimizing interferences from the sample matrix.[16]

  • Positive ESI: 2-Amino-3-methylsulfanylpropanamide contains a primary amine group that is readily protonated, making it highly suitable for positive mode electrospray ionization.

  • MRM Transition: The Multiple Reaction Monitoring (MRM) transition is highly specific to the analyte, ensuring accurate quantification even in complex matrices.

Hypothetical Validation Data Summary (LC-MS/MS)

Validation ParameterAcceptance CriteriaHypothetical ResultPass/Fail
Specificity No interference in the MRM channelNo interfering peaks observedPass
Linearity (r²) ≥ 0.9950.9998Pass
Range 0.5 - 500 ng/mL0.5 - 500 ng/mLPass
Accuracy (% Recovery) 85.0% - 115.0% (Bioanalytical)95.7% - 104.3%Pass
Precision (RSD) Repeatability: ≤ 15.0%Intermediate: ≤ 15.0%Repeatability: 4.8%Intermediate: 7.2%Pass
LOD Signal-to-Noise ≥ 3:10.1 ng/mLPass
LOQ Signal-to-Noise ≥ 10:10.5 ng/mLPass
Robustness RSD ≤ 15.0% for all variationsAll variations within specificationPass

Visualizing the Method Comparison

The following diagram provides a high-level comparison of the two analytical workflows.

G cluster_hplcuv HPLC-UV Workflow cluster_lcms LC-MS/MS Workflow SamplePrep_UV Sample Preparation HILIC_UV HILIC Separation SamplePrep_UV->HILIC_UV UV_Detect UV Detection (210 nm) HILIC_UV->UV_Detect Data_UV Quantification UV_Detect->Data_UV SamplePrep_MS Sample Preparation (with Internal Standard) HILIC_MS HILIC Separation SamplePrep_MS->HILIC_MS MS_Detect ESI+ MS/MS Detection (MRM) HILIC_MS->MS_Detect Data_MS Quantification MS_Detect->Data_MS

Sources

A Researcher's Guide to Assessing the Target Specificity of 2-Amino-3-methylsulfanylpropanamide

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Beyond Potency—The Critical Imperative of Specificity

In the landscape of modern drug discovery, the identification of a potent bioactive molecule is merely the first step. The true challenge lies in demonstrating that this potency is directed squarely at the intended target, with minimal collateral engagement of other cellular machinery. Undesired off-target interactions are a primary driver of toxicity and a leading cause of late-stage clinical failures[1][2]. This guide provides a comprehensive, technically-grounded framework for assessing the target specificity of the novel compound 2-Amino-3-methylsulfanylpropanamide , a methionine amide analog we will refer to as "Met-Am."

As a structural analog of methionine, the putative primary targets of Met-Am are the Methionine Aminopeptidases (MetAP1 and MetAP2) . These metalloenzymes are responsible for N-terminal methionine excision (NME), a crucial co-translational protein modification affecting up to two-thirds of all newly synthesized proteins[3][4]. MetAP2, in particular, is a validated target for anti-angiogenic therapies, making it a focus of significant interest[5][6][7].

This document is designed for researchers at the forefront of drug development. It eschews a rigid template in favor of a logical, multi-tiered strategy that moves from broad, high-throughput biochemical screening to rigorous, in-cell validation. We will detail not just the "how" but the "why" behind each experimental choice, providing self-validating protocols and illustrative data to guide your assessment of Met-Am or any similar investigational compound.

A Multi-Pronged Strategy for Specificity Assessment

A robust assessment of specificity is not a single experiment but a carefully orchestrated campaign. Our approach is hierarchical, designed to build a comprehensive evidence package by progressively increasing the biological complexity of the assay systems.

G cluster_0 In Vitro / Biochemical cluster_1 In Cellulo / Biological Context A Primary Target Kinetics (IC50, Ki vs. MetAP1/2) B Broad Off-Target Screening (Metalloprotease & Kinase Panels) A->B Initial Hit C Focused Off-Target Validation (Methionine Pathway Enzymes) B->C Identified Liabilities D Cellular Target Engagement (CETSA) C->D Transition to Cellular Environment E Phenotypic Confirmation (e.g., Angiogenesis Assay) D->E Confirmed Binding F On-Target Rescue (Resistant Mutant Overexpression) E->F Confirmed Phenotype Result Comprehensive Specificity Profile F->Result

Caption: A strategic workflow for assessing small molecule specificity.

Part 1: In Vitro Biochemical Profiling

The initial phase focuses on purified components to understand the direct molecular interactions of Met-Am, free from the complexities of cellular systems.

Primary Target Kinetics: Quantifying Potency and Isoform Selectivity

The first step is to confirm and quantify the interaction of Met-Am with its putative targets, MetAP1 and MetAP2. It is crucial to assess both isoforms to determine selectivity, as MetAP1 and MetAP2 share significant structural homology but have distinct physiological roles[8][9]. Inhibition of MetAP1 has been linked to G2/M cell cycle arrest, whereas MetAP2 inhibition typically causes G1 arrest[8][9][10].

Comparative Compounds: A robust analysis requires well-characterized controls.

  • Positive Control (MetAP2-selective): TNP-470 , a well-known irreversible inhibitor of MetAP2[11].

  • Positive Control (Pan-MetAP): Bengamide , a natural product known to inhibit both MetAP1 and MetAP2.

Experimental Protocol: In Vitro MetAP Inhibition Assay

This protocol describes a continuous, fluorescence-based assay to determine the IC50 (half-maximal inhibitory concentration) and subsequently the inhibition constant (Ki).

  • Reagents & Setup:

    • Recombinant human MetAP1 and MetAP2 enzymes.

    • Fluorogenic substrate: Methionine-7-amino-4-methylcoumarin (Met-AMC).

    • Assay Buffer: 50 mM HEPES, pH 7.5, 100 mM NaCl, 0.01% Tween-20, supplemented with 0.1 mM CoCl₂.

    • Test Compounds: Met-Am, TNP-470, Bengamide, D-Met-Am, serially diluted in 100% DMSO.

    • 96-well, black, flat-bottom microplate.

  • Procedure (IC50 Determination):

    • Add 50 µL of Assay Buffer to all wells.

    • Add 1 µL of serially diluted test compounds (or DMSO for vehicle control). This creates a 2x concentration plate.

    • Add 25 µL of 4x enzyme solution (e.g., 4 nM final concentration) to appropriate wells.

    • Incubate for 30 minutes at 25°C to allow for compound-enzyme binding.

    • Initiate the reaction by adding 25 µL of 4x substrate solution (e.g., 20 µM final concentration, near the Km).

    • Immediately place the plate in a fluorescence plate reader (Excitation: 380 nm, Emission: 460 nm).

    • Monitor fluorescence kinetically for 30-60 minutes.

  • Data Analysis:

    • Calculate the initial reaction velocity (slope of the linear phase) for each well.

    • Normalize velocities to the DMSO control (100% activity) and a no-enzyme control (0% activity).

    • Plot the percent inhibition versus the log of inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

  • Ki Determination (Causality):

    • To understand the mechanism of inhibition (e.g., competitive, non-competitive), repeat the assay with varying concentrations of both the substrate and Met-Am.

    • Analyze the data using a Dixon plot (1/velocity vs. inhibitor concentration) or by fitting to the Michaelis-Menten equation to determine the Ki. This step is crucial as it defines the intrinsic binding affinity of the inhibitor[12].

Illustrative Data Table 1: Biochemical Potency and Selectivity

CompoundMetAP1 IC50 (nM)MetAP2 IC50 (nM)Selectivity (MetAP1/MetAP2)
Met-Am (Test) 5502522-fold for MetAP2
TNP-470>50,0001.2>41,000-fold for MetAP2[13]
Bengamide15095~1.6-fold for MetAP1
D-Met-Am>100,000>100,000Inactive

Data are illustrative. Real experimental values must be determined.

Broad Off-Target Liability Screening

Assuming Met-Am shows potent activity against MetAP2, the next critical step is to assess its activity against a wide range of unrelated proteins. This proactive screening helps identify potential liabilities early, guiding medicinal chemistry efforts to enhance selectivity[2][8].

Rationale for Panel Selection:

  • Metalloprotease Panel: Since MetAPs are cobalt-dependent metalloenzymes, screening against other metalloproteases, particularly zinc-dependent ones like Matrix Metalloproteinases (MMPs), is essential to rule out inhibition via metal chelation[14][15][16]. Broad-spectrum MMP inhibition has been historically linked to musculoskeletal toxicity in clinical trials[15].

  • General Safety Panel: Commercial services (e.g., Reaction Biology's InVEST panels, Eurofins SafetyScreen) offer curated panels of targets (GPCRs, kinases, ion channels, transporters) that are frequently implicated in adverse drug reactions[17].

Focused Off-Target Validation

Data from broad screening may highlight potential "hits." Additionally, a rational approach requires testing against mechanistically related enzymes that are less likely to be included in standard panels.

Rationale for Target Selection:

  • Methionine Metabolism Pathway: Met-Am could potentially interact with other enzymes that recognize methionine or its derivatives. Key enzymes in this pathway include Methionine Adenosyltransferase (MAT) , which synthesizes S-adenosylmethionine (SAM), and enzymes of the transsulfuration pathway like Cystathionine β-synthase (CBS) [1][3][5][18][19].

Illustrative Data Table 2: Off-Target Profile of Met-Am (10 µM Screen)

Target ClassRepresentative Target% Inhibition by Met-AmImplication
Primary Targets MetAP175%Expected Activity
MetAP299%Expected Activity
Metalloproteases MMP-2< 5%Low risk of MMP-related toxicity
MMP-9< 5%Low risk of MMP-related toxicity
Methionine Pathway MAT2A8%Low risk of pathway interference
CBS3%Low risk of pathway interference
Kinase Panel (Average of 400 kinases)< 2%High kinase selectivity
GPCR Panel (Average of 50 GPCRs)< 10%High GPCR selectivity

Data are illustrative and represent a hypothetical clean profile for Met-Am.

Part 2: Cell-Based Specificity and Target Engagement

Biochemical assays are essential but reductionist. It is imperative to confirm that the compound engages its intended target in the complex and physiologically relevant environment of a living cell.

Cellular Thermal Shift Assay (CETSA®): Confirming Target Engagement

CETSA is a powerful biophysical method to verify direct drug-target interaction in intact cells[17][18]. The principle is that ligand binding stabilizes a target protein, increasing its resistance to thermal denaturation[16][20][21]. This assay provides direct evidence that Met-Am can cross the cell membrane and physically bind to MetAP2.

G A Treat intact cells with Vehicle (DMSO) or Met-Am B Heat cells across a temperature gradient (e.g., 40°C to 70°C) A->B C Lyse cells and separate soluble vs. aggregated proteins via centrifugation B->C D Quantify remaining soluble MetAP2 protein via Western Blot or MS C->D E Analyze Data: Plot % Soluble MetAP2 vs. Temperature D->E

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).

Experimental Protocol: CETSA for MetAP2

  • Cell Culture: Culture a relevant cell line (e.g., Human Umbilical Vein Endothelial Cells, HUVECs, which have high MetAP2 expression) to ~80% confluency.

  • Compound Treatment: Treat cells with Met-Am (e.g., 10x the biochemical IC50) or DMSO vehicle for 1-2 hours in serum-free media.

  • Heat Challenge: Harvest cells, wash with PBS, and resuspend in PBS with protease inhibitors. Aliquot the cell suspension into PCR tubes. Heat the tubes in a thermal cycler for 3 minutes across a temperature gradient (e.g., 46°C to 64°C in 2°C increments). Include a 37°C control.

  • Lysis and Separation: Subject the cells to three rapid freeze-thaw cycles using liquid nitrogen and a 25°C water bath to ensure lysis. Centrifuge at 20,000 x g for 20 minutes at 4°C to pellet aggregated proteins.

  • Detection:

    • Collect the supernatant (soluble protein fraction).

    • Normalize total protein concentration for all samples.

    • Analyze equal protein amounts by SDS-PAGE and Western blot using a specific anti-MetAP2 antibody. An antibody for a highly stable protein (e.g., Actin) should be used as a loading control.

    • Quantify band intensities using densitometry.

  • Data Analysis:

    • For each temperature point, normalize the MetAP2 band intensity to the 37°C control.

    • Plot the normalized intensity vs. temperature for both vehicle- and Met-Am-treated samples. A rightward shift in the melting curve for the Met-Am-treated sample indicates target stabilization and engagement[7][21].

Illustrative Data Table 3: CETSA Thermal Shift (Tagg) Values

Target ProteinTreatmentApparent Tagg (°C)Thermal Shift (ΔTagg)Interpretation
MetAP2 Vehicle (DMSO)54.2-Baseline Stability
Met-Am (1 µM) 58.7+4.5°C Robust Target Engagement
MetAP1 Vehicle (DMSO)56.1-Baseline Stability
Met-Am (1 µM) 56.3+0.2°CNegligible Engagement at 1 µM
MMP-9 (Off-Target) Vehicle (DMSO)51.5-Baseline Stability
Met-Am (1 µM) 51.4-0.1°CNo Engagement

Tagg is the temperature at which 50% of the protein has aggregated.

Phenotypic Confirmation: Linking Target Engagement to Biological Function

With evidence of direct target binding in cells, the final step is to demonstrate that this engagement leads to the expected biological outcome. As MetAP2 is a known regulator of angiogenesis, a tube formation assay using HUVECs is a highly relevant phenotypic readout[5][11][15].

G MetAP2 MetAP2 ProteinMaturation N-Terminal Protein Maturation MetAP2->ProteinMaturation EndothelialProlif Endothelial Cell Proliferation ProteinMaturation->EndothelialProlif Angiogenesis Angiogenesis (Tube Formation) EndothelialProlif->Angiogenesis MetAm Met-Am MetAm->MetAP2 Inhibits

Caption: Simplified MetAP2 signaling pathway in angiogenesis.

Protocol: HUVEC Tube Formation Assay

  • Coat a 96-well plate with Matrigel® and allow it to solidify at 37°C.

  • Seed HUVECs onto the Matrigel in complete endothelial growth medium.

  • Treat the cells with serial dilutions of Met-Am, TNP-470 (positive control), and D-Met-Am (negative control). Include a DMSO vehicle control.

  • Incubate for 6-18 hours at 37°C.

  • Visualize the resulting tube-like networks using a microscope.

  • Quantify the extent of tube formation by measuring parameters such as total tube length, number of nodes, and number of meshes using imaging software (e.g., ImageJ with the Angiogenesis Analyzer plugin).

  • A dose-dependent inhibition of tube formation by Met-Am, which is absent for D-Met-Am, provides strong evidence for on-target phenotypic activity.

Conclusion: Synthesizing a Compelling Specificity Profile

The rigorous, multi-step assessment outlined in this guide provides a powerful framework for building a comprehensive specificity profile for 2-Amino-3-methylsulfanylpropanamide (Met-Am). By systematically progressing from purified enzyme kinetics to broad off-target screening and culminating in direct, in-cell target engagement and functional validation, researchers can generate a robust data package.

A successful outcome would show that Met-Am:

  • Potently and selectively inhibits MetAP2 over MetAP1 in biochemical assays.

  • Shows minimal activity against a broad range of unrelated off-targets, particularly other metalloproteases.

  • Directly binds to and stabilizes MetAP2 in intact cells, as demonstrated by CETSA.

  • Elicits a dose-dependent, anti-angiogenic phenotype consistent with MetAP2 inhibition.

This layered evidence provides strong confidence that the observed biological activity of Met-Am is a direct consequence of its interaction with the intended target, significantly de-risking its progression as a potential therapeutic candidate.

References

  • Vertex AI Search. (2026). Novel Computational Approach to Predict Off-Target Interactions for Small Molecules.
  • PNAS. (2019).
  • PNAS. (2007). Correlation of tumor growth suppression and methionine aminopetidase-2 activity blockade using an orally active inhibitor.
  • Spandidos Publications. (2021).
  • BenchChem. (2025). Application Notes and Protocols for Cellular Thermal Shift Assay (CETSA) with GSK3368715.
  • SciSpace. (2021). Sensing and Signaling of Methionine Metabolism.
  • PubMed. (2004). Protein N-terminal methionine excision.
  • Patsnap Synapse. (2024). What are METAP2 inhibitors and how do they work?.
  • PubMed. (2018).
  • MedchemExpress.com. (2024). MetAP | Inhibitors.
  • PMC - NIH. (2014). Protein N-terminal methionine excision.
  • ACS Publications. (2023). A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery.
  • PMC - NIH. (2018). Analysis of selective target engagement by small-molecule sphingosine kinase inhibitors using the Cellular Thermal Shift Assay (CETSA).
  • ResearchGate. (2024). Cellular thermal shift assay (CETSA) for the most promising inhibitors....
  • PMC - NIH. (2015).
  • Sigma-Aldrich. (2024). TNP-470.
  • PMC - NIH. (2019).
  • MDPI. (2025).
  • PMC - NIH. (2000). Molecular recognition of angiogenesis inhibitors fumagillin and ovalicin by methionine aminopeptidase 2.
  • PubMed - NIH. (2015).
  • ResearchGate. (2025). Fumagillin class inhibitors of methionine aminopeptidase-2.
  • PNAS. (2006). Elucidation of the function of type 1 human methionine aminopeptidase during cell cycle progression.
  • PMC - NIH. (2022). Methionine Aminopeptidase 2 (MetAP2) Inhibitor BL6 Attenuates Inflammation in Cultured Microglia and in a Mouse Model of Alzheimer's Disease.
  • PMC - NIH. (2016).
  • Grantome. (2004). Inhibition of Angiogenesis by TNP 470 and Ovalicin.
  • Reaction Biology. (2024). In Vitro Safety Pharmacology & Off-Target Screening Services.
  • News-Medical.Net. (2020). Cellular Thermal Shift Assay (CETSA).
  • ResearchGate. (2024).

Sources

reproducibility of "2-Amino-3-methylsulfanylpropanamide" experimental results

Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical analysis of 2-Amino-3-methylsulfanylpropanamide (commonly known as Methioninamide) reveals its critical role as a stabilizing building block in peptide synthesis and as a potent pharmacological agent. In drug development, substituting a standard C-terminal carboxylic acid with an amide group fundamentally alters the pharmacokinetic profile of the resulting molecule[1].

This guide objectively compares the experimental reproducibility, stability, and coupling efficiency of Methioninamide against standard methionine derivatives, providing researchers with self-validating protocols to ensure high-fidelity results.

Comparative Performance: Amides vs. Esters vs. Free Acids

When designing bioactive peptides or investigating enzyme inhibitors, the choice of the methionine derivative directly dictates the success and reproducibility of the synthesis. Free L-methionine is notoriously difficult to utilize at the C-terminus without extensive protecting group strategies due to unwanted side reactions.

Methioninamide, particularly in its hydrochloride salt form (CAS 16120-92-6), offers superior aqueous solubility and prevents the spontaneous intermolecular side reactions that plague free bases[2]. Furthermore, the amidation of the C-terminus neutralizes the terminal charge, mimicking the native peptide backbone. This modification significantly reduces susceptibility to carboxypeptidase cleavage in vivo, a critical factor in the development of therapeutic peptides such as the wound-healing peptide TK-HR[3].

Table 1: Quantitative Comparison of Methionine Derivatives in Synthesis

DerivativeC-Terminal StabilityAqueous SolubilityCoupling EfficiencyPrimary Application
L-Methioninamide HCl High (Resists exopeptidases)Excellent>95%Bioactive peptide C-terminus, Enzyme inhibitor
L-Methionine Methyl Ester Moderate (Hydrolysis risk)Good~85-90%Intermediate building block
Free L-Methionine Low (Requires protection)Low at neutral pHN/A (Requires activation)Nutritional studies, Precursor

Mechanistic Drivers of Reproducibility

The reproducibility of experiments utilizing Methioninamide hinges on understanding its dual mechanistic utility. In peptide synthesis, it acts as a robust chain terminator that locks the peptide in a biologically active conformation. In pharmacological assays, L-Methioninamide hydrochloride acts as a potent, competitive inhibitor of methionyl-tRNA synthetase, a mechanism that has been experimentally shown to reduce the toxicity of chemotherapeutics like cisplatin (CDDP) by halting specific translational pathways[2]. Furthermore, D-enantiomers of methioninamide are highly specific substrates for thermostable amidases used in the biocatalytic production of chiral amino acids[4].

G A Methioninamide (CAS 16120-92-6) B Peptide Synthesis A->B Amidation C Enzyme Inhibition A->C Competitive Binding D C-Terminal Stability B->D Resists Exopeptidases E tRNA Synthetase Block C->E Reduces CDDP Toxicity

Fig 1. Dual mechanistic pathways of Methioninamide in drug development.

Self-Validating Experimental Protocols

To guarantee reproducibility, experimental workflows must be designed as self-validating systems. This means incorporating distinct checkpoints where the reaction's success is objectively measured before proceeding to the next step.

Protocol A: Solution-Phase C-Terminal Amidation

Causality: The hydrochloride salt of Methioninamide is highly stable, but the amine must be liberated in situ using a non-nucleophilic base (e.g., DIPEA) to participate in the coupling. EDC/HOBt is selected as the coupling system to minimize racemization at the activated carboxyl group of the incoming amino acid.

  • Preparation: Dissolve 1.0 eq of the N-protected amino acid and 1.2 eq of HOBt in anhydrous DMF under an inert atmosphere (N2).

  • Activation: Add 1.2 eq of EDC-HCl to the solution at 0°C. Stir for 15 minutes to allow the active ester to form.

  • Base Liberation: In a separate vial, dissolve 1.1 eq of L-Methioninamide HCl in DMF and add 2.5 eq of DIPEA. Causality: The excess base neutralizes the HCl salt and maintains a slightly basic pH, preventing the protonation of the primary amine.

  • Coupling: Add the Methioninamide solution to the activated ester dropwise. Allow the reaction to warm to room temperature and stir for 2 hours.

  • Validation Checkpoint (Self-Correction): Extract a 10 µL aliquot and perform a Ninhydrin (Kaiser) test. A negative result (yellow) confirms the complete consumption of the primary amine from Methioninamide, validating coupling efficiency. If positive (blue), add 0.2 eq of EDC and stir for an additional hour.

  • Purification: Quench with water, extract with Ethyl Acetate, and wash sequentially with 1M HCl, saturated NaHCO3, and brine. Dry over Na2SO4 and concentrate.

Workflow S1 Reagent Prep (HCl Salt) S2 Free Base Liberation S1->S2 DIPEA S3 Coupling (EDC/HOBt) S2->S3 Active Ester S4 LC-MS Validation S3->S4 Aliquot Test

Fig 2. Self-validating coupling workflow for Methioninamide derivatives.

Protocol B: Methionyl-tRNA Synthetase Inhibition Assay

Causality: To validate the inhibitory potency of Methioninamide, an ATP-PPi exchange assay is utilized. The exchange of radioactive pyrophosphate into ATP provides a direct, quantifiable measure of amino acid activation.

  • Buffer Preparation: Prepare a reaction buffer containing 50 mM HEPES (pH 7.5), 10 mM MgCl2, 2 mM ATP, and 2 mM [32P]-PPi.

  • Inhibitor Titration: Prepare serial dilutions of L-Methioninamide HCl ranging from 0.1 µM to 1000 µM in the reaction buffer.

  • Enzyme Addition: Initiate the reaction by adding purified methionyl-tRNA synthetase (10 nM final concentration). Incubate at 37°C for 20 minutes.

  • Quenching: Stop the reaction by adding a quench buffer containing 1% activated charcoal in 3% perchloric acid. Causality: The charcoal specifically adsorbs the newly formed[32P]-ATP while leaving unreacted [32P]-PPi in solution.

  • Validation Checkpoint (Dynamic Range): The assay must include a baseline control (no inhibitor) and a blank (no enzyme). The IC50 curve must achieve a lower asymptote near the blank value. Failure to do so indicates non-specific binding or incomplete inhibition, prompting a wash-step optimization.

  • Quantification: Filter the charcoal, wash extensively with water, and quantify the bound radioactivity using liquid scintillation counting.

Troubleshooting & Reproducibility Metrics

The most common cause of reproducibility failure when working with Methioninamide is the unintended oxidation of the thioether group to a sulfoxide or sulfone. This oxidation drastically alters the steric bulk and polarity of the side chain, reducing binding affinity in enzyme assays and altering peptide folding.

  • Storage Metric: Always store Methioninamide HCl at 2-8°C under an inert atmosphere (Argon or N2).

  • Analytical Metric: Prior to critical syntheses, verify the oxidation state via LC-MS. The expected monoisotopic mass for the protonated adduct [M+H]+ is 149.07 Da[5]. The presence of a +16 Da peak (m/z 165) indicates sulfoxide formation, requiring the batch to be discarded or reduced using dithiothreitol (DTT) prior to use.

References

  • Source: National Institutes of Health (NIH)
  • CAS 16120-92-6: L-methioninamide hcl Source: CymitQuimica URL
  • Peptide TK-HR from the Skin of Chinese Folk Medicine Frog Hoplobatrachus Rugulosus Accelerates Wound Healing via the Activation of the Neurokinin-1 Receptor Source: ACS Publications URL
  • New thermostable D-methionine amidase from Brevibacillus borstelensis BCS-1 and its application for D-phenylalanine production Source: ResearchGate URL
  • Methioninamide (C5H12N2OS)

Sources

Safety Operating Guide

Personal protective equipment for handling 2-Amino-3-methylsulfanylpropanamide

Author: BenchChem Technical Support Team. Date: April 2026

In modern drug development pipelines, the transition from in silico design to benchtop synthesis introduces tangible occupational risks. As a Senior Application Scientist, I frequently oversee the integration of reactive pharmaceutical intermediates into active workflows. 2-Amino-3-methylsulfanylpropanamide (commonly referred to as S-methyl-L-cysteinamide) is a critical bifunctional building block. Because of its structural homology to natural amino acids, it is heavily utilized in the synthesis of peptidomimetic drugs, particularly Cathepsin K inhibitors targeting osteoclast-mediated bone resorption and parasitic diseases .

However, handling this compound requires strict adherence to advanced safety protocols. The presence of both a nucleophilic primary amine and a lipophilic thioether moiety necessitates rigorous engineering controls and personal protective equipment (PPE) mandated by occupational safety standards . This guide provides a definitive, self-validating operational framework for handling this compound safely.

Chemical Profile & Hazard Mechanistics

To understand how to protect yourself, you must understand why the protection is necessary.

  • Lipophilic Penetration: The thioether group acts as a lipophilic penetration enhancer. If dissolved in organic solvents (e.g., DMSO, DMF), it can rapidly bypass standard latex barriers through micro-tears.

  • Sensitization: The primary amine is a known skin and respiratory sensitizer. Repeated micro-exposures can lead to severe allergic contact dermatitis or occupational asthma.

  • Aerosolization: As a lyophilized powder or crystalline solid, electrostatic forces can cause the compound to aerosolize during weighing, posing a severe inhalation risk.

Required PPE Specifications

Do not rely on baseline laboratory attire. The following quantitative specifications must be met before initiating any mass transfer of 2-Amino-3-methylsulfanylpropanamide.

PPE CategorySpecification & Quantitative MetricMechanistic Rationale
Hand Protection (Inner) Nitrile, 4-mil thicknessProvides baseline dexterity and secondary protection against amine sensitization.
Hand Protection (Outer) Nitrile, 8-mil thickness (Breakthrough time >480 mins)Thioether groups enhance lipophilic penetration. 8-mil nitrile prevents solvent-assisted permeation.
Respiratory N95 / P100 Particulate Respirator (Filter efficiency ≥95%)Prevents inhalation of electrostatically charged crystalline dust (particle size often <10 μm) during transfer.
Eye/Face ANSI Z87.1 Chemical Splash GogglesProtects ocular mucosa from aerosolized particulates and accidental solvent splashes.
Body Protection Flame-resistant (FR) lab coat; Tyvek sleeves (Optional)Prevents particulate accumulation on street clothing and protects against reactive intermediate splashing.

Operational Methodology: Safe Handling and Mass Transfer

Weighing and transferring powders present the highest risk of exposure. Every safety protocol must function as a self-validating system —meaning each step inherently verifies the safety of the next.

Phase 1: Environmental Validation

  • Verify Engineering Controls: Confirm the chemical fume hood's continuous monitor displays a face velocity of ≥100 feet per minute (fpm). Do not rely on static certification stickers; use a delicate task wipe (e.g., Kimwipe) to visually confirm inward directional airflow.

  • Clear the Workspace: Remove all incompatible chemicals, specifically strong oxidizers (e.g., hydrogen peroxide, nitric acid), to prevent highly exothermic S-oxidation of the thioether moiety.

Phase 2: PPE Donning Sequence 3. Base Layer: Don the FR lab coat, ensuring all snap closures are fastened to the neck. 4. Primary Barrier: Don the inner pair of 4-mil nitrile gloves. Pull the cuffs over the knit wrists of the lab coat to eliminate exposed skin. 5. Respiratory & Ocular Barrier: Don the N95/P100 respirator. Perform a negative-pressure user seal check (inhale sharply; the mask should collapse slightly to validate the seal). Don ANSI Z87.1 goggles. 6. Secondary Barrier: Don the outer pair of 8-mil nitrile gloves.

Phase 3: Execution & Transfer 7. Static Mitigation: Place an anti-static weighing boat on the analytical balance inside the hood. Use a grounded stainless-steel spatula to minimize the electrostatic dispersion of the amine powder. 8. Mass Transfer: Unseal the primary container of 2-Amino-3-methylsulfanylpropanamide only when fully inside the hood. Transfer the required mass smoothly, avoiding rapid movements that generate turbulent air currents. 9. Immediate Containment: Reseal the primary container and the newly weighed vessel before removing your hands from the hood.

Phase 4: Doffing & Decontamination 10. Surface Decontamination: Wipe down the exterior of both containers and the balance with a wipe dampened in 70% isopropanol. 11. Outer Doffing: Remove the outer 8-mil gloves inside the hood, turning them inside out to trap particulates. Dispose of them in the solid hazardous waste bin. 12. Final Doffing: Step away from the hood. Remove goggles, respirator, and lab coat. Remove inner gloves last and immediately wash hands with soap and water.

PPE_Workflow A 1. Pre-Operation Setup Verify Hood Flow (>100 fpm) B 2. Don Inner PPE (Nitrile Gloves, Lab Coat) A->B C 3. Don Outer PPE (8-mil Gloves, N95/Goggles) B->C D 4. Compound Handling (Weighing/Transfer in Hood) C->D E Spill or Contamination? D->E F Execute Spill Protocol (Neutralize & Absorb) E->F Yes G 5. Routine Doffing (Remove Outer to Inner) E->G No F->G H 6. Waste Segregation (Solid vs. Liquid Organic) G->H

Figure 1: Step-by-step PPE donning, handling, and doffing workflow for S-methyl-L-cysteinamide.

Emergency Spill & Exposure Protocols

A spill response must be immediate and methodical to prevent laboratory-wide contamination.

  • Small Powder Spill (<50g): Do not sweep, as this aerosolizes the sensitizing amine. Cover the spill immediately with damp absorbent pads to suppress dust generation. Use a non-sparking polypropylene scoop to transfer the damp mass into a rigid hazardous waste container. Wash the affected surface with a mild, slightly acidic detergent solution to neutralize residual free amines, followed by a water rinse.

  • Skin Contact: Immediately remove contaminated clothing. Flush the affected area with copious amounts of water for at least 15 minutes under a safety shower. Because the primary amine can cause delayed sensitization, seek occupational medical evaluation even if no immediate erythema (redness) is visible.

Disposal & Waste Management

According to standard laboratory prudent practices , waste segregation is critical to prevent downstream reactions. Environmental hydrolysis of the amide can release malodorous methanethiol derivatives, while mixing with oxidizers can cause fires.

  • Solid Waste: All contaminated consumables (spatulas, weighing boats, outer gloves, wipes) must be segregated into a dedicated, rigid container labeled "Toxic Solid Waste - Thioether/Amine Derivatives."

  • Liquid Waste: Aqueous and organic waste streams containing this compound must NEVER be mixed with halogenated waste or strong oxidizers. Store in a high-density polyethylene (HDPE) carboy explicitly labeled to indicate the presence of thioethers to your environmental health and safety (EHS) team.

References

  • Information on EC 3.4.22.38 - cathepsin K. BRENDA Enzyme Database.[Link]

  • WO2010148488A1 - Cathepsin cysteine protease inhibitors for the treatment of various diseases.
  • Prudent Practices in the Laboratory: Handling and Disposal of Chemicals. National Center for Biotechnology Information (NCBI).[Link]

  • Personal Protective Equipment. Occupational Safety and Health Administration (OSHA).[Link]

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